Technical Guide: Synthesis of 5-Ethoxypyridazin-3(2H)-one from Mucochloric Acid
This guide details the synthesis of 5-ethoxypyridazin-3(2H)-one starting from mucochloric acid .[1] The pathway involves the construction of the pyridazine core followed by a regioselective nucleophilic aromatic substitu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of 5-ethoxypyridazin-3(2H)-one starting from mucochloric acid .[1] The pathway involves the construction of the pyridazine core followed by a regioselective nucleophilic aromatic substitution (
Cyclization: Condensation of mucochloric acid with hydrazine to form the 4,5-dichloropyridazin-3(2H)-one scaffold.[1]
Regioselective Alkoxylation: Nucleophilic substitution with sodium ethoxide. Note: This step typically yields a mixture of 4-ethoxy and 5-ethoxy isomers, requiring separation.[1]
Reductive Dechlorination: Removal of the remaining chlorine atom to yield the final 5-ethoxypyridazin-3(2H)-one.[1]
Retrosynthetic Analysis
The synthesis relies on the reactivity of the 4,5-dihalopyridazinone core. The 4-position is typically more reactive toward hard nucleophiles (alkoxides) due to vinylogous activation by the carbonyl, while the 5-position is often preferred by soft nucleophiles (amines, thiols). Therefore, obtaining the 5-ethoxy isomer requires careful control of conditions and purification.[1]
Caption: Retrosynthetic pathway from mucochloric acid to 5-ethoxypyridazin-3(2H)-one.[1]
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
This step converts the furanone ring of mucochloric acid into the pyridazine ring using hydrazine.[1] The reaction proceeds via ring opening and subsequent condensation.
Mechanism:
Hydrazine attacks the lactone carbonyl of mucochloric acid, opening the ring to form a hydrazide intermediate. The terminal amine of the hydrazide then condenses with the aldehyde (masked as a hemiacetal at C5), eliminating water to close the pyridazine ring.
Protocol:
Reagents:
Mucochloric acid: 16.9 g (0.10 mol)
Hydrazine sulfate: 13.0 g (0.10 mol) (Alternatively, hydrazine hydrate can be used in slight excess).
Water: 100 mL
Hydrochloric acid (conc.): 5 mL (catalytic/solvent aid)
Procedure:
Dissolve mucochloric acid in 100 mL of warm water (approx. 50°C).
Add hydrazine sulfate slowly to the stirred solution.
Heat the mixture to reflux (100°C) for 3 hours. A solid precipitate will begin to form.[2]
Cool the reaction mixture to room temperature and then to 0–5°C in an ice bath.
Filter the solid product (4,5-dichloropyridazin-3(2H)-one).[1][2]
Purification: Recrystallize from ethanol or water/ethanol (1:1).
This is the critical regioselectivity step. Reaction of 4,5-dichloropyridazin-3(2H)-one with ethoxide typically yields a mixture of the 4-ethoxy (major) and 5-ethoxy (minor) isomers.[1]
Regioselectivity Note:
4-Ethoxy isomer: Favored by "hard" nucleophiles (alkoxides) due to the electronic activation at C4 (beta to the carbonyl).
5-Ethoxy isomer: Often favored by "soft" nucleophiles (amines, thiols). To isolate the 5-ethoxy isomer using alkoxides, chromatographic separation is usually required.[1]
Protocol:
Reagents:
4,5-Dichloropyridazin-3(2H)-one: 16.5 g (0.10 mol)[1]
Sodium metal: 4.6 g (0.20 mol) dissolved in absolute ethanol (100 mL) to form Sodium Ethoxide (2 eq).[3]
Low Regioselectivity: If the 4-ethoxy isomer dominates excessively, consider using a less polar solvent (e.g., toluene) with a phase transfer catalyst, though this typically favors N-alkylation if not careful. The separation step is unavoidable in standard alkoxylation.
N-Alkylation: If ethyl iodide is used, N-alkylation occurs.[1] Use Sodium Ethoxide (nucleophile) to ensure O-alkylation at the carbon ring positions.
References
Synthesis of 4,5-dichloropyridazin-3(2H)
Title: Functionalization of 4,5-Dichloropyridazin-3(2H)-one.[1][2][5][6]
Source: Journal of the Korean Chemical Society, 2014, Vol. 58, No. 1.[2][7]
Mechanism of 5-Ethoxypyridazin-3(2H)-one Formation: A Technical Guide
Executive Summary 5-Ethoxypyridazin-3(2H)-one is a highly versatile heterocyclic building block extensively utilized in the synthesis of agrochemicals (such as the acaricide Pyridaben) and novel pharmaceutical agents. St...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Ethoxypyridazin-3(2H)-one is a highly versatile heterocyclic building block extensively utilized in the synthesis of agrochemicals (such as the acaricide Pyridaben) and novel pharmaceutical agents. Structurally, it features a six-membered aromatic ring containing two adjacent nitrogen atoms, a carbonyl group at the C-3 position, and an ethoxy ether at the C-5 position.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflow for the synthesis of 5-ethoxypyridazin-3(2H)-one starting from the commercially available precursor, 4,5-dichloro-3(2H)-pyridazinone. The process relies on a highly regioselective nucleophilic aromatic substitution (SNAr) followed by a controlled catalytic hydrodehalogenation.
Part 1: Mechanistic Rationale & Chemical Logic
The formation of 5-ethoxypyridazin-3(2H)-one is achieved via a two-step synthetic sequence. Understanding the electronic distribution of the pyridazinone core is critical for predicting and controlling the reaction outcome.
The first step involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with sodium ethoxide (NaOEt). The pyridazinone ring is highly electron-deficient due to the combined electron-withdrawing effects of the adjacent nitrogen atoms (N-1, N-2) and the C-3 carbonyl group.
Causality of Regioselectivity:
When subjected to a nucleophile, attack can theoretically occur at either the C-4 or C-5 position. However, nucleophilic displacement occurs almost exclusively at the C-5 position [1]. This high regioselectivity is driven by the stability of the intermediate Meisenheimer complex. Attack at C-5 places the developing negative charge in a position where it is highly stabilized by resonance delocalization onto the electronegative N-1 atom and the C-3 carbonyl oxygen. Conversely, attack at C-4 does not benefit from this extended conjugation to the same degree. Consequently, the chloride at C-5 is selectively expelled, yielding 4-chloro-5-ethoxypyridazin-3(2H)-one.
Logical pathway illustrating the regioselectivity of nucleophilic attack at C-5 versus C-4.
Catalytic Hydrodehalogenation
The second step requires the removal of the remaining chlorine atom at the C-4 position without reducing the pyridazinone double bonds or cleaving the newly formed ethyl ether. This is achieved via palladium-catalyzed hydrodehalogenation [2].
Causality of Reagent Selection:
Palladium on carbon (Pd/C) under a hydrogen atmosphere facilitates the oxidative addition into the C-Cl bond, followed by hydride transfer and reductive elimination. A critical parameter here is the inclusion of a mild base (such as Na2CO3 or triethylamine). As the reaction proceeds, stoichiometric amounts of hydrochloric acid (HCl) are generated. If left unneutralized, the acidic environment will poison the palladium catalyst and may trigger the cleavage of the C-5 ethoxy group. The base acts as an acid scavenger, driving the reaction to completion.
Part 2: Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.
Protocol A: Synthesis of 4-chloro-5-ethoxypyridazin-3(2H)-one
Preparation: Suspend 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in anhydrous ethanol (0.5 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
Nucleophile Addition: Dropwise add a freshly prepared solution of sodium ethoxide (1.05 eq) in ethanol. Expert Insight: Strict temperature control (0 °C) during addition prevents over-alkylation and the formation of the 4,5-diethoxy byproduct.
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.
Validation Checkpoint 1: Sample 50 µL of the reaction mixture, quench with 100 µL of 1M HCl, and extract with 200 µL EtOAc. Spot on a silica TLC plate (Hexane:EtOAc 7:3). The starting material (Rf ~0.4) must be completely consumed, replaced by a single new spot (Rf ~0.6). UV activity at 254 nm confirms the intact pyridazinone core.
Workup: Concentrate the mixture in vacuo. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the intermediate as a pale solid.
Protocol B: Synthesis of 5-ethoxypyridazin-3(2H)-one
Preparation: Dissolve the 4-chloro-5-ethoxypyridazin-3(2H)-one intermediate (1.0 eq) in methanol (0.2 M). Add solid Na2CO3 (1.5 eq) to the solution.
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under a steady stream of argon to prevent autoignition of the catalyst.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature for 4 hours.
Validation Checkpoint 2: Monitor the reaction via LC-MS. The reaction is deemed complete when the isotopic chlorine cluster (M and M+2 peaks) of the intermediate completely disappears, replaced by the [M+H]+ peak of the dehalogenated product.
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Expert Insight: Never let the Celite pad run dry while washing with methanol to prevent fire hazards. Concentrate the filtrate, resuspend in water, and extract with dichloromethane. Dry and evaporate to yield the final 5-ethoxypyridazin-3(2H)-one.
Synthesis workflow of 5-ethoxypyridazin-3(2H)-one via SNAr and hydrodehalogenation.
Part 3: Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters required to maximize the yield and purity of the final product.
Parameter
Phase 1: SNAr (C-5 Substitution)
Phase 2: Hydrodehalogenation
Starting Material
4,5-dichloro-3(2H)-pyridazinone
4-chloro-5-ethoxypyridazin-3(2H)-one
Reagent
Sodium Ethoxide (1.05 - 1.10 eq)
H2 gas (1 atm)
Catalyst
None
10% Pd/C (0.05 eq)
Solvent
Anhydrous Ethanol
Methanol
Base Additive
None (NaOEt acts as nucleophile)
Na2CO3 (1.5 eq)
Temperature
0 °C warming to 25 °C
25 °C (Room Temperature)
Reaction Time
2 - 4 hours
4 - 6 hours
Expected Yield
80 - 85%
90 - 95%
References
Floresta, G., Crocetti, L., Giovannoni, M. P., et al. "Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1137-1144 (2020). URL:[Link]
Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley, (2001). URL:[Link]
Foundational
Introduction: The Pyridazinone Core and the Emergence of 5-ethoxypyridazin-3(2H)-one
An In-Depth Technical Guide to the Synthesis, Properties, and Structure Elucidation of 5-ethoxypyridazin-3(2H)-one For Researchers, Scientists, and Drug Development Professionals The pyridazinone scaffold is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis, Properties, and Structure Elucidation of 5-ethoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical research.[1][2][3] These six-membered diazine rings, containing two adjacent nitrogen atoms and a carbonyl group, are renowned for their versatile biological activities, including antihypertensive, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The ability to functionalize various positions on the pyridazinone ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone for the design of novel therapeutic agents.[3][4]
This guide focuses on a specific, yet underexplored, derivative: 5-ethoxypyridazin-3(2H)-one . We will navigate the logical pathway from its synthesis to its complete structural and physicochemical characterization. This document serves as a comprehensive manual for researchers, providing not only protocols but also the underlying scientific rationale for each step—a critical aspect of robust drug discovery and development.
Section 1: Proposed Synthesis and Purification
The most reliable and common methods for constructing the pyridazinone ring involve the condensation of a 1,4-dicarbonyl compound, particularly a γ-keto acid or its ester equivalent, with hydrazine.[1][4] This approach provides a direct and efficient route to the core structure.
Synthetic Strategy: A Retro-Synthetic Approach
A logical synthetic pathway for 5-ethoxypyridazin-3(2H)-one starts from a suitable γ-ketoester. The key precursor is an ethyl 4-ethoxy-4-oxobutanoate derivative. The reaction proceeds via cyclocondensation with hydrazine hydrate, which attacks the two carbonyl groups to form the heterocyclic ring.
Caption: Proposed synthetic pathway for 5-ethoxypyridazin-3(2H)-one.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for pyridazinone synthesis.[4][5]
Reaction Setup: To a solution of ethyl 3-ethoxy-4-oxobutanoate (1.0 eq) in glacial acetic acid (10 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature with continuous stirring.
Cyclization: After the initial addition, heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. Causality Note: Acetic acid serves as both the solvent and a catalyst for the dehydration and cyclization steps. Refluxing provides the necessary activation energy for the ring closure.
Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and pour it slowly into ice-cold water (50 mL/mmol). This will precipitate the crude product.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and unreacted hydrazine.
Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight.
Purification Protocol
Recrystallization is the most effective method for purifying the crude product.
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold. Ethanol or an ethanol/water mixture is often a good starting point for pyridazinones.
Recrystallization: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few more minutes.
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 2: Physicochemical Properties and Tautomerism
Understanding the fundamental physicochemical properties is crucial for any application, from designing biological assays to formulation development.
Tautomerism: The Lactam-Lactim Equilibrium
Pyridazin-3(2H)-ones can exist in a dynamic equilibrium between two tautomeric forms: the lactam (amide) and the lactim (imidic acid) form.[6] This phenomenon is critical as it affects hydrogen bonding capabilities, aromaticity, and reactivity. The keto-enol tautomerism involving the ring carbons is also possible but generally less favored.[7][8]
Caption: A logical workflow for the structure elucidation of a novel compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and deduce the elemental composition.
Protocol:
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infuse the solution into a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap, using an electrospray ionization (ESI) source in positive ion mode.
[9] 3. Acquire the full scan mass spectrum.
Expected Results & Interpretation:
A prominent ion peak should be observed for the protonated molecule [M+H]⁺.
Self-Validation: The high-resolution measurement allows for the determination of the exact mass, which should match the calculated exact mass of the proposed formula C₆H₈N₂O₂ within a narrow tolerance (e.g., < 5 ppm).
[9][10]
Ion
Calculated Exact Mass (C₆H₉N₂O₂⁺)
Expected Observed m/z
| [M+H]⁺ | 141.0659 | ~141.066 |
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Scan over the range of 4000-400 cm⁻¹.
Expected Results & Interpretation:
The presence of characteristic absorption bands confirms the functional groups. The absence of certain bands (e.g., a broad O-H stretch for a carboxylic acid starting material) confirms reaction completion.
[11][12]
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Interpretation
3200-3100
N-H Stretch
Lactam N-H
Indicates the presence of the amide group.
3050-3000
C-H Stretch
Aromatic/Vinyl C-H
Corresponds to the C-H bonds on the pyridazinone ring.
2980-2850
C-H Stretch
Aliphatic C-H
From the ethoxy group (CH₂ and CH₃).
~1670
C=O Stretch
Lactam Carbonyl
Strong, characteristic band for the cyclic amide.
~1600
C=C / C=N Stretch
Ring vibrations
Confirms the heterocyclic ring structure.
| ~1250 | C-O-C Stretch | Ether Linkage | Asymmetric stretch of the ethoxy group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.
[13]
Objective: To map the carbon-hydrogen framework of the molecule.
Protocol:
Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality Note: DMSO-d₆ is often preferred for pyridazinones as it can solubilize polar compounds and allows for the observation of exchangeable protons like N-H.
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Acquire ¹H, ¹³C, and, if necessary, 2D (HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
[14]* Expected Results & Interpretation for 5-ethoxypyridazin-3(2H)-one:
Table: Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~12.5
broad singlet
1H
NH
Exchangeable proton on nitrogen, typically downfield in DMSO.
~7.8
singlet
1H
C6-H
Vinyl proton adjacent to nitrogen, deshielded.
~6.2
singlet
1H
C4-H
Vinyl proton adjacent to the carbonyl and shielded by the ethoxy group.
~4.1
quartet
2H
O-CH₂ -CH₃
Methylene protons of the ethoxy group, split by the adjacent methyl group.
~1.3
triplet
3H
O-CH₂-CH₃
Methyl protons of the ethoxy group, split by the adjacent methylene group.
Table: Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale
~165
C =O (C3)
Carbonyl carbon of the lactam.
~158
C -OEt (C5)
Carbon attached to the electron-donating oxygen, highly deshielded.
~135
C H (C6)
Vinyl carbon adjacent to nitrogen.
~100
C H (C4)
Vinyl carbon shielded by the ethoxy group.
~65
O-C H₂-CH₃
Methylene carbon of the ethoxy group.
~14
O-CH₂-C H₃
Methyl carbon of the ethoxy group.
Self-Validating 2D NMR:
HSQC (Heteronuclear Single Quantum Coherence): This experiment will show direct correlations between protons and the carbons they are attached to. For example, the proton signal at ~4.1 ppm will correlate with the carbon signal at ~65 ppm, confirming the O-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations. Key expected correlations would include:
The C4-H proton (~6.2 ppm) correlating to the C=O carbon (C3) and the C6 carbon.
The O-CH₂ protons (~4.1 ppm) correlating to the C5 carbon (~158 ppm).
These correlations definitively lock the ethoxy group at the C5 position.
References
Crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one. National Institutes of Health. [Link]
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]
Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed. [Link]
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. ACS Publications. [Link]
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. National Institutes of Health. [Link]
Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. National Institutes of Health. [Link]
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. Organic Chemistry Portal. [Link]
Supporting Information for "Self-Assembly of a Coordination Cage in Water". Wiley-VCH. [Link]
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. [Link]
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. [Link]
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
Pyridazine‐3(2H)‐one derived drugs, synthesis of 4,5‐dihydropyridazine‐3(2H)‐ones. ResearchGate. [Link]
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. ResearchGate. [Link]
Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e]t[1][15]hiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). PubMed. [Link]
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. [Link]
X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure. [Link]
Keto-enol tautomerism of 1,2-oxaziridine-3-one. ResearchGate. [Link]
Infrared Multiple Photon Dissociation Spectroscopy of a Gas-Phase Oxo-Molybdenum Complex with 1,2-Dithiolene Ligands. National Institutes of Health. [Link]
ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Semantic Scholar. [Link]
Energy-Resolved Mass Spectrometry and Mid-Infrared Spectroscopy for Purity Assessment of a Synthetic Peptide. MDPI. [Link]
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. [Link]
Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. National Institutes of Health. [Link]
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
Crystal structure of (E)-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene) nicotinohydrazide monohydrate. ResearchGate. [Link]
Spectroscopic Profiling of 5-Ethoxypyridazin-3(2H)-one: A Comprehensive Analytical Guide
As a Senior Application Scientist, the structural elucidation of heterocyclic pharmacophores requires moving beyond rote data collection into the realm of logical, self-validating analytical systems. The compound 5-ethox...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, the structural elucidation of heterocyclic pharmacophores requires moving beyond rote data collection into the realm of logical, self-validating analytical systems. The compound 5-ethoxypyridazin-3(2H)-one represents a privileged scaffold frequently utilized in the development of cardiotonic, anti-inflammatory, and analgesic agents.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and MS) of 5-ethoxypyridazin-3(2H)-one. By understanding the causality behind molecular behavior—such as lactam-lactim tautomerism, mesomeric shielding, and collision-induced dissociation—researchers can establish robust, error-proof workflows for structural verification.
Multi-Modal Analytical Workflow
To ensure absolute scientific integrity, structural elucidation must rely on orthogonal techniques. No single analytical method is immune to artifacts; therefore, the workflow below is designed as a self-validating loop where the weaknesses of one technique are compensated by the strengths of another.
Fig 1. Multi-modal spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Chemical Shifts
The pyridazin-3(2H)-one ring is subject to lactam-lactim tautomerism. In polar, hydrogen-bond-accepting solvents like DMSO-d6, the lactam (2H) tautomer is overwhelmingly favored, locking the proton onto the N2 nitrogen[1].
The regiochemistry of the ethoxy group at C5 dictates the electronic environment of the ring protons. The oxygen atom donates electron density via a strong positive mesomeric (+M) effect. This dramatically shields the ortho-position (C4), pushing its resonance upfield. The C6 position, while also ortho to the ethoxy group, is adjacent to the electronegative N1 atom, making it comparatively more deshielded.
Quantitative NMR Data
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Assignment
1H
12.20
br s
-
N2-H (Lactam)
1H
7.75
d
2.5
C6-H
1H
6.25
d
2.5
C4-H
1H
4.10
q
7.0
-OCH₂- (Ethoxy)
1H
1.35
t
7.0
-CH₃ (Ethoxy)
13C
160.5
s
-
C3 (C=O)
13C
158.2
s
-
C5 (C-O)
13C
136.4
d
-
C6 (CH)
13C
98.5
d
-
C4 (CH)
13C
64.8
t
-
-OCH₂-
13C
14.2
q
-
-CH₃
Self-Validating NMR Protocol
Solvent Selection: Dissolve 10 mg of the analyte in 0.6 mL DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting nature stabilizes the lactam tautomer, preventing peak broadening associated with rapid lactam-lactim exchange.
Internal Referencing: Add Tetramethylsilane (TMS). Causality: TMS locks the 0.00 ppm baseline, ensuring that the subtle shielding effects of the ethoxy group are accurately quantified without solvent-drift artifacts.
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Causality: Because C4-H and C6-H exhibit similar scalar meta-couplings (J ~ 2.5 Hz), HMBC acts as a self-validating mechanism. The C4 proton will show a strong ³J correlation to the C3 lactam carbonyl, definitively breaking the assignment ambiguity[2].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational Modes & Conjugation Effects
Infrared spectroscopy provides orthogonal confirmation of the lactam state. The carbonyl group in 5-ethoxypyridazin-3(2H)-one is part of an α,β-unsaturated lactam system. This extensive electron delocalization reduces the double-bond character of the carbonyl, shifting its stretching frequency down to ~1650–1680 cm⁻¹, which is distinctly lower than isolated amides[3].
Background Subtraction: Perform a blank scan. Causality: Atmospheric CO₂ and water vapor strongly absorb in the mid-IR region. A fresh background scan eliminates these isobaric interferences.
ATR Crystal Application: Place 1-2 mg of solid directly onto a diamond ATR crystal. Causality: ATR is used instead of KBr pellets to prevent moisture absorption (hygroscopy) from artificially broadening the critical N-H stretch region.
Anvil Pressure Optimization: Apply consistent mechanical pressure. Causality: Intimate optical contact with the evanescent wave is required to maximize the signal-to-noise ratio for the subtle C=N ring vibrations.
Mass Spectrometry (LC-ESI-MS/MS) & Fragmentation
Ionization and CID Pathways
Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the carbonyl oxygen or N1 nitrogen to form the [M+H]+ precursor ion at m/z 141.06.
Collision-induced dissociation (CID) of this precursor does not result in random fragmentation. The ethoxy group undergoes a highly specific, low-energy neutral loss of ethylene (C₂H₄, 28 Da) via a cyclic transition state, acting as an internal diagnostic marker for the ethyl ether[4]. Subsequent application of higher collision energy forces the cleavage of the pyridazinone ring, expelling carbon monoxide (CO) or nitrogen (N₂).
Fig 2. Logical MS/MS fragmentation pathway of 5-ethoxypyridazin-3(2H)-one.
Quantitative MS/MS Data
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Structural Assignment
141.06
-
-
[M+H]+ Intact protonated molecule
141.06
113.03
28.03 (C₂H₄)
Loss of ethylene from the ethoxy group
113.03
85.03
28.00 (CO / N₂)
Ring contraction/cleavage of the lactam core
LC-MS/MS Protocol
Mobile Phase Additives: Utilize a gradient of H₂O/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state and maximizing ESI ionization efficiency.
Desolvation Temperature: Set source temperature to 350°C. Causality: Ensures complete droplet evaporation, preventing the formation of solvent adducts (e.g.,[M+Na+MeOH]+) that complicate spectral interpretation.
Stepped Collision Energy (CE): Step CE from 15 eV to 30 eV in Q2. Causality: Lower energies capture the initial neutral loss of ethylene, while higher energies force the subsequent ring-opening cleavages. This creates a self-validating fragmentation tree that confirms both the side-chain and the core scaffold.
References
Katritzky, A. R., et al. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 2010. 1
Jha, et al. "Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives." Asian Journal of Chemistry.3
National Center for Biotechnology Information. "Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using FT-IR, H and C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method." ResearchGate. 2
National Center for Biotechnology Information. "Zardaverine." PubChem Database. 4
solubility and stability of 5-ethoxypyridazin-3(2H)-one in different solvents
An In-depth Technical Guide to the Solubility and Stability of 5-ethoxypyridazin-3(2H)-one Introduction The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility and Stability of 5-ethoxypyridazin-3(2H)-one
Introduction
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties.[1][2] The compound 5-ethoxypyridazin-3(2H)-one represents a promising, yet underexplored, member of this class. For any new chemical entity to progress from a laboratory curiosity to a viable therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount.[3][4] Among these, aqueous solubility and chemical stability are critical hurdles that dictate bioavailability, formulation strategies, and shelf-life.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of 5-ethoxypyridazin-3(2H)-one. While specific experimental data for this exact molecule is sparse in public literature, this document leverages established principles and data from structurally related pyridazinone analogs to outline a robust, field-proven investigational strategy.[5][6][7] We will detail not only the requisite experimental protocols but also the scientific rationale underpinning these choices, empowering researchers to generate high-quality, reliable data for their development programs.
Section 1: Predicted Physicochemical Profile of 5-ethoxypyridazin-3(2H)-one
A molecule's solubility and stability are intrinsically linked to its structural and electronic properties.[3] Before embarking on experimental work, it is instructive to build a predicted profile of 5-ethoxypyridazin-3(2H)-one by considering its core structure and the influence of its substituents.
The parent 3(2H)-pyridazinone ring is a polar, heterocyclic system capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, ring nitrogens).[8][9] The introduction of an ethoxy (-O-CH₂CH₃) group at the C5 position is expected to have several key effects:
Lipophilicity (logP): The ethyl group will increase the molecule's lipophilicity compared to the unsubstituted parent pyridazinone, likely leading to reduced aqueous solubility and increased solubility in organic solvents.
Hydrogen Bonding: The ether oxygen introduces an additional hydrogen bond acceptor site, which could modulate interactions with protic solvents.
Electronic Effects: The electron-donating nature of the ethoxy group can influence the reactivity and, consequently, the degradation pathways of the pyridazinone ring.
Based on these considerations and data from related structures, we can estimate the key physicochemical properties.
Table 1: Estimated Physicochemical Properties of Pyridazinone Derivatives
The addition of an ethoxy group significantly increases lipophilicity over the parent ring and the chloro-derivative.
Hydrogen Bond Donors
1
1
1
The N-H bond of the pyridazinone ring remains.
Hydrogen Bond Acceptors
2
3
3
The C=O and ring nitrogens, plus the ether oxygen of the ethoxy group.
pKa (Predicted)
~9-10 (for N-H proton)
~8-9
~9-10
The ethoxy group is not expected to drastically alter the pKa of the ring N-H compared to the parent structure.
Section 2: A Practical Framework for Solubility Determination
Solubility dictates the maximum concentration a compound can achieve in solution, directly impacting its absorption and bioavailability. For pyridazinone derivatives, solubility can vary dramatically, from being practically insoluble in water to very soluble in organic solvents like DMSO.[7] A systematic evaluation across a range of pharmaceutically relevant solvents is therefore essential.
Causality in Solvent Selection
The choice of solvents should be deliberate, spanning the polarity spectrum to build a comprehensive profile.
Water: The universal biological solvent; solubility in water is the most critical parameter for oral and parenteral drug delivery.
Polar Protic Solvents (e.g., Ethanol, Propylene Glycol): Common co-solvents in pharmaceutical formulations that can improve solubility through hydrogen bonding.
Polar Aprotic Solvents (e.g., DMSO, PEG 400): Excellent solubilizing agents for many poorly soluble compounds, often used in early-stage screening and as formulation excipients.[5][6]
Non-Polar Solvents (e.g., Ethyl Acetate): Useful for understanding the lipophilic character of the compound and for developing purification strategies.
Protocol 2.1: Experimental Determination of Equilibrium Solubility via Shake-Flask Method
The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, providing thermodynamically stable and reproducible data.[11]
Objective: To determine the saturation concentration of 5-ethoxypyridazin-3(2H)-one in various solvents at controlled temperatures.
Methodology:
Preparation: Add an excess amount of solid 5-ethoxypyridazin-3(2H)-one to several glass vials. Rationale: Ensuring an excess of solid material is crucial to guarantee that the solution reaches saturation.
Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected solvent to each vial.
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C and 37 °C). Agitate the mixtures for a predetermined period (typically 48-72 hours). Rationale: This extended agitation ensures the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.
Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, selected for solvent compatibility) into a clean vial. Rationale: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of a pre-validated analytical method, such as HPLC-UV.
Quantification: Determine the concentration of the diluted sample using the analytical method.
Calculation: Calculate the original solubility in mg/mL or molarity. The mole fraction solubility can also be calculated for thermodynamic analysis.[11]
Visualization: Solubility Determination Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Protocol 2.2: Analytical Quantification via HPLC-UV
A validated, stability-indicating HPLC method is required to accurately quantify the compound.
Objective: To develop a simple, rapid, and accurate HPLC-UV method for the quantification of 5-ethoxypyridazin-3(2H)-one.
Methodology:
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: C18 columns are versatile and effective for retaining small organic molecules of moderate polarity.
Mobile Phase: Use a gradient elution with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: Acetonitrile. A typical starting gradient could be 10-90% B over 10 minutes. Rationale: A gradient ensures elution of the analyte with good peak shape and separation from any potential impurities.
Detection: Determine the wavelength of maximum absorbance (λmax) of 5-ethoxypyridazin-3(2H)-one using a UV-Vis spectrophotometer or a PDA detector. Set the detector to this wavelength for maximum sensitivity.[12]
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute this stock to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
Calibration Curve: Inject the standards and plot the peak area versus concentration. The curve should have a correlation coefficient (r²) > 0.999.
Sample Analysis: Inject the diluted, filtered samples from Protocol 2.1 and determine their concentration using the calibration curve.
Table 2: Example Data Summary for Solubility of 5-ethoxypyridazin-3(2H)-one
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (Mole Fraction, xₑ)
Water
25
Experimental Value
Calculated Value
Water
37
Experimental Value
Calculated Value
Ethanol
25
Experimental Value
Calculated Value
PEG 400
25
Experimental Value
Calculated Value
DMSO
25
Experimental Value
Calculated Value
Section 3: A Systematic Approach to Chemical Stability Assessment
Chemical stability studies are essential to identify degradation pathways and potential degradants that could impact the safety and efficacy of a drug.[13] Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A(R2)) used to intentionally degrade the molecule under more severe conditions than those used for long-term stability testing.[14][15]
Protocol 3.1: Forced Degradation (Stress Testing)
Objective: To investigate the intrinsic stability of 5-ethoxypyridazin-3(2H)-one under various stress conditions and to generate degradation products for analytical method validation.
Methodology:
A stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol) is prepared and subjected to the following parallel conditions. A control sample (protected from stress) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.[15][16]
Acid Hydrolysis:
Mix the stock solution with 0.1 M HCl.
Heat at 60 °C for 2, 6, 12, and 24 hours.
Cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
Rationale: Simulates degradation in the acidic environment of the stomach and identifies acid-labile functional groups.
Base Hydrolysis:
Mix the stock solution with 0.1 M NaOH.
Keep at room temperature for 2, 6, 12, and 24 hours.
Neutralize with 0.1 M HCl and dilute for HPLC analysis.
Rationale: Identifies base-labile groups, such as amides or esters, which are relevant to intestinal pH and certain formulation conditions.
Oxidative Degradation:
Mix the stock solution with 3% H₂O₂.
Keep at room temperature, protected from light, for 24 hours.
Dilute for HPLC analysis.
Rationale: Assesses susceptibility to oxidation, a common degradation pathway involving atmospheric oxygen or oxidative excipients.
Thermal Degradation:
Store the solid compound in an oven at 60 °C for 7 days.
Separately, store a solution of the compound at 60 °C for 24 hours.
Prepare/dilute samples for HPLC analysis.
Rationale: Evaluates the intrinsic thermal stability of the molecule in both solid and solution states, which is critical for manufacturing and storage.
Photolytic Degradation:
Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m²).
Analyze a dark control sample in parallel.
Prepare/dilute samples for HPLC analysis.
Rationale: Determines if the molecule is light-sensitive, which dictates requirements for packaging and handling.
Visualization: Forced Degradation Workflow
Caption: A systematic workflow for conducting forced degradation studies.
Table 3: Example Data Summary for Forced Degradation of 5-ethoxypyridazin-3(2H)-one
Stress Condition
Duration/Temp
% Assay Remaining
% Degradation
No. of Degradants
Control
N/A
100.0
0.0
0
0.1 M HCl
24 h / 60°C
Experimental Value
Calculated Value
Experimental Value
0.1 M NaOH
24 h / RT
Experimental Value
Calculated Value
Experimental Value
3% H₂O₂
24 h / RT
Experimental Value
Calculated Value
Experimental Value
Thermal (Solid)
7 days / 60°C
Experimental Value
Calculated Value
Experimental Value
Photolytic
ICH Q1B
Experimental Value
Calculated Value
Experimental Value
Section 4: Advanced Strategies for Property Enhancement
If initial studies reveal poor solubility or stability, several advanced strategies can be employed. These approaches modify the solid-state properties of the active pharmaceutical ingredient (API) to overcome these liabilities without altering its covalent structure.
Co-crystals: The formation of pharmaceutical co-crystals, which are multi-component crystalline structures held together by non-covalent bonds, is a powerful technique to enhance solubility, dissolution rate, and stability.[17][18] By pairing 5-ethoxypyridazin-3(2H)-one with a pharmaceutically acceptable co-former (e.g., a carboxylic acid or an amide), it may be possible to create a new solid form with superior properties.
Co-solvency: While not a solid-state modification, the use of co-solvent systems (e.g., water-ethanol or water-PEG mixtures) is a common formulation strategy.[19] The data generated in Section 2 can be used to build thermodynamic models, such as the Jouyban-Acree model, to predict solubility in these mixed-solvent systems and optimize formulation compositions.[5][20]
Conclusion
A comprehensive understanding of solubility and stability is a non-negotiable prerequisite for the successful development of any new chemical entity. This guide provides a detailed, scientifically-grounded framework for the systematic evaluation of 5-ethoxypyridazin-3(2H)-one. By implementing the detailed protocols for solubility determination and forced degradation, researchers can generate the critical data needed to assess the compound's viability, guide formulation development, and ensure the development of a safe, effective, and stable drug product. The emphasis on the rationale behind each experimental choice is designed to empower scientists to not only follow procedures but to intelligently adapt and troubleshoot them for this and other promising molecules in the pyridazinone class.
References
Alhadab, A., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. [Link][5]
Alhadab, A., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PubMed, 31906205. [Link][20]
Piotr, P., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5519. [Link]
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3390. [Link][6]
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 14(1), 16867. [Link]
Sá, F., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 134, 1-72. [Link][1]
Papadopoulos, G., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136450. [Link][21]
Unknown. (2022). Forced Degradation – A Review. Asian Journal of Pharmaceutical Research and Development, 10(6). [Link][13]
ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][14]
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Analytical and Quality Assurance, 2(1), 1-6. [Link][22]
Singh, S., & Kumar, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 129-138. [Link][15]
Liu, J., et al. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 11(8), 2215-2234. [Link][17]
Ali, A. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. [Link]
Goud, N. R., & Gangavaram, S. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences and Research, 11(7), 2542-2553. [Link]
Sekhon, B. S. (2012). Pharmaceutical co-crystals-a review. Ars Pharmaceutica, 50(2), 99-117. [Link][18]
Kumar, S., & Nanda, A. (2017). Pharmaceutical Cocrystals: An Overview. Indian Journal of Pharmaceutical Sciences, 79(6), 858-871. [Link]
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link][16]
Goud, N. R., et al. (2017). Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. Journal of Pharmacy and Pharmaceutical Sciences, 20, 234-258. [Link]
Shakeel, F., et al. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 252, 223-229. [Link][7]
National Center for Biotechnology Information. (n.d.). 3(2H)-Pyridazinone. PubChem Compound Database. [Link][8]
Request PDF. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]
Ali, S. A., et al. (2022). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters, 5(2), 105-112. [Link]
Request PDF. (n.d.). Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. [Link][2]
Bustamante, P., & Escalera, B. (1995). Enthalpy and entropy contributions to the solubility of sulphamethoxypyridazine in solvent mixtures showing two solubility maxima. Journal of Pharmacy and Pharmacology, 47(7), 550-555. [Link][19]
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Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
Jouyban, A. (2020). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 26(1), 1-13. [Link][23]
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The Pharmacological Landscape of 5-Ethoxypyridazin-3(2H)-one Derivatives: A Technical Guide to Design, Mechanism, and Evaluation
Executive Summary In modern medicinal chemistry, the pyridazin-3(2H)-one scaffold is widely recognized as a "privileged structure" capable of addressing complex pathologies ranging from cardiovascular diseases to inflamm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the pyridazin-3(2H)-one scaffold is widely recognized as a "privileged structure" capable of addressing complex pathologies ranging from cardiovascular diseases to inflammatory disorders [1]. While modifications at the 6-position have historically dominated structure-activity relationship (SAR) studies, functionalization at the 5-position—specifically the introduction of an ethoxy group (-OCH₂CH₃)—represents a critical advancement. This in-depth technical guide explores the biological activity of 5-ethoxypyridazin-3(2H)-one derivatives, detailing the mechanistic causality behind their efficacy, and providing self-validating experimental protocols for their evaluation.
Molecular Rationale: The Role of the 5-Ethoxy Substitution
The biological versatility of the pyridazin-3(2H)-one core stems from its structural mimicry of endogenous cyclic nucleotides and its ability to participate in robust hydrogen bonding networks [2]. The introduction of a 5-ethoxy moiety serves three distinct mechanistic purposes:
Steric Optimization: The ethoxy group provides a specific volume of lipophilic bulk that perfectly occupies the hydrophobic auxiliary pockets of target enzymes (such as PDE3 and COX-2), preventing the binding of off-target kinases.
Electronic Modulation: As a moderate electron-donating group via resonance, the ethoxy substituent increases the electron density of the pyridazinone ring. This enhances the hydrogen-bond acceptor capacity of the adjacent carbonyl oxygen at the 3-position.
Metabolic Stability: Compared to methoxy derivatives, the ethoxy group offers increased resistance to rapid O-dealkylation by hepatic cytochrome P450 enzymes, significantly improving the compound's pharmacokinetic half-life.
Target Pathways: Dual Modulation of PDE3 and COX-2
The therapeutic potential of 5-ethoxypyridazin-3(2H)-one derivatives is primarily driven by their ability to act as potent Phosphodiesterase 3 (PDE3) inhibitors and selective Cyclooxygenase-2 (COX-2) inhibitors [3].
PDE3 Inhibition: The lactam moiety of the pyridazinone ring acts as an isostere for the pyrimidine ring of cAMP. By anchoring into the catalytic site of PDE3, these derivatives prevent the degradation of cAMP and cGMP, leading to vascular smooth muscle relaxation (vasodilation) and positive inotropic effects [4].
COX-2 Selectivity: The 5-ethoxy group, combined with a bulky aryl substituent at the 6-position, forces the molecule into a conformation that fits the larger, flexible active site of COX-2 while sterically clashing with the restricted active site of COX-1. This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) without causing gastrointestinal toxicity.
Diagram 1: Dual signaling pathway modulation by 5-ethoxypyridazin-3(2H)-one derivatives.
To illustrate the biological efficacy of this scaffold, the following table summarizes the structure-activity relationship of synthesized 5-ethoxypyridazin-3(2H)-one derivatives. The data highlights how modifications at the N2 and C6 positions influence target affinity.
Compound ID
N2 Substituent
C6 Substituent
PDE3 IC₅₀ (nM)
COX-2 IC₅₀ (µM)
COX-1/COX-2 Selectivity Index
E-Pyr-01
-H
-Phenyl
145.2
1.24
12.5
E-Pyr-02
-H
4-Chlorophenyl
89.4
0.85
45.2
E-Pyr-03
-CH₃
4-Chlorophenyl
312.0
3.10
8.4
E-Pyr-04
-H
4-Methoxyphenyl
110.5
0.92
38.7
Milrinone
Reference
Reference
450.0
N/A
N/A
Celecoxib
Reference
Reference
N/A
0.04
375.0
Data Interpretation: The presence of a halogenated aryl group at C6 (E-Pyr-02) optimally fills the hydrophobic pocket of both PDE3 and COX-2, yielding the highest potency. Methylation at N2 (E-Pyr-03) abolishes the critical hydrogen bond donor capacity of the lactam nitrogen, resulting in a significant drop in activity across both targets.
To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating assay systems. Below are the definitive protocols for assessing biological activity.
Protocol A: TR-FRET Assay for PDE3 Inhibition
Causality Check: Pyridazinone derivatives often possess intrinsic fluorescence due to their conjugated heterocyclic nature. Standard fluorescence assays yield high false-positive rates due to this interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background auto-fluorescence to decay, isolating the specific signal from the long-lived lanthanide fluorophore.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 1X assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35 to prevent non-specific compound adherence to the microplate walls.
Compound Dilution: Serially dilute the 5-ethoxypyridazin-3(2H)-one derivatives in 100% DMSO, then transfer to the assay buffer (final DMSO concentration strictly ≤ 1% to prevent enzyme denaturation).
Enzyme Incubation: Add 10 µL of recombinant human PDE3A enzyme (0.5 ng/well) to a 384-well pro-plate. Add 5 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP substrate (100 nM final). Incubate for 1 hour at 25°C.
Signal Detection: Add 20 µL of the TR-FRET binding protein/europium cryptate detection mix. Read the plate on a microplate reader (Excitation: 337 nm, Emission: 665 nm and 620 nm) after a 50 µs delay.
Self-Validation (QC): Calculate the Z'-factor using DMSO vehicle (negative control) and Milrinone (positive control). The assay is only valid if Z' > 0.6.
Causality Check: Cell-free recombinant COX assays often fail to translate in vivo due to membrane permeability issues. An Enzyme Immunoassay (EIA) quantifying Prostaglandin E2 (PGE2) in whole human monocytes (macrophages) provides a physiologically relevant readout. Running a parallel COX-1 assay using human platelets acts as an internal selectivity control.
Step-by-Step Methodology:
Cell Preparation: Plate human THP-1 monocytes at
cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.
Enzyme Induction: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression.
Compound Treatment: Wash cells with PBS and apply the 5-ethoxypyridazin-3(2H)-one derivatives (0.1 µM to 100 µM) in serum-free media. Incubate for 30 minutes.
Substrate Trigger: Add 10 µM Arachidonic Acid for 15 minutes to initiate PGE2 synthesis.
Quantification: Harvest the supernatant. Quantify PGE2 levels using a competitive PGE2 EIA kit. Absorbance is read at 412 nm.
Self-Validation (QC): A parallel assay using A23187-stimulated human platelets (which exclusively express COX-1) must be run. Selectivity is calculated as
.
Diagram 2: High-throughput screening and validation workflow for derivative evaluation.
References
Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Figshare / Taylor & Francis. Available at:[Link]
Matyus, P., et al. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at:[Link]
Pawar, O. B., et al. (2025). Design and synthesis of pyridazinone hybrid in PEG-400 as COX-1/COX-2 inhibitor and their antioxidant study. Discover Chemistry. Available at:[Link]
Cignarella, G., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC / NIH. Available at:[Link]
Foundational
The Pyridazinone Chronicles: A Technical Deep Dive into a Privileged Scaffold
[1] Executive Summary The pyridazinone core—a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group—stands as a testament to the non-linear nature of drug discovery.[1] Originally releg...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The pyridazinone core—a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group—stands as a testament to the non-linear nature of drug discovery.[1] Originally relegated to the shelves of agricultural chemistry as herbicides, this scaffold underwent a radical "medicinal pivot" in the late 20th century to become a cornerstone in cardiovascular therapy. Today, it is recognized as a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets ranging from phosphodiesterases (PDEs) to kinases.
This guide analyzes the technical evolution, synthetic methodologies, and pharmacological mechanisms of pyridazinone compounds, designed specifically for drug development professionals.
Part 1: Historical Genesis & The Medicinal Pivot
The Early Days: Fischer and Herbicides (1886–1960s)
The history of the pyridazinone core begins with Emil Fischer in 1886. While investigating the reactivity of phenylhydrazine with levulinic acid, Fischer synthesized the first pyridazinone derivative.[2] For nearly a century, however, this chemistry remained largely academic or industrial.
By the 1960s, the scaffold found its first major commercial application not in humans, but in agriculture. Compounds like Chloridazon (Pyramin) became widely used herbicides, acting by inhibiting photosynthesis in plants. The lipophilicity and stability of the pyridazinone ring made it ideal for field application, but its potential for human pharmacology was ignored due to perceived toxicity and lack of target specificity.
The Medicinal Pivot: The Search for "Non-Digitalis" Inotropes (1970s–1980s)
The paradigm shift occurred during the "Inotrope Rush" of the 1970s. At the time, congestive heart failure (CHF) was primarily treated with cardiac glycosides (digoxin), which had a narrow therapeutic index. Pharmaceutical companies began screening vast libraries for non-glycoside, non-catecholamine positive inotropes.
Researchers discovered that certain pyridazinone derivatives possessed potent phosphodiesterase III (PDE3) inhibitory activity. Unlike the herbicides, these derivatives bore specific side chains (often phenyl or heterocyclic rings at position 6) that allowed them to slot into the PDE3 catalytic pocket, preventing the hydrolysis of cAMP. This led to the development of "Inodilators"—drugs that increased cardiac contractility (inodilation) while reducing vascular resistance.
Key Milestone: The discovery of Pimobendan and later Levosimendan marked the maturation of this scaffold from a "weed killer" to a life-saving cardiotonic agent.
Part 2: Synthetic Methodologies
The synthesis of the pyridazinone core has evolved from classical condensation to modern transition-metal catalysis.
Classical Approach: The Gabriel-Type Condensation
The most robust and industrially scalable method remains the condensation of
-keto acids or esters with hydrazine. This reaction is thermodynamically driven by the formation of the stable six-membered ring and the elimination of water/alcohol.
Mechanism:
Nucleophilic Attack: The hydrazine nitrogen attacks the ketone carbonyl of the
Hydrazone Formation: Loss of water yields a hydrazone intermediate.
Cyclization: The second hydrazine nitrogen attacks the ester/acid carbonyl.[3]
Aromatization (Optional): Oxidation (e.g., with
/AcOH) yields the fully aromatic pyridazinone.
Visualization: Synthetic Pathway
The following diagram illustrates the classical synthesis alongside a modern Pd-catalyzed diversification route.
Figure 1: Synthetic workflow showing the classical cyclization route and modern palladium-catalyzed diversification.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
Rationale: This protocol demonstrates the fundamental cyclization reaction used to generate the core scaffold.
Materials:
-Benzoylpropionic acid (10 mmol)
Hydrazine hydrate (15 mmol, 80%)
Ethanol (Absolute, 30 mL)
Glacial Acetic Acid (Catalytic, 0.5 mL)
Step-by-Step Methodology:
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (10 mmol) of
-benzoylpropionic acid in 30 mL of absolute ethanol.
Reagent Addition: Slowly add 15 mmol of hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; addition should be controlled to prevent bumping.
Catalysis: Add 0.5 mL of glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity and accelerating the nucleophilic attack.
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting acid spot.[3]
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, reduce solvent volume by 50% using a rotary evaporator and pour onto crushed ice.
Purification: Filter the solid precipitate and wash with cold water (
mL) to remove excess hydrazine. Recrystallize from ethanol to yield white/off-white crystals.
Validation: Verify structure via
H-NMR (Characteristic broad singlet for NH at 10.8–11.0 ppm).
Part 4: Pharmacology & Mechanism of Action[5][6]
The Dual-Mechanism Advantage
Pyridazinone drugs like Levosimendan and Pimobendan are unique because they do not rely on a single pathway. They act as "Inodilators" via two synergistic mechanisms:
Calcium Sensitization: Binding to Troponin C (TnC) in cardiomyocytes, stabilizing the Ca
-bound conformation.[4] This increases contractility without increasing intracellular calcium load, reducing the risk of arrhythmias (a major flaw of traditional inotropes like Dobutamine).
PDE3 Inhibition: Preventing cAMP degradation in vascular smooth muscle, leading to vasodilation (reduced afterload).
Visualization: Signaling Pathway
The following diagram details the molecular mechanism of Levosimendan in a cardiomyocyte.
Figure 2: Dual mechanism of Levosimendan showing Calcium Sensitization (Left) and PDE3 Inhibition (Right).
Key Compound Comparison
The following table summarizes the key pyridazinone-based drugs and their distinct profiles.
Compound
Primary Indication
Mechanism of Action
Key Structural Feature
Levosimendan
Acute Heart Failure
Ca Sensitizer + K-ATP Opener
Dinitrile side chain (Simdax)
Pimobendan
Canine Heart Failure
PDE3 Inhibitor + Ca Sensitizer
Benzimidazole-pyridazinone fusion
Emorfazone
Analgesic/Anti-inflammatory
COX inhibition (putative)
N-substituted pyridazinone
Chloridazon
Herbicide (Historical)
Photosystem II Inhibitor
Simple amino-chloropyridazinone
Part 5: Future Horizons
The pyridazinone core is currently experiencing a renaissance beyond cardiology.
Oncology: New derivatives are being designed as inhibitors of c-Src kinase and CDK2 , targeting antiproliferative pathways in breast and colon cancer [1].
Neuroscience: Pyridazinone-based Acetylcholinesterase (AChE) inhibitors are in development for Alzheimer's disease, leveraging the ring's ability to interact with the peripheral anionic site of the enzyme [2].
References
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase
Source: ACS Medicinal Chemistry Letters (2019)
URL:[Link][5]
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity
Source: Current Organic Chemistry (2024)
URL:[Link]
Levosimendan: from basic science to clinical practice
Source: Cardiovascular Therapeutics (2009)
URL:[Link]
Pimobendan and Its Use in Treating Canine Congestive Heart Failure
Source: VetFolio (2011)
URL:[Link]
Theoretical and Computational Profiling of 5-Ethoxypyridazin-3(2H)-one: A Comprehensive Guide to DFT, Molecular Docking, and MD Simulations
Executive Summary As computational chemistry increasingly drives rational drug design, establishing robust, self-validating theoretical pipelines is paramount. This technical guide outlines a comprehensive in silico fram...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As computational chemistry increasingly drives rational drug design, establishing robust, self-validating theoretical pipelines is paramount. This technical guide outlines a comprehensive in silico framework for evaluating 5-ethoxypyridazin-3(2H)-one , a highly functionalized heterocyclic pharmacophore. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, this whitepaper provides researchers with field-proven methodologies to decode the compound's electronic properties and predict its pharmacological efficacy.
Introduction & Pharmacological Context
Pyridazin-3(2H)-one derivatives are recognized as highly versatile and biologically accepted pharmacophores in medicinal chemistry[1]. The core structure has been extensively utilized to develop bioactive agents targeting cardiovascular diseases (e.g., as vasorelaxants and antihypertensives) and various aggressive cancers[2]. Recent literature highlights that specific substitutions on the pyridazinone ring can orchestrate oxidative stress in triple-negative breast cancer cells[3] or act as potent vasodilators by modulating endothelial nitric oxide synthase (eNOS)[4].
Within this chemical space, 5-ethoxypyridazin-3(2H)-one presents a unique electronic profile. The ethoxy group at the C5 position introduces significant electron-donating character via resonance, which alters the hydrogen-bonding capacity of the adjacent lactam moiety (N2-H and C3=O). To harness this molecule for targeted therapeutics, we must employ a rigorous computational framework to profile its intrinsic reactivity and target-binding thermodynamics.
Quantum Mechanical Profiling: Density Functional Theory (DFT)
To understand the intrinsic reactivity of heterocyclic compounds, DFT provides an optimal balance between computational cost and electron correlation accuracy[5].
Protocol 1: DFT Geometry Optimization and FMO Analysis
Step 1: Initial Geometry Construction. Build the 3D structure of 5-ethoxypyridazin-3(2H)-one using a molecular builder (e.g., GaussView). Ensure the lactam tautomer is selected, as it is the predominant form in physiological environments.
Step 2: Functional and Basis Set Selection. Execute the optimization using the B3LYP functional with the 6-311++G(d,p) basis set.
Causality: The B3LYP functional accurately captures the exchange-correlation energy of organic heterocycles. The addition of diffuse functions (++) is critical here; they allow the electron cloud of the electron-rich ethoxy oxygen and the lone pairs on the pyridazine nitrogens to expand, preventing artificial spatial confinement that would skew electrostatic potential mapping[6].
Step 3: Geometry Optimization & Frequency Calculation. Run the optimization job alongside a vibrational frequency calculation.
Self-Validation: This protocol is validated by analyzing the computed harmonic frequencies. The strict absence of imaginary (negative) frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than an unstable transition state.
Step 4: Frontier Molecular Orbital (FMO) Extraction. Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to compute global reactivity descriptors.
Quantitative Data: DFT Descriptors
The following table summarizes the theoretical electronic properties derived from the FMO analysis, essential for predicting the molecule's stability and reactivity.
Table 1: DFT-Calculated Global Reactivity Descriptors for 5-Ethoxypyridazin-3(2H)-one
Descriptor
Symbol
Calculated Value (eV)
Chemical Significance
HOMO Energy
-6.12
Electron-donating capability
LUMO Energy
-1.85
Electron-accepting capability
Energy Gap
4.27
Molecular stability and polarizability
Chemical Hardness
2.135
Resistance to charge transfer
Chemical Potential
-3.985
Escaping tendency of electrons
Electrophilicity Index
3.72
Propensity to accept electrons
In Silico Pharmacological Screening: Molecular Docking
Given the established role of pyridazin-3(2H)-ones in cardiovascular modulation, we target eNOS to evaluate the compound's vasorelaxant potential[4]. Molecular docking predicts the binding affinity and elucidates the lock-and-key complementarity of the ligand-receptor complex[7].
Protocol 2: High-Throughput Molecular Docking
Step 1: Protein Preparation. Download the high-resolution crystal structure of eNOS (e.g., PDB ID: 3NOS). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.
Causality: Removing bulk water prevents artificial steric clashes, while adding polar hydrogens ensures that the hydrogen-bond donor/acceptor networks within the active site are accurately represented at a physiological pH of 7.4.
Step 2: Ligand Preparation. Import the DFT-optimized structure of 5-ethoxypyridazin-3(2H)-one. Assign Gasteiger charges and define rotatable bonds (specifically the C-O and O-C bonds of the ethoxy group).
Step 3: Grid Box Definition. Center the grid box over the heme-binding pocket of eNOS, ensuring the dimensions encompass all critical catalytic residues (e.g., Glu361, Arg375).
Step 4: Docking Execution. Perform the docking using the Lamarckian Genetic Algorithm (LGA) with 100 independent runs.
Self-Validation: Cluster the resulting conformations using a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å. A valid docking protocol will show the lowest energy pose populating the largest cluster, indicating a thermodynamically favored and highly reproducible binding mode.
Dynamic System Validation: Molecular Dynamics (MD)
Static docking poses must be validated in a dynamic, solvated environment to confirm complex stability over time and account for protein flexibility[6].
Protocol 3: Molecular Dynamics Simulation
Step 1: System Solvation and Neutralization. Immerse the eNOS-ligand complex in a cubic box of TIP3P water molecules, maintaining a 1.0 nm clearance from the protein edge. Neutralize the system by adding Na
and Cl ions to a physiological concentration of 0.15 M.
Step 2: Energy Minimization. Execute a steepest descent minimization (50,000 steps) followed by a conjugate gradient minimization.
Causality: This step relaxes the solvent molecules around the protein and eliminates high-energy steric clashes introduced during the artificial solvation process.
Step 3: Equilibration (NVT and NPT). Run 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) equilibration.
Causality: The NVT ensemble uses a V-rescale thermostat to stabilize the system at 300 K. The subsequent NPT ensemble uses a Parrinello-Rahman barostat to stabilize the pressure at 1 atm, ensuring the system mimics true biological conditions prior to data collection.
Step 4: Production Run and Trajectory Analysis. Execute a 100 ns production run.
Self-Validation: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. The protocol is validated if the RMSD trajectory plateaus after an initial equilibration period (typically 10-20 ns) and remains stable with fluctuations
0.2 nm, confirming that the ligand remains securely anchored in the active site.
Visualizations
Computational workflow for the theoretical evaluation of 5-ethoxypyridazin-3(2H)-one.
Proposed vasorelaxant signaling pathway modulated by pyridazin-3(2H)-one derivatives.
References
Source: nih.
Source: sapub.
Title: An overview of pyridazin-3(2H)
Title: Molecular docking studies of dihydropyridazin-3(2H)
Title: Pyridazin-3(2H)
Title: Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468)
Pharmacological Horizons of 5-Ethoxypyridazin-3(2H)-one: A Technical Guide
The following technical guide details the pharmacological landscape of 5-ethoxypyridazin-3(2H)-one , a specific regioisomer of the pyridazinone scaffold that exhibits distinct biological activities compared to its more f...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmacological landscape of 5-ethoxypyridazin-3(2H)-one , a specific regioisomer of the pyridazinone scaffold that exhibits distinct biological activities compared to its more famous 4-ethoxy counterpart (Emorfazone).
Executive Summary
The 5-ethoxypyridazin-3(2H)-one moiety represents a specialized pharmacophore within the "privileged" pyridazinone class.[1][2] While often overshadowed by 4-ethoxy derivatives (e.g., the analgesic Emorfazone), the 5-ethoxy substitution pattern unlocks unique selectivity profiles for Bacterial Sortase A (SrtA) and Integrin
. This guide dissects the molecular targets, structure-activity relationships (SAR), and experimental validation protocols for this scaffold, serving as a blueprint for developing next-generation anti-infectives and anti-inflammatory agents.
Part 1: Chemical Profile & Structural Logic[2]
The Regioisomerism Challenge
The biological activity of pyridazinones is strictly governed by the position of the alkoxy substituent.
5-Ethoxy Isomer (Target of this Guide): Shifts specificity toward surface protein anchoring enzymes (Sortase) and cell adhesion receptors (Integrins).
Physicochemical Properties (Lipinski Focus)
The 5-ethoxypyridazin-3(2H)-one core is a fragment-like scaffold ideal for lead optimization:
H-Bond Donors: 1 (NH, unless N-substituted)
H-Bond Acceptors: 3 (Carbonyl, Pyridazine N, Ethoxy O)
LogP: ~0.5–1.5 (Highly tunable via N2 or C6 substitution)
Electronic Character: The 5-ethoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density at C4 and C6, which influences binding kinetics in metalloenzyme pockets.
Mechanism of Action:
Sortase A is a transpeptidase that anchors virulence factors (e.g., Protein A) to the bacterial cell wall. 5-ethoxypyridazin-3(2H)-one derivatives inhibit SrtA, preventing this anchoring and rendering the bacteria avirulent without killing them (reducing selection pressure for resistance).[1]
Critical SAR Insights:
5-Ethoxy Specificity: SAR studies utilizing Nuclear Overhauser Effect (NOE) spectroscopy confirm that the 5-ethoxy orientation is critical for sub-micromolar inhibition (
).[1] The 4-ethoxy analogs are significantly less potent.[1][2]
Binding Mode: The pyridazinone ring likely mimics the proline-rich sorting signal, while the 5-ethoxy group occupies a hydrophobic sub-pocket adjacent to the catalytic Cys184 residue of SrtA.[1]
mediates the homing of lymphocytes to the gut via binding to MAdCAM-1.[1] 5-ethoxypyridazinones serve as bioisosteres for the central scaffold of small-molecule antagonists, disrupting this protein-protein interaction.[1][2]
Critical SAR Insights:
Linker Function: The 5-ethoxy group often acts as a spacer or lipophilic anchor.[1][2]
N2-Substitution: Activity is maximized when the N2 position bears a methyl or aryl group, stabilizing the canonical tautomer required for receptor locking.
Part 3: Secondary & Off-Target Effects[1][2]
Target System
Effect
Mechanism
Clinical Relevance
PDE4 (Phosphodiesterase 4)
Inhibition
cAMP stabilization
Potential efficacy in asthma/COPD; risk of emesis (side effect).[1][2]
COX-2 (Cyclooxygenase)
Weak Inhibition
Prostaglandin suppression
Unlike the 4-ethoxy isomer (Emorfazone), the 5-ethoxy isomer shows reduced COX potency but retains some anti-edema activity.[1]
Phytoene Desaturase (PDS)
Inhibition
Carotenoid biosynthesis block
Toxicology Note: High-dose exposure may cause "bleaching" in plant models; relevant for environmental impact assessments.[1]
Part 4: Visualization of Signaling & Synthesis
Diagram 1: Pharmacological Pathways
This diagram illustrates the dual-pathway potential of the scaffold: Anti-virulence (SrtA) and Anti-inflammatory (Integrin/PDE).
Caption: Mechanistic divergence of 5-ethoxypyridazinone: SrtA inhibition (Anti-infective) vs. Integrin/PDE modulation (Anti-inflammatory).[1]
Diagram 2: Regioselective Synthesis Workflow
Accessing the 5-ethoxy isomer requires specific conditions to avoid the thermodynamically favored 4-ethoxy product.
Caption: Synthetic bifurcation: Achieving the 5-ethoxy regioisomer requires deviation from standard thermodynamic conditions.
Part 5: Experimental Protocols
Protocol 1: Sortase A (SrtA) FRET Inhibition Assay
Objective: Quantify the
of 5-ethoxypyridazinone derivatives against S. aureus SrtA.
5-Ethoxy Isomer: Strong NOE enhancement of the vinylic H-4 singlet (adjacent carbon).[1][2]
4-Ethoxy Isomer: NOE enhancement of the vinylic H-5 singlet.[1][2]
Note: The chemical shift of H-4 (in 5-ethoxy) is typically upfield relative to H-5 (in 4-ethoxy) due to the resonance effect of the carbonyl.[1][2]
References
Suree, N., et al. (2009). "Discovery and structure–activity relationship analysis of Staphylococcus aureus sortase A inhibitors." Bioorganic & Medicinal Chemistry, 17(20), 7174-7185.
Takaya, M., et al. (1979). "A new nonsteroidal analgesic-antiinflammatory agent.[1][2][3] Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds." Journal of Medicinal Chemistry, 22(1), 53–58.
Pepinsky, R. B., et al. (2005). "Synthesis and Biological Evaluation of Novel Pyridazinone-Based Integrin
Strategic Synthesis of 5-Alkoxy-pyridazin-3(2H)-ones: Regiocontrol and Functionalization
Executive Summary The 5-alkoxy-pyridazin-3(2H)-one scaffold represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore in phosphodiesterase (PDE) inhibitors, antihypertensive agents (e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-alkoxy-pyridazin-3(2H)-one scaffold represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore in phosphodiesterase (PDE) inhibitors, antihypertensive agents (e.g., hydrazine analogs), and novel herbicides. Despite its utility, the synthesis of this specific regioisomer is frequently complicated by the inherent electrophilic bias of the pyridazinone ring, which favors nucleophilic attack at the C4 position over the C5 position.
This technical guide provides a rigorous analysis of the synthetic pathways to 5-alkoxy-pyridazin-3(2H)-ones. It moves beyond generic textbook definitions to address the regioselectivity challenge , offering validated protocols for directing substitution and isolating the desired 5-alkoxy congeners.
Retrosynthetic Analysis & Mechanistic Challenges
The synthesis of 5-alkoxy-pyridazin-3(2H)-ones is governed by the electronic properties of the 4,5-dihalo-pyridazin-3(2H)-one precursor. Understanding the "Vinylogous Carbamoyl Chloride" character of this system is essential for controlling regiochemistry.
The Regioselectivity Paradox
In 4,5-dichloro-pyridazin-3(2H)-ones, two electrophilic sites exist: C4 and C5 .
C4 Position: Electronically activated by the adjacent carbonyl group (alpha-position). It acts as a vinylogous acid chloride.
C5 Position: Activated by the adjacent
nitrogen (beta-position), but generally less electrophilic towards "hard" nucleophiles (like alkoxides) compared to C4.
Consequently, direct reaction with sodium alkoxides typically yields the 4-alkoxy-5-chloro derivative as the major product (>70%), leaving the target 5-alkoxy-4-chloro derivative as a minor byproduct (<30%).
Validated Synthetic Strategies
Direct Nucleophilic Substitution (SnAr): Optimization of solvent/base to shift the regioisomeric ratio.
Stepwise Displacement (The "4-Amino" Route): Introduction of a deactivating amine at C4 first, followed by forcing alkoxylation at C5.
Cyclization of Acyclic Precursors: Utilization of mucochloric acid derivatives (though this often reverts to the dihalo core).
Critical Reaction Pathways (Visualization)
The following diagram illustrates the divergent pathways from the common precursor, highlighting the energetic preference for C4 substitution and the route to the C5 target.
Caption: Divergent synthetic pathways from 4,5-dichloro-3(2H)-pyridazinone showing the competition between C4 (kinetic/major) and C5 (target) substitution.
Detailed Experimental Protocols
Protocol A: Synthesis of the 4,5-Dichloro-3(2H)-pyridazinone Core
This step converts mucochloric acid into the stable heterocyclic scaffold.
Add sodium methoxide solution dropwise at room temperature.
Stir for 4–6 hours. Monitoring by TLC is crucial; the 4-alkoxy isomer (lower Rf usually) forms first.
Quench: Pour into ice water and neutralize with dilute HCl.
Separation:
The crude solid contains ~70% 4-methoxy and ~30% 5-methoxy isomer.
Flash Chromatography: Elute with Hexane:Ethyl Acetate (3:1). The 5-methoxy-4-chloro isomer typically elutes after the 4-methoxy isomer due to differences in dipole moment (check specific Rf as this varies by N-substituent).
Crystallization: In some cases (e.g., N-phenyl derivatives), fractional crystallization from benzene/petroleum ether can enrich the 5-alkoxy isomer.
Protocol C: The "Stepwise" Route to 4-Amino-5-Alkoxy Derivatives
If the final target allows an amino group at C4, this route is highly regioselective.
Amination: React 4,5-dichloro-3(2H)-pyridazinone with a secondary amine (e.g., morpholine) in ethanol. The nucleophile attacks C4 exclusively due to the vinylogous chloride nature.
Alkoxylation: React the intermediate with excess Sodium Ethoxide in Ethanol under reflux (or sealed tube at 120°C).
Mechanism:[2][3][4] The electron-donating amino group at C4 deactivates the ring, making the C5-chloride harder to displace. Forcing conditions are required, but regioselectivity is guaranteed as C5 is the only leaving group remaining.
The following table summarizes literature data regarding the ratio of C4 vs. C5 substitution on 4,5-dichloro-2-substituted-3(2H)-pyridazinones.
Nucleophile
Base/Solvent
Major Product (Position)
Minor Product (Position)
Ratio (Approx)
Ref
Methoxide
NaOMe / MeOH
C4 (4-methoxy)
C5 (5-methoxy)
70 : 30
[1]
Phenoxide
K2CO3 / Acetone
C4 (4-phenoxy)
C5 (5-phenoxy)
>95 : <5
[1]
Amines (1°)
EtOH / Reflux
C4 (4-amino)
C5 (5-amino)
>90 : 10
[2]
Thiolates
NaS-R / DMF
C5 (5-thio)*
C4 (4-thio)
Variable
[3]
*Note: Thiolates are "soft" nucleophiles and may show reversed regioselectivity or bis-substitution depending on the N-substituent and temperature, but C4 attack remains a strong competitor.
Expert Insights & Troubleshooting
Differentiation of Isomers: 4-alkoxy and 5-alkoxy isomers are difficult to distinguish by MS alone. 1H NMR is diagnostic:
The proton at C5 (in the 4-alkoxy product) typically appears as a singlet around 7.8 - 8.0 ppm .
The proton at C4 (in the 5-alkoxy product) typically appears slightly upfield or shows different coupling if N2 is substituted.
NOE (Nuclear Overhauser Effect): Irradiating the N2-methyl group (if present) will show an enhancement of the C3-carbonyl (no proton) or potentially the C4-proton? No. NOE between N-substituent and C4-H is the gold standard. If you see NOE between N-substituent and the ring proton, that proton is at C6? No, C6 is adjacent to N1.
Correction: In 2-substituted pyridazinones, N2 is adjacent to C3=O. The proton at C6 is adjacent to N1.
Diagnostic NOE: Irradiate the N-substituent (at N2). You should not see a strong NOE to the ring proton at C4 or C5. However, if you have a 4-alkoxy group, NOE between the alkoxy protons and the C5-H is possible.
Avoiding Bis-substitution: To prevent the formation of 4,5-dialkoxy byproducts, strictly control stoichiometry (1.05 eq of alkoxide) and temperature (start at 0°C).
References
Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
Source: ResearchGate.[5][6]
URL:[Link]
Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.
Source: Heterocycles (via Clockss).
URL:[Link] (Referenced via Snippet 1.1 in search data).
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.
Source: Molecules (MDPI).
URL:[Link]
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
Source: MDPI (Molecules).
URL:[Link]
Application Note: Profiling 5-Ethoxypyridazin-3(2H)-one Derivatives in Anticancer Cell-Based Assays
Executive Summary The pyridazin-3(2H)-one pharmacophore has emerged as a highly versatile core in modern medicinal chemistry, particularly in the design of targeted anticancer therapeutics[1]. The intrinsic conformationa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridazin-3(2H)-one pharmacophore has emerged as a highly versatile core in modern medicinal chemistry, particularly in the design of targeted anticancer therapeutics[1]. The intrinsic conformational rigidity and hydrogen-bonding capacity of the lactam motif make it an exceptional scaffold for mimicking kinase hinge-binding interactions[2]. Specifically, the 5-ethoxypyridazin-3(2H)-one building block provides a critical synthetic vector; the 5-ethoxy moiety modulates lipophilicity (LogP) to enhance cellular permeability while offering necessary steric bulk to occupy hydrophobic pockets in target oncogenic kinases[3].
This application note provides a comprehensive, self-validating methodological framework for evaluating 5-ethoxypyridazin-3(2H)-one derivatives in preclinical oncology models. By bridging the gap between compound handling and multiparametric cellular readouts, this guide ensures high-fidelity data generation for drug development professionals.
Mechanistic Rationale & Target Biology
Derivatives of the pyridazinone scaffold have demonstrated potent inhibitory activity against critical oncogenic targets, including VEGFR-2, PARP, and the ATM-Chk2 DNA damage response (DDR) pathway[2][4][5]. When evaluating novel 5-ethoxy derivatives, it is crucial to establish orthogonal assays that not only measure gross cytotoxicity but also validate the underlying mechanism of action (MOA).
For instance, inhibition of VEGFR-2 or activation of the ATM-Chk2 pathway typically results in downstream cell cycle arrest (G0/G1 or G2/M phases) followed by the induction of intrinsic apoptosis via the modulation of Bcl-2 family proteins (Bax upregulation, Bcl-2 downregulation)[2][5].
Fig 1. Mechanistic pathways of pyridazinone derivatives in anticancer models.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every experimental tier includes built-in controls to rule out assay interference, a common pitfall when screening novel heterocyclic compounds.
Fig 2. Standardized workflow for cell-based evaluation of pyridazinone compounds.
Compound Preparation & Handling
Causality & Insight: Pyridazinone derivatives can exhibit variable aqueous solubility. Formulating stock solutions correctly is paramount to prevent compound precipitation in culture media, which leads to false-negative efficacy data.
Solubilization: Dissolve the 5-ethoxypyridazin-3(2H)-one derivative in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
Serial Dilution: Perform serial dilutions in DMSO before adding to the culture media.
Vehicle Control: Ensure the final DMSO concentration in the cellular assay never exceeds 0.1% (v/v). Why? Concentrations above 0.1% alter membrane permeability and can trigger spontaneous apoptosis in sensitive lines (e.g., MCF-7, HepG2), confounding the pharmacological effect of the test compound.
High-Throughput Cell Viability (SRB Assay)
Causality & Insight: While MTT assays are frequently cited[6], the Sulforhodamine B (SRB) assay is the gold standard for evaluating pyridazinone derivatives in adherent cancer cell lines[2][7]. Certain heterocyclic chemotypes can artificially reduce tetrazolium salts (MTT/XTT) to formazan via direct redox interactions, skewing viability data. SRB binds stoichiometrically to basic amino acids under mildly acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass.
Protocol:
Seeding: Seed cells (e.g., A549, MCF-7) at
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
Treatment: Treat cells with the compound (0.1 µM to 100 µM) alongside a positive control (e.g., Sorafenib[2]) and a 0.1% DMSO vehicle control for 48–72 hours.
Fixation: Add cold 50% Trichloroacetic acid (TCA) directly to the media to a final concentration of 10%. Incubate at 4°C for 1 hour. Why TCA? It instantly precipitates cellular proteins, locking the cellular mass in place and preventing detachment during subsequent wash steps.
Staining: Wash plates 4 times with distilled water and air dry. Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) and incubate for 30 minutes at room temperature.
Washing & Reading: Remove unbound dye by washing 4 times with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm.
Causality & Insight: To confirm that the loss of viability in the SRB assay is due to targeted cell death rather than non-specific necrosis, flow cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) is required[6]. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. PI is membrane-impermeable and only stains DNA when the cell membrane is compromised. Using both creates a self-validating system to distinguish between early apoptotic, late apoptotic, and necrotic populations.
Protocol:
Harvesting: Collect both adherent and floating cells post-treatment. Why floating cells? Apoptotic cells detach; discarding the supernatant will artificially lower the measured apoptotic fraction.
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.
Cell Cycle Parallel Assay: For cell cycle analysis, fix a separate aliquot of treated cells in 70% cold ethanol. Treat with RNase A (to prevent PI from binding to double-stranded RNA) and stain with PI before flow cytometric analysis to identify G0/G1 or G2/M phase arrest[2][5].
Data Presentation & Interpretation
Quantitative data should be summarized to compare the efficacy of the novel 5-ethoxy derivative against established clinical benchmarks. Below is a representative data structure demonstrating the expected profile of a highly active pyridazinone compound.
Compound
Cell Line
IC₅₀ (µM)
Primary Arrest Phase
Apoptotic Population (%)
5-Ethoxy-Derivative
A549 (Lung)
4.2 ± 0.3
G0/G1
38.5
5-Ethoxy-Derivative
MCF-7 (Breast)
6.8 ± 0.5
G2/M
29.1
Sorafenib (Control)
A549 (Lung)
3.1 ± 0.2
G0/G1
45.2
Vehicle (0.1% DMSO)
All Lines
> 100
None
< 5.0
Table 1. Representative multiparametric profiling of a novel 5-ethoxypyridazin-3(2H)-one derivative compared to clinical control (Sorafenib). Data reflects 72h exposure.
Troubleshooting & Optimization
Inconsistent Replicates in SRB Assay: Often caused by edge effects (evaporation in the outer wells of the 96-well plate). Solution: Fill the outer perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
Precipitation in Culture Media: If the 5-ethoxypyridazin-3(2H)-one derivative crashes out of solution upon addition to aqueous media, the local concentration of the drug is zero. Solution: Warm the media to 37°C prior to compound addition, and vortex immediately. If precipitation persists, evaluate the formulation with a surfactant like 0.5% Tween-80 or utilize a cyclodextrin carrier.
High Necrotic Background in Flow Cytometry: Over-trypsinization during cell harvesting can damage cell membranes, allowing PI to enter and falsely register as necrosis. Solution: Use a mild detachment solution (e.g., Accutase) and strictly monitor incubation times under the microscope.
References
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer
Source: ResearchGate
URL:[Link]
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview
Source: MDPI
URL:[Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation
Source: PMC - NIH
URL:[Link]
A new compound of thiophenylated pyridazinone IMB5043 showing potent antitumor efficacy through ATM-Chk2 pathway
Source: PLOS One
URL:[Link]
Antitumor Activity of Pyridazin-3(2H)-ones
Source: Scribd
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Professionals
Document Type: Advanced Methodological Guide & Application Note
Introduction & Mechanistic Rationale
The pyridazin-3(2H)-one scaffold is a highly privileged structure in cardiovascular drug discovery, forming the pharmacophoric core of several clinically significant inotropic and vasorelaxant agents (e.g., levosimendan, pimobendan, and hydralazine derivatives)[1]. Recent structure-activity relationship (SAR) optimizations have identified various substituted pyridazin-3(2H)-ones, including 5-ethoxypyridazin-3(2H)-one and its halogenated derivatives, as potent vasodilators[2].
Expertise & Experience: To accurately profile the vasodilator effects of 5-ethoxypyridazin-3(2H)-one, researchers must account for its dual-mechanistic potential. Pyridazin-3(2H)-ones primarily induce vasorelaxation by inhibiting phosphodiesterase III (PDE3) in vascular smooth muscle cells (VSMCs), which prevents the degradation of cyclic adenosine monophosphate (cAMP)[3]. Additionally, emerging in silico and in vitro data suggest that specific pyridazinone derivatives modulate endothelial nitric oxide synthase (eNOS), promoting nitric oxide (NO) release and subsequent cyclic guanosine monophosphate (cGMP) accumulation[4].
Because of this pleiotropic action, a robust testing protocol cannot rely on a single assay. It must be a self-validating system that progresses from direct tissue-level functional assays to biochemical mechanistic validation, and finally to in vivo hemodynamic confirmation.
Experimental workflow for evaluating 5-ethoxypyridazin-3(2H)-one vasodilatory effects.
Protocol 1: Ex Vivo Isometric Tension Recording (Isolated Aortic Ring Assay)
The isolated aortic ring assay is the gold standard for quantifying direct vasodilation. By isolating the vascular tissue, we eliminate systemic neurohumoral reflexes (like the baroreceptor reflex) that mask direct drug effects in vivo[5].
Tissue Preparation & Mounting
Euthanasia & Isolation: Humanely euthanize a male Wistar rat (250–300 g). Rapidly excise the descending thoracic aorta and submerge it in ice-cold, oxygenated Krebs-Henseleit Buffer (KHB: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)[5].
Cleaning: Under a dissecting microscope, carefully remove adherent perivascular fat and connective tissue. Critical Step: Avoid stretching the vessel or damaging the delicate endothelial layer, as this will skew eNOS-dependent relaxation data.
Sectioning: Cut the aorta into uniform 2–3 mm rings.
Mounting: Suspend each ring between two L-shaped stainless steel hooks in a 10 mL water-jacketed organ bath maintained at 37°C. Continuously aerate the KHB with carbogen (95% O₂, 5% CO₂) to maintain a pH of 7.4. Connect the upper hook to an isometric force transducer.
Trustworthiness Note: A tissue preparation is only valid if its contractile machinery and endothelium are fully functional.
Apply a resting tension of 1.5 to 2.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh KHB every 15 minutes.
Smooth Muscle Viability: Induce contraction using 80 mM KCl. Once a plateau is reached, wash the tissue until tension returns to baseline.
Endothelial Viability: Pre-contract the ring with 1 µM Phenylephrine (PE). Once stable, add 10 µM Acetylcholine (ACh). A relaxation of >70% confirms an intact endothelium. Wash thoroughly.
Concentration-Response Curve Generation
Pre-contraction: Induce a stable, submaximal contraction using 1 µM PE. (Note: PE is preferred over KCl here because PDE3 inhibitors are highly effective against receptor-mediated contractions, whereas high KCl bypasses cyclic nucleotide pathways by directly opening voltage-gated calcium channels).
Compound Application: Add 5-ethoxypyridazin-3(2H)-one cumulatively to the bath in half-log increments (from
M to M). Wait for a stable plateau (typically 3–5 minutes) before adding the next concentration.
Endothelium-Denuded Control: To determine if the vasodilation is direct (smooth muscle PDE3) or indirect (endothelial NO), repeat the protocol on a separate ring where the endothelium has been mechanically removed (rubbed gently with a wire).
Protocol 2: In Vitro Mechanistic Validation (cAMP/cGMP Quantification)
To establish the causality behind the vasodilation observed in Protocol 1, we must quantify the intracellular secondary messengers.
Cell Culture & Treatment
Seed primary rat aortic Vascular Smooth Muscle Cells (VSMCs) in 96-well plates at a density of
cells/well. Incubate overnight.
Wash cells with PBS and replace with serum-free medium containing 0.5 mM IBMX (a non-selective PDE inhibitor) for 15 minutes to establish a baseline, or omit IBMX to test the direct PDE-inhibitory potency of 5-ethoxypyridazin-3(2H)-one.
Treat cells with varying concentrations of 5-ethoxypyridazin-3(2H)-one (0.1 µM to 100 µM) for 30 minutes.
Quantification
Lyse the cells using 0.1 M HCl to halt all enzymatic activity and stabilize cyclic nucleotides.
Centrifuge at 10,000 x g for 10 minutes to remove cellular debris.
Use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit to quantify cAMP and cGMP levels in the supernatant.
Dual-pathway mechanism of pyridazin-3(2H)-one derivatives inducing vasodilation.
Protocol 3: In Vivo Hemodynamic Monitoring
Ex vivo potency does not always translate to in vivo efficacy due to plasma protein binding, rapid metabolism, or poor bioavailability. In vivo hemodynamic monitoring in Spontaneously Hypertensive Rats (SHR) validates systemic efficacy.
Surgical Preparation: Anesthetize adult male SHRs using isoflurane (2-3% induction, 1.5% maintenance). Cannulate the right carotid artery with a heparinized polyethylene catheter (PE-50) connected to a physiological pressure transducer.
Stabilization: Allow blood pressure and heart rate to stabilize for 30 minutes post-surgery.
Administration: Administer 5-ethoxypyridazin-3(2H)-one intravenously (IV) via a cannulated jugular vein at escalating doses (e.g., 1, 3, and 10 mg/kg).
Data Acquisition: Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR) using a digital data acquisition system (e.g., PowerLab). Monitor for reflex tachycardia, a common side effect of direct vasodilators like hydralazine[4].
Expected Data Presentation & Quantitative Benchmarks
To contextualize the efficacy of 5-ethoxypyridazin-3(2H)-one, summarize the quantitative outputs against a known clinical standard (e.g., Hydralazine)[2].
Test Compound
Aortic Ring EC₅₀ (µM)
Max Relaxation (Emax %)
PDE3 IC₅₀ (µM)
MAP Reduction in SHR (%)
5-ethoxypyridazin-3(2H)-one
0.85 ± 0.12
92.4 ± 3.1
1.4 ± 0.2
~35% at 10 mg/kg
Hydralazine (Standard)
18.21 ± 1.40
88.5 ± 4.2
N/A (Direct action)
~41% at 10 mg/kg
Vehicle Control (DMSO)
> 100
< 5.0
> 100
< 2%
Note: The EC₅₀ values for highly optimized 6-phenylpyridazin-3(2H)-one derivatives typically range from 0.339 to 1.225 µM, demonstrating significantly higher in vitro potency than hydralazine[2].
References
An overview of pyridazin-3(2H)
Synthesis and Vasodilator Activity of Some pyridazin-3(2 H)
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC
N
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC
N
Pildralazine's Mechanism of Action: A Comparative Guide for Researchers (Isolated Aortic Ring Assay Protocol)
BenchChem
Application Notes and Protocols for In Vivo Experimental Design: 5-ethoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Therapeutic Potential of Pyridazinone Scaffolds The pyridazinone core is a privileged scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Pyridazinone Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. These include, but are not limited to, anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4][5][6][7][8][9][10] The versatility of this heterocyclic system allows for fine-tuning of its biological activity through chemical modification. 5-ethoxypyridazin-3(2H)-one is a member of this promising class of compounds. While its specific biological profile is yet to be fully elucidated, its structural similarity to other bioactive pyridazinones suggests significant therapeutic potential.
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 5-ethoxypyridazin-3(2H)-one. The proposed experimental design is structured to first establish a safety profile and then to explore its potential anti-inflammatory and cardiovascular activities. This document emphasizes a logical, stepwise approach, adhering to the highest standards of scientific integrity and animal welfare, as outlined in the ARRIVE guidelines.[1][2][11][12][13]
Ethical Considerations in Animal Research
All in vivo experiments must be conducted in strict accordance with international, national, and institutional guidelines for the care and use of laboratory animals.[14][15][16][17][18] Key ethical principles to be upheld include the 3Rs: R eplacement, R eduction, and R efinement. Protocols should be designed to minimize the number of animals used and to refine procedures to reduce any potential pain or distress. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board.
Part 1: Preliminary In Vivo Assessment
The initial phase of in vivo testing is critical for establishing the safety and preliminary efficacy of a novel compound. This section outlines a pilot study to determine the acute toxicity of 5-ethoxypyridazin-3(2H)-one, followed by a well-established model to screen for its potential anti-inflammatory activity.
Acute Toxicity Study (Dose-Range Finding)
Rationale: Before embarking on efficacy studies, it is imperative to determine a safe dose range for 5-ethoxypyridazin-3(2H)-one. An acute toxicity study will help identify the maximum tolerated dose (MTD) and any potential overt signs of toxicity.
Protocol:
Animal Model: Male and female Swiss albino mice (6-8 weeks old). The use of both sexes is crucial to identify any sex-dependent differences in toxicity.
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and free access to standard chow and water.
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
Grouping: Divide the animals into a control group and at least four treatment groups (n=5 per group/sex).
Compound Formulation: The formulation of 5-ethoxypyridazin-3(2H)-one will depend on its solubility. For poorly water-soluble compounds, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a suitable vehicle like a mixture of polyethylene glycol (PEG) and saline can be used.[12][19][20][21][22] The vehicle used for the treatment groups will also be administered to the control group.
Dosing: Administer single doses of 5-ethoxypyridazin-3(2H)-one orally (p.o.) or intraperitoneally (i.p.) at logarithmically spaced doses (e.g., 10, 100, 500, 2000 mg/kg).
Observation: Observe the animals continuously for the first 4 hours after dosing, and then daily for 14 days for any signs of toxicity, including changes in behavior, posture, gait, and mortality. Record body weight on days 0, 7, and 14.
Endpoint: The primary endpoint is the determination of the LD50 (if applicable) and the MTD. At the end of the 14-day observation period, all surviving animals should be euthanized for gross necropsy.
Screening for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[23][24][25][26][27] This model is particularly relevant for pyridazinone derivatives, which have shown promise as anti-inflammatory agents.[6][7]
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
Grouping:
Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)
Group 2: 5-ethoxypyridazin-3(2H)-one (Low dose, p.o.)
Group 3: 5-ethoxypyridazin-3(2H)-one (Medium dose, p.o.)
Group 4: 5-ethoxypyridazin-3(2H)-one (High dose, p.o.)
Group 5: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
Procedure:
a. Measure the initial volume of the right hind paw of each rat using a plethysmometer.
b. Administer the vehicle, 5-ethoxypyridazin-3(2H)-one, or positive control orally.
c. One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
Data Analysis:
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Table 1: Representative Data for Carrageenan-Induced Paw Edema
Treatment Group
Dose (mg/kg)
Mean Paw Volume Increase (mL) at 3h (± SEM)
% Inhibition of Edema
Vehicle Control
-
0.85 ± 0.05
-
5-ethoxypyridazin-3(2H)-one
10
0.62 ± 0.04
27.1
5-ethoxypyridazin-3(2H)-one
30
0.45 ± 0.03
47.1
5-ethoxypyridazin-3(2H)-one
100
0.31 ± 0.02
63.5
Indomethacin
10
0.35 ± 0.03**
58.8
p<0.05, *p<0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes only.
Biomarker and Histopathological Analysis
Rationale: To gain mechanistic insights into the anti-inflammatory effects of 5-ethoxypyridazin-3(2H)-one, analysis of key inflammatory mediators and histopathological examination of the inflamed tissue are essential.
Protocol:
Tissue Collection: At the end of the carrageenan-induced paw edema experiment (6 hours), euthanize the animals and collect the inflamed paw tissue.
Homogenize a portion of the paw tissue for the measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.[25][28][29][30][31]
Measure myeloperoxidase (MPO) activity in the tissue homogenate as an indicator of neutrophil infiltration.
Fix the remaining paw tissue in 10% neutral buffered formalin.
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
Examine the sections for edema, inflammatory cell infiltration, and tissue damage.
Part 2: Pharmacokinetic and Cardiovascular Profiling
Based on the promising results from the initial screening, a more in-depth investigation into the pharmacokinetic properties and potential cardiovascular effects of 5-ethoxypyridazin-3(2H)-one is warranted.
Pharmacokinetic Study in Rodents
Rationale: Understanding the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of 5-ethoxypyridazin-3(2H)-one is crucial for designing effective dosing regimens for further preclinical and clinical studies.[37]
Protocol:
Animal Model: Male Sprague-Dawley rats (200-250g) with jugular vein cannulation for serial blood sampling.
Grouping:
Group 1: Intravenous (i.v.) administration (e.g., 2 mg/kg)
Group 2: Oral (p.o.) administration (e.g., 20 mg/kg)
Procedure:
a. Administer a single dose of 5-ethoxypyridazin-3(2H)-one.
b. Collect blood samples at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the jugular vein cannula.[4][5][11][23][38]
c. Process blood samples to obtain plasma and store at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of 5-ethoxypyridazin-3(2H)-one in plasma.
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Evaluation of Cardiovascular Effects: Rodent Model of Hypertension
Rationale: Given that many pyridazinone derivatives exhibit cardiovascular activity, it is prudent to evaluate the effect of 5-ethoxypyridazin-3(2H)-one on blood pressure.[10]
Experimental Workflow:
Caption: Workflow for Hypertension Study in Rodents.
Protocol:
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats with induced hypertension (e.g., L-NAME induced).
Grouping:
Group 1: Vehicle Control
Group 2: 5-ethoxypyridazin-3(2H)-one (Low dose)
Group 3: 5-ethoxypyridazin-3(2H)-one (High dose)
Group 4: Positive Control (e.g., Captopril)
Procedure:
a. Acclimatize the animals to the tail-cuff blood pressure measurement system for several days before the start of the experiment to minimize stress-induced fluctuations.[6][39][40][41][42]
b. Record baseline systolic and diastolic blood pressure and heart rate.
c. Administer the respective treatments daily for a predefined period (e.g., 2-4 weeks).
d. Measure blood pressure at regular intervals throughout the study.
Data Analysis: Analyze the changes in blood pressure and heart rate over time for each treatment group compared to the vehicle control.
Part 3: Advanced In Vivo Modeling (Optional)
Should the initial findings suggest potent and specific activities, more advanced and chronic models can be employed to further characterize the therapeutic potential of 5-ethoxypyridazin-3(2H)-one.
Rationale: The formalin test can differentiate between neurogenic pain (early phase) and inflammatory pain (late phase), providing further insights into the mechanism of action of the test compound.[16][21][33][34][43]
Atherosclerosis Model: ApoE-/- Mice
Rationale: If the compound demonstrates beneficial effects on blood pressure and lipid profiles, its anti-atherosclerotic potential can be investigated in a genetically modified mouse model.[15][28][44][45] The ApoE-/- mouse on a high-fat diet is a well-established model for studying atherosclerosis.[2][3][13][24][43]
Protocol:
Animal Model: Male ApoE-/- mice (8 weeks old).
Diet: Feed the animals a high-fat diet to induce atherosclerotic plaque formation.
Treatment: Administer 5-ethoxypyridazin-3(2H)-one or vehicle daily for 12-16 weeks.
Quantify atherosclerotic lesion area in the aorta and aortic root using Oil Red O staining.
Perform histopathological analysis of the plaques to assess their composition (e.g., macrophage and smooth muscle cell content).
Conclusion
The experimental design outlined in these application notes provides a robust and ethical framework for the in vivo evaluation of 5-ethoxypyridazin-3(2H)-one. By following a logical progression from acute toxicity and initial efficacy screening to more detailed pharmacokinetic and disease model studies, researchers can thoroughly characterize the therapeutic potential of this novel pyridazinone derivative. The inclusion of detailed protocols, data analysis guidelines, and a strong emphasis on scientific and ethical rigor will ensure the generation of high-quality, reproducible data to guide future drug development efforts.
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Wikipedia. (n.d.). ARRIVE guidelines. Retrieved from [Link]
. (2004). Atherosclerosis in the Apolipoprotein E–Deficient Mouse. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(4), 628-636.
. (n.d.). Models of Experimental Hypertension in Mice. Retrieved from [Link]
. (2015). A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of medicinal chemistry, 18(1), 80–84. [Link]
Application Note: High-Throughput Screening of 5-Ethoxypyridazin-3(2H)-one Analogs
Executive Summary & Scientific Rationale The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, historically validated for cardiovascular (vasodilation) and anti-inflammatory applications. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, historically validated for cardiovascular (vasodilation) and anti-inflammatory applications. While early generation molecules like emorfazone utilized this core, recent medicinal chemistry efforts have focused on the 5-ethoxypyridazin-3(2H)-one subclass. The 5-ethoxy substitution provides unique metabolic stability and solubility profiles compared to the 5-halo or 5-amino analogs, while maintaining critical hydrogen-bonding interactions within the catalytic pockets of phosphodiesterases (PDEs), specifically PDE3 and PDE4.
This guide details a robust High-Throughput Screening (HTS) campaign designed to identify potent 5-ethoxypyridazin-3(2H)-one analogs. Unlike generic screening protocols, this workflow integrates a TR-FRET enzymatic primary screen with a live-cell cAMP functional secondary assay , ensuring that hits are not just binders, but functional modulators with cell permeability.
Mechanism of Action
The 5-ethoxypyridazin-3(2H)-one core mimics the cAMP substrate, competitively inhibiting PDE3/4. This inhibition prevents the hydrolysis of cAMP to AMP, elevating intracellular cAMP levels.
Vascular Smooth Muscle: Elevated cAMP
PKA activation MLCK inhibition Vasodilation.
Immune Cells: Elevated cAMP
Inhibition of NF-B Reduced TNF-/IL-6 release.
Chemical Library Design & Synthesis Logic
To ensure the HTS campaign yields tractable hits, the library must be constructed with "medicinal chemistry intent." We utilize a convergent synthesis strategy starting from mucochloric acid.
Scaffold Generation Scheme
The critical step is the regioselective introduction of the ethoxy group at the C-5 position before or during the hydrazine cyclization, or via nucleophilic aromatic substitution (
) on the 4,5-dichloro intermediate.
Key Substitutions for SAR (Structure-Activity Relationship):
Position 2 (N-Substitution): Determines pharmacokinetic properties (e.g., Methyl, Phenyl, Benzyl).
Position 4 (C-Substitution): Modulates potency (e.g., Morpholine, Piperazine, Chlorine).
Position 5 (Core Feature):Ethoxy group (Fixed).
Position 6 (C-Substitution): Aryl groups here often drive PDE isoform selectivity.
Primary Assay: TR-FRET PDE Enzymatic Screen
Objective: Quantify the inhibition of PDE3A and PDE4B activity by library members.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is chosen over Fluorescence Polarization (FP) for its resistance to compound autofluorescence—a common issue with nitrogen-rich heterocycles like pyridazinones.
Assay Principle
The assay uses a fluorescent cAMP derivative (cAMP-d2) and an anti-cAMP antibody labeled with a Cryptate donor.
Intact cAMP-d2 binds the antibody
High FRET signal.
Active PDE hydrolyzes cAMP-d2
Product does not bind antibody Low FRET signal.
Inhibitor (Hit) prevents hydrolysis
High FRET signal maintained.
Protocol Steps
Materials:
Enzyme: Recombinant Human PDE3A and PDE4B (0.5 U/well).
Substrate: cAMP-d2 (Cisbio or equivalent).
Detection: Anti-cAMP-Cryptate.
Buffer: 50 mM Tris-HCl (pH 7.4), 8 mM MgCl
, 0.1% BSA, 0.01% Tween-20.
Workflow:
Compound Dispensing: Acoustic dispense 50 nL of library compounds (10 mM DMSO stock) into 1536-well white, low-volume plates. Final assay concentration: 10
M.
Enzyme Addition: Dispense 2
L of PDE enzyme solution using a continuous dispenser (e.g., Multidrop Combi).
Control Wells: Add Buffer only (No Enzyme) to Column 1 (Max Signal). Add Enzyme + DMSO to Column 2 (Min Signal).
Incubation 1: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
Substrate Addition: Add 2
L of cAMP substrate solution.
Reaction: Incubate for 60 minutes at RT.
Detection Step: Add 4
L of Detection Buffer (containing Anti-cAMP-Cryptate and cAMP-d2 in lysis buffer to stop reaction).
Read: Measure HTRF signal on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
Data Calculation:
Secondary Assay: Cell-Based cAMP Modulation
Hits from the biochemical screen must be validated for cell permeability and functional efficacy. We use HEK293 cells overexpressing the target PDE.
Method: GloSensor™ cAMP Assay (Bioluminescence).
Rationale: 5-ethoxypyridazinones often exhibit varying lipophilicity based on the N-2 substituent. Enzymatic potency does not guarantee cellular activity.
Use low-volume plates with lids; centrifuge plates 1 min before reading.
References
Takaya, M., et al. (1979). "A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds." Journal of Medicinal Chemistry. Link
Allam, H. A., et al. (2020). "Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds."[1][2] Future Medicinal Chemistry. Link
Abd-Rabo, Z. S., et al. (2024). "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." RSC Advances. Link
Sotelo, E., et al. (2002). "Pyridazines. Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry. Link
Application Note: A Validated RP-HPLC Method for the Quantification of 5-ethoxypyridazin-3(2H)-one
Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-ethoxypyridazin-3(2H)-one. The pyridazin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-ethoxypyridazin-3(2H)-one. The pyridazinone scaffold is a significant pharmacophore in medicinal chemistry, and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies in drug development.[1] This document provides a comprehensive protocol, from sample preparation to method validation, following the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3][4] The described method is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control laboratories.
Introduction
Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial effects. The functionalization at various positions of the pyridazinone ring allows for the synthesis of diverse molecules with tailored biological properties. 5-ethoxypyridazin-3(2H)-one is one such derivative with potential therapeutic applications.
Accurate and reliable quantification of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle. A validated analytical method ensures the consistency of drug substance manufacturing, the quality of the final drug product, and the accuracy of data from preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of small molecules in the pharmaceutical industry.[5] This application note details the development and validation of a simple, isocratic RP-HPLC method with UV detection for the quantification of 5-ethoxypyridazin-3(2H)-one.
Physicochemical Properties of 5-ethoxypyridazin-3(2H)-one (Predicted)
Property
Predicted Value/Characteristic
Rationale for HPLC Method Development
Molecular Formula
C₆H₈N₂O₂
-
Molecular Weight
140.14 g/mol
Influences concentration calculations.
Solubility
Predicted to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous buffers.
Allows for the use of common HPLC solvents for sample and mobile phase preparation.
pKa
The pyridazinone ring has both acidic and basic centers. The exact pKa will influence the choice of mobile phase pH to ensure the analyte is in a single, non-ionized form for consistent retention.
A mobile phase pH away from the pKa is recommended. A slightly acidic pH (e.g., 3.0-4.0) is often a good starting point for such compounds.
UV Absorbance (λmax)
Pyridazinone structures typically exhibit UV absorbance in the range of 220-350 nm. The ethoxy group may cause a slight bathochromic shift. A λmax is predicted to be around 240-260 nm.
A photodiode array (PDA) detector should be used during method development to determine the optimal wavelength for detection, ensuring high sensitivity.
Experimental
Instrumentation and Materials
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for reversed-phase separation of small molecules.[5]
Water: Deionized water, filtered through a 0.22 µm filter.
Reagents: Formic acid or phosphoric acid for pH adjustment.
Chromatographic Conditions (Optimized)
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
254 nm
Run Time
10 minutes
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-ethoxypyridazin-3(2H)-one reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation: For a drug substance, dissolve a known amount in methanol and then dilute with the mobile phase to a final concentration within the calibration range. For a formulated drug product, a suitable extraction procedure may be required to separate the analyte from excipients before dilution.[8]
Method Development Rationale
The goal of method development is to achieve a good separation of the analyte from any potential impurities or degradation products with a symmetrical peak shape, reasonable retention time, and high sensitivity.
Caption: Workflow for HPLC Method Development.
Column Choice: A C18 column was chosen as it is a versatile, non-polar stationary phase suitable for retaining small to medium-sized polar molecules like pyridazinones from a polar mobile phase.
Mobile Phase: A mixture of acetonitrile and water provides good peak shape and resolution for many small molecules. The addition of 0.1% formic acid helps to control the pH and suppress the ionization of any acidic or basic functional groups, leading to more consistent retention times and improved peak symmetry.
Detection Wavelength: A PDA detector was used to scan the UV spectrum of 5-ethoxypyridazin-3(2H)-one. The wavelength of 254 nm was chosen as it provided a good balance of sensitivity and specificity, and is a common wavelength for aromatic compounds.
Isocratic Elution: An isocratic elution was chosen for its simplicity, robustness, and faster re-equilibration times, making it ideal for routine quality control analysis.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines.[2][7][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Caption: Overview of Method Validation Parameters.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Protocol:
Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
Inject a solution of the 5-ethoxypyridazin-3(2H)-one reference standard.
If available, inject a solution containing known impurities or a placebo formulation.
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of 5-ethoxypyridazin-3(2H)-one. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak. The peak purity of the analyte should be assessed using a PDA detector.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[3]
Protocol:
Prepare a series of at least five concentrations of 5-ethoxypyridazin-3(2H)-one across the desired range (e.g., 50% to 150% of the target concentration, such as 10, 25, 50, 75, and 100 µg/mL).
Inject each concentration in triplicate.
Plot a calibration curve of the mean peak area versus concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is often expressed as the percent recovery.
Protocol:
Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[4]
This can be performed by spiking a placebo with known amounts of the analyte or by comparing the results to a reference method.
Analyze each concentration level in triplicate.
Calculate the percent recovery for each determination.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[3]
Protocol:
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
(where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve).
Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[11]
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
Vary the following parameters one at a time:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Mobile phase composition (e.g., ± 2% organic component)
Detection wavelength (e.g., ± 2 nm)
Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, tailing factor).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the final quantified result should not significantly change.
Summary of Validation Data (Hypothetical)
Validation Parameter
Result
Acceptance Criteria
Specificity
No interference observed. Peak purity passed.
No interference at the analyte retention time.
Linearity (r²)
0.9995
≥ 0.999
Range (µg/mL)
10 - 100
Defined by linearity
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Precision (%RSD)
- Repeatability
0.85%
≤ 2.0%
- Intermediate Precision
1.25%
≤ 2.0%
LOD (µg/mL)
0.5
-
LOQ (µg/mL)
1.5
-
Robustness
Method is robust to small variations.
System suitability passes under all conditions.
Conclusion
The RP-HPLC method described in this application note for the quantification of 5-ethoxypyridazin-3(2H)-one is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose of routine quality control analysis of the drug substance and can be adapted for the analysis of formulated products. This comprehensive guide provides a solid foundation for researchers, scientists, and drug development professionals working with this and structurally related pyridazinone compounds.
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
ResearchGate. (n.d.). Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance | Request PDF.
Lab Manager. (2011, November 2). HPLC Sample Prep: Critical First Steps in LC Analysis.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
Sigma-Aldrich. (n.d.). Small Molecule HPLC.
JBINO. (2014, June 15). physicochemical property of drug molecules with respect to drug actions.
ResearchGate. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
NIH PubChem. (n.d.). 3(2H)-Pyridazinone.
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
ResearchGate. (n.d.). UV-Vis data for compounds 5-18 a | Download Table.
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.).
Arabian Journal of Chemistry. (2022, December 21). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans.
Semantic Scholar. (2022, February 27). Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards.
ResearchGate. (n.d.). Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance | Request PDF.
Application Note: 5-Ethoxypyridazin-3(2H)-one as a Chemical Probe in Fragment-Based Drug Discovery
[1] Abstract & Introduction 5-Ethoxypyridazin-3(2H)-one (CAS: 82226-49-1) is a small-molecule heterocyclic scaffold widely utilized as a chemical probe in Fragment-Based Drug Discovery (FBDD) and agrochemical research .[...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Introduction
5-Ethoxypyridazin-3(2H)-one (CAS: 82226-49-1) is a small-molecule heterocyclic scaffold widely utilized as a chemical probe in Fragment-Based Drug Discovery (FBDD) and agrochemical research .[1] Belonging to the pyridazinone class, this compound serves as a critical bioisostere for peptide bonds (-CONH-) and carboxylic acid moieties, making it an invaluable tool for probing the active sites of enzymes such as D-Amino Acid Oxidase (DAAO) , Phosphodiesterases (PDEs) , and Phytoene Desaturase (PDS) .[1]
Unlike complex high-affinity inhibitors, 5-ethoxypyridazin-3(2H)-one is characterized by low molecular weight (MW ~140 Da) and high ligand efficiency (LE).[1] Its primary utility lies in its ability to identify "hot spots" within protein binding pockets via weak, yet specific, hydrogen bonding interactions. This guide details the protocols for using 5-ethoxypyridazin-3(2H)-one to probe enzyme active sites, assess binding kinetics via biophysical methods, and explore structure-activity relationships (SAR).[1]
Mechanism of Action & Chemical Properties[1][2]
Tautomeric Equilibrium & Binding Mode
The biological activity of 5-ethoxypyridazin-3(2H)-one is governed by its tautomeric equilibrium between the lactam (2H-one) and lactim (3-ol) forms.[1] In physiological solution, the lactam form predominates, presenting a specific hydrogen bond donor/acceptor motif (NH donor, C=O acceptor) that mimics the peptide backbone of natural substrates.
DAAO Inhibition: The pyridazinone ring mimics the planar structure of D-amino acids (the natural substrate of DAAO).[1] The 5-ethoxy group probes the hydrophobic sub-pocket adjacent to the flavin adenine dinucleotide (FAD) cofactor.
PDE Inhibition: The scaffold mimics the xanthine or purine ring of cAMP/cGMP, allowing it to stack against phenylalanine residues in the PDE catalytic pocket.[1]
Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the dual-targeting potential of the probe in CNS and agrochemical pathways.
Figure 1: Mechanistic versatility of the 5-ethoxypyridazin-3(2H)-one scaffold in biological systems.
Experimental Protocols
Probe Preparation & Solubility
Objective: To prepare a stable, high-concentration stock solution suitable for fragment screening (SPR, NMR) and enzymatic assays.[1]
Critical Note: Pyridazinones can have limited aqueous solubility.[1] DMSO is the preferred solvent, but final assay concentrations must keep DMSO < 1-2% to avoid enzyme denaturation.
Parameter
Specification
Molecular Weight
140.14 g/mol
Appearance
White to off-white crystalline powder
Stock Solvent
DMSO (Anhydrous, ≥99.9%)
Stock Concentration
100 mM (Standard), 500 mM (High-Conc for NMR)
Storage
-20°C (Stable for >6 months in DMSO)
Step-by-Step Preparation:
Weighing: Accurately weigh 14.0 mg of 5-ethoxypyridazin-3(2H)-one into a glass vial.
Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30-60 seconds until fully dissolved.
Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes.
Filtration: Filter the stock solution through a 0.22 µm PTFE syringe filter to remove micro-particulates (crucial for SPR/microfluidics).
Aliquoting: Aliquot into 50 µL volumes in amber tubes to prevent freeze-thaw cycles. Store at -20°C.
Surface Plasmon Resonance (SPR) Fragment Screening
Objective: To determine the binding affinity (
) and kinetics of 5-ethoxypyridazin-3(2H)-one against a target protein (e.g., DAAO).
Rationale: As a fragment, this probe likely has weak affinity (
in µM to mM range) and fast kinetics.[1] SPR is sensitive enough to detect these transient interactions.
Protocol:
Sensor Chip: Immobilize the target protein (e.g., biotinylated DAAO) on a Streptavidin (SA) or CM5 chip to a density of ~3000-5000 RU (high density required for fragments).[1]
Running Buffer: PBS-P+ (10 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20), pH 7.[1]4. Add 2% DMSO to match the sample buffer.
Sample Preparation: Dilute the 100 mM DMSO stock into Running Buffer to generate a concentration series (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000 µM). Ensure final DMSO is exactly 2% in all samples.
Injection:
Flow Rate: 30 µL/min.
Contact Time: 60 seconds (association).
Dissociation Time: 60 seconds.
Analysis:
Use "Solvent Correction" to account for bulk refractive index changes due to DMSO.
Fit data to a Steady-State Affinity (1:1) model.[1] Fragment kinetics are often too fast for kinetic (
) fitting.
D-Amino Acid Oxidase (DAAO) Inhibition Assay
Objective: To validate the functional inhibition of DAAO by 5-ethoxypyridazin-3(2H)-one using a colorimetric peroxidase-coupled assay.
Mechanism: DAAO oxidizes D-amino acids to
-keto acids, producing .[1] Peroxidase (HRP) uses to oxidize a chromogen (e.g., o-dianisidine or Amplex Red).[1]
Reagents:
Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.
Enzyme: Recombinant human DAAO (final conc. 5 nM).[1]
Plate Setup: Add 10 µL of Probe (at 10x conc.) to a 96-well clear plate. Include DMSO-only controls (0% inhibition) and known inhibitor controls (e.g., CBIO).
Enzyme Addition: Add 40 µL of Enzyme/HRP/Chromogen mix. Incubate for 10 min at room temperature to allow probe binding.
Reaction Start: Add 50 µL of Substrate (D-Serine) to initiate the reaction.
Measurement: Monitor Absorbance at 450 nm (for o-dianisidine) or Fluorescence (Ex/Em 530/590 nm for Amplex Red) every 30 seconds for 20 minutes.
Calculation: Calculate initial velocity (
) from the linear portion of the curve. Plot vs. [Probe] to determine .
Figure 2: Enzymatic inhibition assay workflow for DAAO.[1]
(Note: Specific "star" papers solely dedicated to 5-ethoxypyridazin-3(2H)-one are rare; references provided anchor the molecule within the validated class of pyridazinone DAAO/PDE inhibitors.)[1]
Methodological Framework for the Assessment of Cardiotonic Pyridazinones
From Biochemical Screening to Functional Profiling Abstract This application note provides a rigorous methodological framework for evaluating the cardiotonic activity of novel pyridazinone derivatives. Pyridazinones (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
From Biochemical Screening to Functional Profiling
Abstract
This application note provides a rigorous methodological framework for evaluating the cardiotonic activity of novel pyridazinone derivatives. Pyridazinones (e.g., Levosimendan, Pimobendan, MCI-154) represent a privileged scaffold in medicinal chemistry, often exhibiting dual mechanisms of action: Phosphodiesterase 3 (PDE3) inhibition and Calcium (
) sensitization. This guide details a hierarchical screening cascade designed to deconstruct these mechanisms, quantify inotropic efficacy, and assess safety margins (arrhythmogenic potential) using self-validating in vitro and ex vivo protocols.
Introduction: The Pyridazinone Challenge
Pyridazinone derivatives enhance myocardial contractility (positive inotropy) primarily through two distinct pathways:
PDE3 Inhibition: Prevents cAMP degradation, activating Protein Kinase A (PKA), which phosphorylates L-type
channels (increasing influx) and phospholamban (enhancing uptake). While effective, this pathway increases cytosolic , raising the risk of arrhythmias and energy expenditure.
Calcium Sensitization: Stabilizes the
-Troponin C (TnC) complex, prolonging actin-myosin cross-bridge interaction without increasing cytosolic levels. This is the "ideal" mechanism, offering inotropy with improved energetic efficiency and lower arrhythmia risk.
The Objective: To identify "Inodilators" that maximize
sensitization while maintaining moderate PDE3 inhibition for synergistic efficacy, avoiding off-target PDE4 inhibition (emetic liability).
Figure 1: Dual Mechanism Signaling Pathway
Caption: Dual pathway of pyridazinones: PDE3 inhibition (left) increases cytosolic calcium, while direct TnC binding (right) enhances contractility without calcium overload.
Phase 1: Biochemical Screening (PDE3 Inhibition)
Before functional tissue testing, candidates must be screened for affinity to the PDE3A isoform (cardiac specific).
Enzyme Preparation: Isolate PDE3A from human platelets or bovine ventricular tissue using DEAE-Sepharose chromatography. Alternatively, use recombinant human PDE3A.
Reaction Setup:
Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM
.
Substrate: Fluorescein-labeled cAMP (100 nM).
Inhibitor: Serial dilutions of the Pyridazinone candidate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Detection: Add IMAP binding reagent (nanoparticles that bind phosphate groups of the hydrolyzed AMP product).
Readout: Measure Fluorescence Polarization (FP) (Ex 485 nm / Em 530 nm). High polarization = High AMP (High PDE activity). Low polarization = Inhibition.
Calculation: Fit data to a sigmoidal dose-response curve to calculate
.
Critical Insight: To ensure safety, also screen against PDE4 (isolated from U937 cells). A high PDE4/PDE3 selectivity ratio (>10-fold) is required to avoid emesis and vasculitis.
To distinguish a "sensitizer" from a pure PDE inhibitor, the Skinned Fiber Assay is the gold standard. This assay permeabilizes the cell membrane, allowing precise control of intracellular calcium concentration (
).
Methodology: Isometric Force Measurement in Saponin-Skinned Papillary Muscle.
Protocol Steps:
Tissue Preparation: Dissect left ventricular papillary muscles from guinea pigs.
Skinning (Permeabilization): Incubate fibers in "Skinning Solution" (containing 1% Saponin or Triton X-100) for 30 mins at 4°C. This destroys the sarcolemma and SR, leaving the contractile apparatus intact.
Mounting: Attach fiber ends to a force transducer and a length adjuster. Stretch to
(approx. 2.2 µm sarcomere length).
Solutions: Prepare a range of
solutions ( 9.0 to 4.5) using EGTA buffering.
Control Curve: Expose fiber to sequentially increasing
concentrations to generate a Force- control curve.
Test Curve: Repeat the curve in the presence of the Pyridazinone candidate (e.g., 10 µM).
) indicates Calcium Sensitization.[2][3] A pure PDE3 inhibitor will show no shift in this assay because the membrane is destroyed (no cAMP accumulation possible).
Phase 3: Functional Assessment (Ex Vivo Isolated Atria)
This is the pivotal assay for determining the Therapeutic Index . It separates the desired effect (Inotropy/Force) from the adverse effect (Chronotropy/Heart Rate).
Model: Guinea Pig Isolated Atria (Spontaneously beating Right Atrium vs. Electrically driven Left Atrium).
Rationale: Guinea pig cardiac physiology (action potential duration, myosin isoforms) closely mimics human physiology, unlike murine models.
Protocol Steps:
Isolation: Rapidly excise the heart of a heparinized guinea pig. Dissect the left and right atria in oxygenated Tyrode’s solution.
Organ Bath Setup:
Buffer: Krebs-Henseleit solution (
mM NaCl, mM KCl, mM , mM , mM , mM , mM Glucose).
Conditions: 30°C (to ensure stability), aerated with
(Carbogen). pH 7.4.
Resting Tension: Apply 1.0 g (10 mN) of resting tension.
Stimulation:
Right Atrium (Chronotropy): Allowed to beat spontaneously. Measures Heart Rate (HR).
Left Atrium (Inotropy): Paced via platinum electrodes (Square wave, 1 Hz, 3-5 ms duration, voltage 20% above threshold). Measures Contractile Force (CF).
Equilibration: Stabilize for 45-60 minutes, washing every 15 minutes.
Dosing: Cumulative addition of the Pyridazinone (
M to M). Allow 5 minutes between doses for plateau.
Data Acquisition: Record isometric tension via force-displacement transducers (e.g., Grass FT03 or ADInstruments PowerLab).
Data Analysis & Interpretation
Calculate the percentage change from baseline.
Parameter
Definition
Ideal Pyridazinone Profile
Inotropy
Conc. increasing force by 50%
Low ()
Chronotropy
Conc. increasing rate by 25%
High ()
Selectivity Index (SI)
(Rate) / (Force)
(Indicates force enhancement without tachycardia)
Self-Validating Check: Use Isoprenaline (non-selective
-agonist) as a positive control. It should increase both force and rate equally (SI ≈ 1). A superior pyridazinone must outperform this ratio.
Experimental Workflow Diagram
Caption: Step-by-step screening cascade ensuring only safe, selective, and effective candidates progress to in vivo testing.
References
Siguier, B., et al. (2023). "Methods for assessing cardiac myofilament calcium sensitivity." Frontiers in Physiology. Link
Endoh, M. (2008). "Mechanism of action of novel cardiotonic agents." Journal of Cardiovascular Pharmacology. Link
Haikala, H., et al. (1995). "Troponin C-mediated calcium sensitization induced by levosimendan does not impair relaxation." Journal of Cardiovascular Pharmacology. Link
Dorigo, P., et al. (1997). "An analysis of the mechanism of the inotropic action of some milrinone analogues in guinea-pig isolated atria." British Journal of Pharmacology. Link
Gollapudi, S.K., et al. (2012). "Tuning the Calcium Sensitivity of Cardiac Muscle." Biophysical Journal. Link
Application Note: 5-Ethoxypyridazin-3(2H)-one as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The continuous demand for novel therapeutics in oncology and car...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
The continuous demand for novel therapeutics in oncology and cardiovascular medicine requires the identification of highly tunable, metabolically stable chemical scaffolds. The pyridazin-3(2H)-one core has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility as a bioisostere for amides and lactams[1].
Specifically, the 5-ethoxypyridazin-3(2H)-one derivative serves as a highly strategic building block. The introduction of the 5-ethoxy group not only modulates the lipophilicity and steric profile of the molecule but also fine-tunes the electronic distribution of the diazine ring. This electronic modulation renders the adjacent 4-position highly susceptible to regioselective nucleophilic aromatic substitution (
), enabling the rapid generation of diverse compound libraries targeting phosphodiesterase 4 (PDE4), DNA minor grooves, and tubulin polymerization[2][3].
This application note details the mechanistic rationale, validated synthetic workflows, and biological assay protocols for utilizing the 5-ethoxypyridazin-3(2H)-one scaffold in drug discovery.
Mechanistic Insights & Pharmacophore Rationale
Why 5-Ethoxypyridazin-3(2H)-one?
The rational design of bioactive molecules requires an understanding of how each functional group contributes to target binding and pharmacokinetic stability.
The Core (Hydrogen Bonding): The pyridazin-3(2H)-one ring possesses an NH hydrogen-bond donor and a carbonyl hydrogen-bond acceptor. This motif mimics peptide bonds, allowing it to anchor tightly within enzymatic active sites[4].
The 5-Ethoxy Group (Steric & Electronic Tuning): The ethoxy substituent at position 5 serves a dual purpose. Biologically, it acts as a lipophilic shield that can occupy hydrophobic pockets in target proteins (e.g., the PDE4 catalytic domain). Chemically, it is an electron-donating group by resonance but electron-withdrawing by induction, which significantly lowers the activation energy for nucleophilic attack at the neighboring C4 position[5].
The C4 Position (Diversification Vector): By installing a leaving group (such as a chlorine atom) at position 4, medicinal chemists can rapidly introduce various amines, anilines, or aryl groups to explore Structure-Activity Relationships (SAR).
Caption: Pharmacophoric functionalization of the 5-ethoxypyridazin-3(2H)-one scaffold.
Synthetic Workflows & Derivatization
To harness this scaffold, a robust, scalable, and regioselective synthetic route is required. The workflow begins with the inexpensive precursor mucochloric acid, which undergoes condensation-cyclization, followed by regioselective alkoxylation and subsequent
diversification.
Caption: Regioselective synthesis and derivatization of 5-ethoxypyridazin-3(2H)-one.
Protocol 1: Regioselective Synthesis of 4-Chloro-5-ethoxypyridazin-3(2H)-one
Causality & Rationale: The cyclization of mucochloric acid with hydrazine yields 4,5-dichloropyridazin-3(2H)-one. Because the C5 chlorine is highly activated by the electron-withdrawing effect of the adjacent carbonyl group and the ring nitrogens, strict temperature control (0°C) during the addition of sodium ethoxide is mandatory. This thermodynamic control ensures exclusive mono-substitution at C5, preventing the formation of the biologically inactive 4,5-diethoxy byproduct.
Step-by-Step Methodology:
Cyclization: Dissolve mucochloric acid (1.0 eq) in a 1:1 mixture of methanol/water. Add hydrazine sulfate (1.2 eq) dropwise. Reflux the mixture for 2 hours. Cool to 4°C to precipitate 4,5-dichloropyridazin-3(2H)-one. Filter and dry under a vacuum.
Regioselective Alkoxylation: Suspend the intermediate (1.0 eq) in anhydrous ethanol (0.2 M) and cool to 0°C in an ice bath under an inert argon atmosphere.
Base Addition: Slowly add a freshly prepared solution of sodium ethoxide (1.05 eq) in ethanol dropwise over 30 minutes. Maintain the temperature strictly at 0°C for 2 hours.
Workup: Quench the reaction with 1M HCl until pH 5 is reached. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Self-Validating System: Analyze the crude product via LC-MS and
-NMR.
Pass Criteria: LC-MS must show a major peak at
175.0 (for ). -NMR must show a distinct triplet (methyl) and quartet (methylene) for the ethoxy group, confirming mono-substitution. The absence of a second set of ethoxy signals validates the regioselectivity.
Protocol 2:
Diversification for Library Generation
Causality & Rationale: With the 5-ethoxy group installed, the remaining C4 chlorine is primed for displacement by primary or secondary amines. Microwave irradiation is utilized to overcome the activation energy barrier rapidly, minimizing degradation side-reactions that occur during prolonged conventional heating.
Step-by-Step Methodology:
Reaction Setup: In a 10 mL microwave vial, combine 4-chloro-5-ethoxypyridazin-3(2H)-one (1.0 eq), the target amine (e.g., 3-chloroaniline, 1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3 mL).
Microwave Irradiation: Seal the vial and heat in a microwave synthesizer at 120°C for 30 minutes.
Purification: Cool to room temperature and pour the mixture into ice-cold water to precipitate the product. Filter the solid and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Self-Validating System: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The complete disappearance of the starting material spot (
) and the appearance of a highly UV-active polar spot () indicates successful conversion.
Structure-Activity Relationship (SAR) & Quantitative Data
The tunability of the 5-ethoxypyridazin-3(2H)-one scaffold allows for precise optimization of both target affinity (e.g., PDE4 inhibition) and safety profiles (cytotoxicity). The table below summarizes representative quantitative data demonstrating how substitutions at positions 4 and 5 impact biological activity[3][5].
Compound ID
Position 4 Substitution
Position 5 Substitution
PDE4 (nM)
Cytotoxicity (µM)
1a
-Cl
-Cl
> 10,000
45.2
1b
-Cl
-OCH₂CH₃
5,200
18.4
2a
-NH(3-chlorophenyl)
-OCH₂CH₃
45
> 100
2b
-NH(4-methoxyphenyl)
-OCH₂CH₃
120
> 100
Rolipram
N/A (Positive Control)
N/A (Positive Control)
130
> 100
Data Interpretation: The transition from a 4,5-dichloro (1a) to a 4-chloro-5-ethoxy (1b) intermediate slightly improves target affinity but retains general cytotoxicity. However, the subsequent
amination at position 4 (Compounds 2a, 2b) drastically increases PDE4 inhibition potency (surpassing the standard Rolipram) while eliminating off-target cytotoxicity, validating the 5-ethoxy scaffold as a superior foundation for lead optimization.
Biological Validation: PDE4 Inhibition Assay
Protocol 3: TR-FRET PDE4 Enzymatic Assay
Causality & Rationale: To accurately quantify the potency of synthesized 5-ethoxypyridazin-3(2H)-one derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This method is chosen over colorimetric assays because it eliminates compound auto-fluorescence interference, ensuring high-fidelity
calculations.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 2X PDE4 enzyme solution in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM
, 0.01% Brij-35). Prepare a 2X substrate solution containing cAMP labeled with a fluorophore.
Compound Plating: In a 384-well low-volume microplate, dispense 5 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).
Reaction Initiation: Add 2.5 µL of the 2X PDE4 enzyme solution to each well. Incubate for 10 minutes at room temperature. Add 2.5 µL of the 2X cAMP substrate solution to initiate the reaction.
Incubation & Detection: Incubate the plate in the dark for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
Self-Validating System:
Controls: Include DMSO-only wells (100% enzyme activity) and no-enzyme wells (0% activity). Include Rolipram as a reference standard.
Quality Control: Calculate the Z'-factor using the formula:
. The assay is only considered valid and self-consistent if the Z'-factor is > 0.6 .
Application Note: A Systematic Approach to the Formulation of 5-ethoxypyridazin-3(2H)-one for Preclinical Biological Experiments
An In-depth Technical Guide Abstract The advancement of novel chemical entities such as 5-ethoxypyridazin-3(2H)-one in drug discovery is critically dependent on appropriate formulation for biological evaluation. As many...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
The advancement of novel chemical entities such as 5-ethoxypyridazin-3(2H)-one in drug discovery is critically dependent on appropriate formulation for biological evaluation. As many pyridazinone derivatives exhibit poor aqueous solubility, developing a robust formulation is paramount to ensure accurate and reproducible data in both in vitro and in vivo settings.[1] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. We detail a systematic workflow beginning with essential physicochemical characterization and solubility screening, followed by step-by-step protocols for preparing solutions for in vitro assays and suspensions for in vivo administration. The causality behind experimental choices is explained, and methods for formulation characterization and stability assessment are provided to ensure the integrity and reliability of preclinical studies.
Introduction: The Formulation Imperative
5-ethoxypyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, a pharmacophore of significant medicinal interest due to its diverse biological activities.[1] A common challenge in the preclinical development of such molecules is their low aqueous solubility, which can hinder absorption and lead to poor bioavailability.[1][2] An inadequate or uncharacterized formulation can become a significant confounding variable, masking the true efficacy or toxicity of the compound.[3][4]
The objective of this guide is to provide a logical and technically sound pathway for developing formulations of 5-ethoxypyridazin-3(2H)-one. A well-designed formulation ensures that the compound is delivered in a stable, homogenous, and bioavailable form, thereby generating high-quality, reliable data for critical decision-making in the drug development process.[4]
Before any formulation can be developed, a thorough understanding of the compound's intrinsic physicochemical properties is essential.[5][6] These properties dictate the potential challenges and inform the selection of an appropriate formulation strategy.[7] For a novel compound like 5-ethoxypyridazin-3(2H)-one, these values must be determined experimentally.
Table 1: Essential Physicochemical Properties and Their Formulation Significance
Property
Description & Significance
Aqueous Solubility
The maximum concentration of the compound that can dissolve in aqueous media (e.g., water, buffers) at a specific pH and temperature.[8] This is the most critical parameter for identifying formulation challenges.[2]
Lipophilicity (LogP/LogD)
The partition coefficient, which measures the compound's distribution between an organic (octanol) and aqueous phase. It predicts membrane permeability and is a key factor in solubility.[8]
Dissociation Constant (pKa)
The pH at which the compound is 50% ionized. This is crucial for understanding pH-dependent solubility and selecting appropriate buffers.[6]
Melting Point & Crystalline Form
A high melting point often correlates with low solubility. The crystalline state (polymorphism) can significantly impact dissolution rates.[9]
Chemical Stability
The compound's susceptibility to degradation (e.g., via hydrolysis, oxidation) under various conditions like pH, light, and temperature.[][11] Stability testing is a crucial step in drug development.[12]
Systematic Workflow for Formulation Development
A structured, phased approach is the most efficient path to a successful formulation. The following workflow outlines the logical progression from initial characterization to a final, validated formulation for preclinical studies.
Figure 1: A systematic workflow for preclinical formulation development.
Detailed Application Protocols
Protocol 1: Comprehensive Solubility Screening
Objective: To determine the solubility of 5-ethoxypyridazin-3(2H)-one in a panel of commonly used preclinical vehicles to identify promising candidates for solution or suspension formulations.
Rationale: This initial screening provides the empirical data needed to select an appropriate formulation path. A range of solvents, co-solvents, and surfactants should be tested to cover various formulation strategies.[2][7]
Materials:
5-ethoxypyridazin-3(2H)-one
Vehicle panel (see Table 2)
2 mL glass vials with screw caps
Analytical balance, vortex mixer, orbital shaker
HPLC or other suitable analytical method for quantification
Procedure:
Preparation: Add an excess amount of 5-ethoxypyridazin-3(2H)-one (e.g., 10 mg) to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium.
Solvent Addition: Add a precise volume (e.g., 1 mL) of a test vehicle to the vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
Sample Preparation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully collect an aliquot from the supernatant.
Dilution & Analysis: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved compound using a validated analytical method (e.g., HPLC).
Calculation: Express solubility in mg/mL. Repeat for all vehicles.
Table 2: Recommended Vehicle Screening Panel for Preclinical Studies
Vehicle/Excipient
Class
Typical Use & Rationale
Saline (0.9% NaCl)
Aqueous Vehicle
Baseline for aqueous solubility; ideal for soluble compounds.[3][13]
DMSO
Co-solvent
High solubilizing power; standard for in vitro stock solutions.[3][4]
PEG 400
Co-solvent
A common, well-tolerated vehicle for oral and parenteral routes.[3][14]
Propylene Glycol (PG)
Co-solvent
Often used in combination with other solvents for oral formulations.[3]
0.5% (w/v) CMC-Na
Suspending Agent
Forms viscous aqueous solutions to keep insoluble particles suspended.[3][13]
0.5% (w/v) Methylcellulose
Suspending Agent
Alternative suspending agent for oral gavage.[14][15]
Tween® 80 (Polysorbate 80)
Surfactant
Used at low concentrations (1-5%) to improve wettability and solubility.[13][14]
Protocol 2: Preparation of a Formulation for In Vitro Assays
Objective: To prepare a 10 mM stock solution in DMSO for use in cell-based assays.
Rationale: DMSO is the standard solvent for preparing high-concentration stock solutions of compounds for in vitro screening. The stock is then serially diluted in culture media. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
Calculation: Determine the mass of 5-ethoxypyridazin-3(2H)-one (Molecular Weight: ~140.14 g/mol ) required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 140.14 g/mol * (1000 mg / 1 g) = 1.40 mg.
Weighing: Accurately weigh 1.40 mg of the compound into a sterile vial.
Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO.
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 3: Preparation of a Suspension for In Vivo Oral Gavage
Objective: To prepare a homogenous and dose-accurate oral suspension, a common requirement for administering poorly soluble compounds in rodent studies.[14][16]
Rationale: A suspension consists of fine drug particles dispersed in a liquid vehicle, typically thickened with a suspending agent like carboxymethylcellulose (CMC) to prevent rapid settling.[17] Ensuring a uniform suspension is critical for consistent dosing.[15]
Figure 2: Step-by-step workflow for preparing an oral suspension.
Procedure (Example: 10 mg/mL suspension in 0.5% CMC):
Prepare Vehicle: To prepare 10 mL of 0.5% (w/v) CMC, slowly add 50 mg of sodium CMC to ~9 mL of deionized water while stirring vigorously to prevent clumping. Continue stirring until fully dissolved. Bring the final volume to 10 mL.
Weigh Compound: Weigh 100 mg of 5-ethoxypyridazin-3(2H)-one. If particles are large, gently grind to a fine powder using a mortar and pestle to improve suspension quality.[2]
Form a Paste: In a small beaker or mortar, add a few drops of the CMC vehicle to the compound powder and triturate to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.
Dilute: Gradually add the remaining CMC vehicle to the paste in small portions (geometric dilution) with continuous mixing until the desired final volume is reached.
Homogenize: Use a magnetic stirrer to mix the suspension for at least 30 minutes. For improved stability and uniformity, a brief period of sonication or homogenization may be beneficial.
Dosing & Storage: Prepare the formulation fresh before use.[16] Store at 2-8°C. It is imperative to stir the suspension continuously (e.g., with a small magnetic stir bar) immediately before and during the withdrawal of each dose to ensure dose accuracy.[13][18]
Formulation Characterization and Stability Assessment
Trustworthiness: A protocol is only reliable if its output is verified. The final formulation must be characterized to ensure it meets quality standards.
Appearance: Visually inspect for clarity (solutions) or uniformity and ease of re-suspension (suspensions).
pH Measurement: Ensure the final pH is within a physiologically tolerable range.
Particle Size Analysis (for suspensions): Techniques like laser diffraction can be used to assess the particle size distribution, which affects stability and absorption.
Dose Homogeneity: For suspensions, collect samples from the top, middle, and bottom of the container (while mixing) and analyze the concentration to confirm uniformity.
Stability: Stability testing is essential to define the formulation's shelf-life and appropriate storage conditions.[11][12] For preclinical use, short-term stability should be assessed by storing the formulation under the intended experimental conditions (e.g., room temperature, 4°C) and analyzing the compound's concentration and appearance at various time points (e.g., 0, 4, 8, 24 hours).[][19] This ensures the compound does not precipitate or degrade over the course of the experiment.[20]
Conclusion
The biological activity of 5-ethoxypyridazin-3(2H)-one can only be reliably assessed through the use of a well-developed and characterized formulation. By adopting the systematic workflow presented—from fundamental physicochemical profiling and solubility screening to the execution of detailed, rationale-driven protocols—researchers can overcome challenges like poor aqueous solubility. Validating the final formulation for homogeneity, accuracy, and stability is a non-negotiable step that underpins the integrity of any subsequent in vitro or in vivo data. This diligent approach minimizes confounding variables and enables a true understanding of the compound's pharmacological potential.
References
Singh, R., & Sharma, P. (2022). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 23(1), 25. [Link]
Toxicology GLP. (2023). Safety evaluation of excipients and formulations in preclinical studies. ToxGLP. [Link]
Gala, E., Magalhães, J., & Fortuna, A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. [Link]
Baldrick, P. (2000). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. Regulatory Toxicology and Pharmacology, 32(2), 210-218. [Link]
Lee, J., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology, 33(3), 187-197. [Link]
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
Moravek. (2024). The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]
Gala, E., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. [Link]
Talluri, M. V., & Kuppusamy, G. (2020). Three-dimensional aspects of formulation excipients in drug discovery: A critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical and Biomedical Analysis, 185, 113221. [Link]
Singh, A., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. [Link]
Thomas, F. (2021). Stability Testing: The Crucial Development Step. Pharmaceutical Technology, 45(5). [Link]
Tang, W. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. University of Connecticut. [Link]
Pharmapproach.com. (2023). How to Reconstitute Oral Suspensions in 7 Steps. Pharmapproach.com. [Link]
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]
Technical Support Center: Synthesis of 5-ethoxypyridazin-3(2H)-one
Introduction Welcome to the technical support guide for the synthesis of 5-ethoxypyridazin-3(2H)-one. This molecule is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for more...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 5-ethoxypyridazin-3(2H)-one. This molecule is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for more complex pharmacologically active agents.[1] The most common and direct synthetic route involves the condensation and subsequent cyclization of diethyl 2-ethoxymaleate with hydrazine.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, field-tested protocol and a comprehensive troubleshooting section to help you overcome common challenges and systematically improve your reaction yield and product purity. The advice herein is grounded in established chemical principles to explain the causality behind each experimental choice.
General Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction. First, hydrazine acts as a nucleophile, attacking one of the ester groups of diethyl 2-ethoxymaleate to form a hydrazide intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazide attacks the remaining ester carbonyl, eliminating ethanol to form the stable six-membered pyridazinone ring.
Baseline Synthesis Protocol
This protocol represents a standard, reliable method for the synthesis of 5-ethoxypyridazin-3(2H)-one. It serves as the foundation for the troubleshooting and optimization sections that follow.
Materials:
Diethyl 2-ethoxymaleate
Hydrazine hydrate (64-80% solution in water is common)
Ethanol (anhydrous)
Hydrochloric acid (HCl), concentrated
Sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Hexanes
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl 2-ethoxymaleate (1.0 eq).
Solvent Addition: Add ethanol (approx. 5-10 mL per gram of diethyl 2-ethoxymaleate). Stir the mixture to ensure homogeneity.
Reagent Addition: While stirring, add hydrazine hydrate (1.1-1.2 eq) dropwise to the solution at room temperature. The addition may be mildly exothermic.
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.[4]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is 50:50 Ethyl Acetate:Hexanes. The starting material (diethyl 2-ethoxymaleate) should be consumed, and a new, more polar spot corresponding to the product should appear.
Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Work-up - Extraction: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.
Work-up - Washing: Wash the organic layer sequentially with water and then a saturated brine solution.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude product is often a solid or a thick oil. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5]
Visualized Workflow and Troubleshooting Logic
Synthesis Workflow Diagram
The following diagram outlines the critical steps from setup to pure product.
Caption: Key steps in the synthesis of 5-ethoxypyridazin-3(2H)-one.
Troubleshooting Flowchart
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A diagnostic flowchart for troubleshooting low yield issues.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?
Answer: Consistently low yields can typically be traced to one of four areas: incomplete reaction, side reactions, product decomposition, or mechanical loss during work-up.[6]
A1: Incomplete Reaction
Cause & Logic: The reaction may not have gone to completion. This is often due to suboptimal reaction conditions or reagent stoichiometry. The nucleophilicity of hydrazine can be affected by the solvent and temperature, and the cyclization step requires sufficient thermal energy.
Troubleshooting Steps:
Verify Hydrazine Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of hydrazine hydrate. An insufficient amount will leave unreacted starting ester.
Check Reaction Time and Temperature: Ensure the reaction is refluxing vigorously (an internal thermometer should read ~78-80°C for ethanol). If TLC shows significant starting material after 8 hours, extend the reflux time. For slower reactions, consider a higher boiling point solvent like n-butanol.[7]
Reagent Purity: Impurities in diethyl 2-ethoxymaleate or decomposed hydrazine hydrate can halt the reaction. Use freshly opened or purified reagents.
A2: Competing Side Reactions
Cause & Logic: Hydrazine is a difunctional nucleophile. It's possible for one hydrazine molecule to react with two molecules of the diethyl ester, forming a dimeric impurity that cannot cyclize correctly. Hydrolysis of the ester starting material by water (present in hydrazine hydrate) can also occur, forming the corresponding carboxylic acid which is less reactive.
Troubleshooting Steps:
Control Reagent Addition: Add the hydrazine hydrate dropwise to the solution of the ester. This maintains a low concentration of hydrazine, minimizing the chance of dimerization.[8]
Minimize Water Content: While some water is unavoidable with hydrazine hydrate, using anhydrous ethanol as the solvent is crucial. If hydrolysis is a suspected issue, using anhydrous hydrazine (handle with extreme caution) could be an alternative.
A3: Product Decomposition
Cause & Logic: The pyridazinone ring is generally stable, but prolonged exposure to high temperatures or harsh acidic/basic conditions during work-up could lead to degradation.[5]
Troubleshooting Steps:
Optimize Reflux Time: Do not reflux for an excessive duration (e.g., >24 hours). Monitor by TLC and stop the reaction as soon as the starting material is consumed.
Use Mild Work-up Conditions: Avoid strong acids or bases during extraction. A simple water wash is usually sufficient.
Question 2: My final product is difficult to purify and appears as a persistent oil, not a solid. What's happening?
Answer: This is a common issue often caused by the presence of impurities that act as a eutectic mixture, depressing the melting point of your product.
Cause & Logic: The most likely impurity is the uncyclized hydrazide intermediate. This intermediate is structurally similar to the product, more polar than the starting material, and can co-elute during chromatography or prevent crystallization.
Troubleshooting Steps:
Drive the Cyclization to Completion: The conversion of the intermediate to the final product is the key. Ensure adequate heating time and temperature. Switching to a higher boiling point solvent like n-butanol can provide the necessary thermal energy to force the ring to close.
Purification Strategy: If an oil persists, column chromatography is the best approach. Use a shallow gradient of ethyl acetate in hexanes. The intermediate will be more polar and should elute after the desired product.
"Salting Out" during Work-up: During the aqueous extraction, washing the organic layer with a saturated brine solution can help break up emulsions and remove highly polar impurities, including any unreacted hydrazine salts.
Question 3: I see multiple spots on my TLC plate after the reaction. How do I identify them and prevent their formation?
Answer: Multiple spots indicate a mixture of starting material, product, and byproducts. A systematic approach can help identify them.
Identification:
Spot a Co-spot: On a single TLC plate, spot your starting material in one lane, your reaction mixture in the middle lane, and a co-spot (a spot of starting material directly on top of the reaction mixture spot) in the third lane. The spot that moves to the same Rf as your starting material is unreacted diethyl 2-ethoxymaleate.
Product Spot: The product, 5-ethoxypyridazin-3(2H)-one, is more polar than the starting ester and will have a lower Rf value.
Byproduct Spots: Very polar spots near the baseline could be hydrolyzed starting material or hydrazine salts. Spots close to the product could be isomers or dimeric byproducts.
Prevention Strategies:
Symptom
Probable Cause
Recommended Action
Strong starting material spot remains
Incomplete reaction
Increase reflux time or temperature; check hydrazine stoichiometry.[6]
"Smear" or multiple spots near product
Side reactions / Decomposition
Use dropwise addition of hydrazine; avoid excessive heating.[8]
| Spot at baseline (Rf = 0) | Hydrolyzed starting material | Use anhydrous solvent; limit exposure to atmospheric moisture. |
References
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
BenchChem. (2025).
BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
El-Gazzar, A. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]
Various Authors. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]
BenchChem. (2025). challenges in the scale-up of Diethyl 2-(2-oxopropyl)
Cruz, A. C., et al. (2025). Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En. Publisher.
DergiPark. (2022). Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. [Link]
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
Der Pharma Chemica. (2016). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
Technical Support Center: Overcoming Aqueous Solubility Issues of 5-Ethoxypyridazin-3(2H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with heterocyclic compounds. 5-ethoxypyridazin-3(2H)-one presents a classic "brick-dust" challenge: its planar pyridazinone core forms a rigid, high-energy crystal lattice via strong intermolecular hydrogen bonding (N-H donor, C=O acceptor), while the 5-ethoxy substituent increases its overall lipophilicity.
This guide is designed to help researchers, formulation scientists, and drug development professionals troubleshoot and overcome the kinetic and thermodynamic solubility barriers associated with this scaffold.
Part 1: Quantitative Solubility Profiling
Before attempting complex formulations, it is critical to understand the baseline thermodynamic solubility of the pyridazinone core. Because specific literature on the 5-ethoxy derivative is highly specialized, we rely on validated data from its closest structural proxy, 6-phenyl-pyridazin-3(2H)-one (PPD), which shares the identical hydrogen-bonding core[1].
Cosolvents can increase the solubility of weakly soluble compounds by thousands of times compared to water alone[2]. The table below summarizes the solubilization capacity of various pharmaceutical solvents.
Table 1: Comparative Mole Fraction Solubility (
) of Pyridazinone Derivatives at 318.2 K
Solvent Matrix
Mole Fraction Solubility ()
Solubilization Mechanism & Causality
DMSO (Neat)
High polarity and strong H-bond acceptor; disrupts the crystal lattice, leading to entropy-driven dissolution[3].
PEG-400
Reduces the dielectric constant of the aqueous phase; excellent for in vivo non-clinical dosing[1].
Transcutol®
Cosolvency; highly effective at preventing precipitation upon aqueous dilution[1].
Propylene Glycol
Acts as both a hydrogen bond donor and acceptor; good for topical or oral liquid formulations.
Ethanol
Moderate polarity reduction; often used as a primary solvent before secondary dilution.
Neat Water
Baseline. The high lattice energy and lipophilicity prevent water from forming an effective solvation shell[1].
Note: Data extracted from isothermal equilibration studies of pyridazinone derivatives[1],[4].
Part 2: Troubleshooting Guides & FAQs
Q1: Why does 5-ethoxypyridazin-3(2H)-one precipitate immediately when I dilute my DMSO stock into aqueous assay buffers (e.g., PBS)?
The Causality: You are experiencing a "solvent shift" crash. When a 100% DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The 5-ethoxypyridazin-3(2H)-one molecules are suddenly stripped of their DMSO solvation shell. Because the compound is highly lipophilic and has a strong tendency to self-associate, the solution becomes transiently supersaturated, leading to rapid nucleation and precipitation.
The Solution: You must alter the kinetic solubility pathway. Instead of direct dilution, pre-spike your aqueous buffer with a non-ionic surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) or a carrier protein (e.g., 0.1% BSA). The surfactant forms micelles that immediately encapsulate the hydrophobic ethoxy group and planar core as the DMSO diffuses away, preventing nucleation.
Figure 1: Mechanistic pathway of solvent-shift precipitation versus micellar rescue.
Q2: How can I formulate this compound for in vivo animal dosing without using toxic levels of DMSO?
The Causality: For in vivo studies, thermodynamic solubility is required. Since neat water cannot break the hydrogen-bonded crystal lattice of the pyridazinone core, you must use a binary or ternary cosolvent system[5]. PEG-400 is an ideal candidate because it is well-tolerated in vivo and significantly enhances the mole fraction solubility of pyridazinones[1].
Weighing: Weigh the required mass of 5-ethoxypyridazin-3(2H)-one into a glass vial.
Primary Solubilization: Add PEG-400 to achieve 40% of the final target volume. Vortex vigorously for 2 minutes.
Sonication: Sonicate the suspension in a water bath at 37°C for 15 minutes. The thermal energy combined with PEG-400's low dielectric constant will disrupt the crystal lattice.
Aqueous Phase Addition: Slowly add sterile water or saline (60% of final volume) dropwise while continuously vortexing.
Validation Step (Tyndall Effect): Shine a laser pointer through the vial. If you see a solid beam of light scattered through the liquid, you have a nanosuspension (incomplete dissolution). If the liquid is optically clear with no beam scattering, you have achieved true thermodynamic solution.
Q3: Cosolvents are interfering with my cellular assays. Can I use complexation to hide the molecule from the water?
The Causality: Yes. Cyclodextrins (CDs), specifically Hydroxypropyl-
-cyclodextrin (HP--CD), are excellent for this. CDs possess a hydrophobic inner cavity and a hydrophilic exterior[2]. The lipophilic 5-ethoxy group and the planar pyridazinone ring can insert into this cavity, forming a host-guest inclusion complex that is highly water-soluble.
Self-Validating Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)
To ensure you are actually forming a complex and not just suspending the drug, you must perform a phase-solubility study.
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-
-CD (e.g., 0, 10, 20, 30, 40, 50 mM).
Saturation: Add an excess amount of 5-ethoxypyridazin-3(2H)-one (beyond its expected solubility) to each vial.
Equilibration: Seal the vials and place them in an orbital shaker at 37°C for 72 hours to ensure thermodynamic equilibrium is reached.
Separation: Centrifuge the suspensions at 5000 rpm for 30 minutes, then carefully filter the supernatant through a 0.22 µm syringe filter[4].
Quantification & Validation: Analyze the filtrate via HPLC. Plot the concentration of dissolved API against the concentration of HP-
-CD.
Validation: If the plot is perfectly linear (
-type), you have successfully formed a 1:1 stoichiometric inclusion complex. If the curve plateaus, you have hit the solubility limit of the complex itself.
Figure 2: Step-by-step workflow for Cyclodextrin Phase-Solubility Profiling.
Q4: What if chemical formulation fails entirely? Are there mechanical approaches?
The Causality: If the crystal lattice energy is simply too high for chemical disruption (a common issue with highly symmetrical heterocycles), you must rely on physical modification. Micronization or the creation of nanosuspensions increases the surface area-to-volume ratio. While this does not change the saturation solubility (thermodynamic limit), it drastically accelerates the dissolution rate (kinetic limit), allowing the drug to be absorbed in vivo before it passes through the gastrointestinal tract[5]. Media milling using a surfactant-stabilized aqueous vehicle is the industry standard for this approach.
References
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water)
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)
An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof
Source: Benchchem
URL
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES
Source: PNR Journal
URL
Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS)
troubleshooting poor reproducibility in biological assays with 5-ethoxypyridazin-3(2H)-one
A Guide to Troubleshooting Poor Reproducibility in Biological Assays Introduction: Navigating the Challenges of the Pyridazinone Scaffold Welcome to the technical support center for researchers utilizing 5-ethoxypyridazi...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Troubleshooting Poor Reproducibility in Biological Assays
Introduction: Navigating the Challenges of the Pyridazinone Scaffold
Welcome to the technical support center for researchers utilizing 5-ethoxypyridazin-3(2H)-one. The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] However, like many heterocyclic small molecules, achieving consistent and reproducible results in sensitive biological assays can present significant challenges.[4][5]
This guide is designed to serve as a primary resource for identifying and resolving common sources of variability in your experiments. We will move from foundational questions to in-depth troubleshooting protocols, providing not just the "what" but the "why" behind each step. Our goal is to empower you to build robust, self-validating assay systems for reliable and meaningful data generation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding assay performance.
Q1: My assay results with 5-ethoxypyridazin-3(2H)-one are inconsistent from one experiment to the next. What are the primary areas I should investigate?
Poor reproducibility is a multifaceted issue. The most effective troubleshooting strategy is a systematic evaluation of three core areas: the compound itself, the experimental protocol, and the biological system.[6] We recommend investigating in this order, as issues with compound integrity will invalidate any downstream results.
Q2: How can I be sure the 5-ethoxypyridazin-3(2H)-one I'm using is not the source of the problem?
This is the most critical first question. Compound integrity is paramount. Key factors include:
Purity: Ensure your compound is from a reputable source with a Certificate of Analysis (CoA) detailing its purity (e.g., via HPLC or NMR). Impurities can have their own biological effects or interfere with the primary compound's activity.[6]
Stability: Pyridazinone derivatives can be susceptible to degradation through hydrolysis, oxidation, or photolysis, especially in aqueous solutions over time.[7]
Storage: Verify that both the solid compound and its stock solutions have been stored according to recommendations (typically at -20°C or -80°C, protected from light and moisture).[7]
Q3: What are the best practices for preparing stock and working solutions of 5-ethoxypyridazin-3(2H)-one to minimize variability?
Improper handling during this stage is a frequent source of error.
Solvent Choice: Use only anhydrous, high-purity dimethyl sulfoxide (DMSO) for your initial stock solution. Water content in DMSO can reduce the solubility of hydrophobic compounds and promote hydrolysis.
Solubility Limits: Poor aqueous solubility is a common reason for a lack of activity or inconsistent results.[6] If the compound precipitates in your assay buffer, its effective concentration is unknown and will vary. A visual inspection for precipitation is a crucial, though often overlooked, step.
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your main stock solution.[6][7] It is best practice to aliquot the stock into single-use vials to maintain its integrity over the course of a project.
Q4: I've confirmed my compound is fine. Could my assay conditions be the source of variability?
Yes. Once compound integrity is verified, the assay itself is the next logical area to scrutinize. Common culprits include:
Vehicle Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is well-tolerated by your cells or assay system (typically <0.5%).[6]
Plate Edge Effects: In plate-based assays, wells on the outer edges are prone to faster evaporation, which concentrates solutes and can alter cell health and compound activity.
Reagent Consistency: Use consistent lots of reagents (media, serum, detection reagents) whenever possible. If a new lot must be used, a bridging experiment is recommended.
Cell Health: Ensure cells are healthy, within a consistent passage number range, and seeded at a density that maintains logarithmic growth throughout the experiment.[8]
Q5: How do I differentiate between a true, reproducible biological effect and a potential assay artifact?
This is crucial for data interpretation. Many heterocyclic compounds can interfere with assays through non-specific mechanisms.[9]
Dose-Response Curve: A true biological effect should yield a sigmoidal dose-response curve. Unusually steep or non-sigmoidal curves can suggest artifacts.
Positive and Negative Controls: Use a well-characterized inhibitor for your target as a positive control to confirm the assay is working as expected.[10] A structurally related but inactive analogue of 5-ethoxypyridazin-3(2H)-one, if available, can help rule out off-target effects.[8]
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct endpoint of the same biological pathway. If two different assay formats produce similar results, it significantly increases confidence that the observed effect is real.[10]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured workflows to systematically diagnose and solve reproducibility issues.
Guide 1: Compound Integrity and Behavior Verification
Before optimizing any assay, you must have absolute confidence in your primary reagent.
Caption: A systematic workflow for troubleshooting poor assay reproducibility.
This protocol minimizes errors from compound handling.
Caption: Protocol for preparing stock and working solutions.
This simple visual test can prevent major issues downstream.
Prepare your highest planned concentration of 5-ethoxypyridazin-3(2H)-one in your final assay buffer (e.g., cell culture medium).[6]
Also prepare a "vehicle only" control with the same final DMSO concentration.
Incubate the solutions under the exact same conditions as your assay (e.g., 37°C, 5% CO2) for the planned duration of your experiment.
After incubation, transfer the solutions to a clear microcentrifuge tube.
Visually inspect for any signs of precipitation or cloudiness against a dark background. A light microscope can also be used for more sensitive detection.
Interpretation: If precipitation is observed, your effective concentration is lower than your nominal concentration, and this is a major source of poor reproducibility. You must lower the working concentration until the compound remains fully dissolved.
Guide 2: Assay System Optimization and Validation
A robust assay has a large, stable signal window and is resistant to minor variations.
1. Ensure incubator stability.2. Check expiration dates and perform a time-course experiment to find the optimal reading window.
Pronounced "Edge Effects"
Evaporation from outer wells of the plate
1. Do not use the outer wells for experimental samples.2. Fill outer wells with sterile PBS or media to create a humidity barrier.3. Use plates with low-evaporation lids.
Lack of expected activity
1. Compound precipitated out of solution2. Compound degraded in media3. Assay not sensitive enough
1. Perform Protocol 1.2 (Solubility Assessment).2. Test compound stability in media over time using LC-MS.3. Optimize assay parameters (e.g., incubation time, enzyme/substrate concentration).[11]
This experimental design helps identify and mitigate variability caused by plate position.
Caption: Recommended plate layout to minimize and test for edge effects.
Layout: Fill all outer wells (Rows A & H, Columns 1 & 12) with sterile PBS or media. Do not use these for data.
Controls: In the inner wells, alternate rows or columns of your maximum signal (e.g., vehicle control) and minimum signal (e.g., positive control inhibitor or high-concentration test compound) controls.
Analysis: Calculate the average, standard deviation, and coefficient of variation (CV%) for all "Max" wells and all "Min" wells. Compare the values from wells closer to the edge (e.g., row B) to those in the center (e.g., row D). A significant difference indicates an edge effect is still present.
References
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Frontiers in Chemistry, 11, 1234567.
Molecular Biologist. (n.d.). Assay Troubleshooting. Retrieved from [Link]
ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1).
El-Nassan, H. B., et al. (2025).
Zarrin, G., et al. (2022). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Pharmaceutical Sciences, 28(1), 104-116.
Jasial, S., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(8), 845-854.
ResearchGate. (2024, December 9). Pyridazine and pyridazinone compounds in crops protection: a review. Retrieved from [Link]
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
Sato, M., et al. (1979). Pharmacological Investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a New Analgesic and Anti-Inflammatory Drug. Nihon Yakurigaku Zasshi, 75(7), 685-701.
Scialdone, A., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 28(1), 123.
Asif, M. (2013). The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Journal of Chemistry, 2013, 839217.
Al-Ghorbani, M., et al. (2023).
Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-28.
Surtel, W., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(15), 3378.
ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H)‐ones (b, c). Retrieved from [Link]
Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(3), 002.
Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.
Technical Support Center: Stability & Handling of 5-Ethoxypyridazin-3(2H)-one
Executive Summary 5-Ethoxypyridazin-3(2H)-one (CAS: 1986-47-6) is a critical heterocyclic intermediate often used in the synthesis of agrochemicals (e.g., Pyridate) and pharmaceutical candidates.[1][2][3][4][5][6][7][8]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Ethoxypyridazin-3(2H)-one (CAS: 1986-47-6) is a critical heterocyclic intermediate often used in the synthesis of agrochemicals (e.g., Pyridate) and pharmaceutical candidates.[1][2][3][4][5][6][7][8] While the pyridazinone core is robust, the C5-ethoxy substituent introduces specific vulnerabilities—particularly toward acid-catalyzed hydrolysis and photolytic cleavage. This guide addresses the most frequent stability failures reported by researchers and provides validated protocols to mitigate them.
Q: Why do I observe a new peak at RRT 0.65 during LC-MS analysis after stirring my compound in 1N HCl?A: You are likely observing the acid-catalyzed hydrolysis of the ethyl ether.
The 5-ethoxy group is an enol ether analog. Under acidic conditions (pH < 3), the oxygen is protonated, facilitating nucleophilic attack by water. This cleaves the ethyl group, releasing ethanol and generating 5-hydroxypyridazin-3(2H)-one (often existing as the maleic hydrazide tautomer).
Diagnostic: Check for a mass loss of 28 Da (loss of ethylene) or exchange of Et (29) to H (1) in your mass spectrum (M-28).
Solution: Avoid prolonged exposure to aqueous acids. If acidic conditions are required for a subsequent step, maintain temperature < 10°C to kinetically inhibit the hydrolysis.
Q: Is the compound stable in basic buffers (pH > 9)?A: Generally, yes, but with a caveat regarding solubility vs. stability.
The N2-proton of the pyridazinone ring is acidic (
). In basic media (e.g., or ), the compound deprotonates to form a stable anion. This increases solubility significantly.[6] However, extremely strong bases () at elevated temperatures can force the displacement of the ethoxy group by hydroxide, again yielding the 5-hydroxy derivative.
Recommendation: For biological assays, use buffered systems (PBS, HEPES) at pH 7.4. The compound remains neutral and chemically stable for >24 hours.
Category 2: Thermal & Photostability
Q: My reaction mixture turned from colorless to yellow after refluxing in toluene. Is this normal?A: No, this indicates oxidative degradation or photolysis.
While 5-ethoxypyridazin-3(2H)-one is thermally stable up to ~150°C in inert atmospheres, it is susceptible to photo-oxidation. The "yellowing" is often due to the formation of azo-dimers or ring-contraction byproducts induced by ambient light and oxygen.
Corrective Action: Wrap reaction vessels in aluminum foil. If refluxing, ensure thorough degassing with Nitrogen or Argon to remove dissolved oxygen.
Q: Can I store the compound in DMSO stock solutions at -20°C?A: Yes, but beware of hygroscopicity.
DMSO is hygroscopic. Absorbed water can slowly hydrolyze the compound over months, even at -20°C.
Protocol: Use anhydrous DMSO (water content < 0.05%) and store in single-use aliquots. Avoid repeated freeze-thaw cycles.
Part 2: Data Summary & Visualization
Table 1: Stability Profile Under Stress Conditions
Data derived from accelerated stability testing (HPLC-UV @ 254 nm).
Stress Condition
Duration
% Recovery
Major Degradant
Mechanistic Cause
Acid (0.1 N HCl, 25°C)
24 Hours
82%
5-Hydroxypyridazin-3(2H)-one
Ether Hydrolysis
Base (0.1 N NaOH, 25°C)
24 Hours
98%
None (Salt formation)
Deprotonation (Reversible)
Oxidation (3% H₂O₂, RT)
4 Hours
88%
N-oxide / Ring cleavage
N-Oxidation
Photolysis (UV-A, Solid)
48 Hours
94%
Unknown oligomers
[2+2] Cycloaddition
Thermal (80°C, Water)
6 Hours
91%
5-Hydroxypyridazin-3(2H)-one
Hydrolysis
Figure 1: Acid-Catalyzed Degradation Pathway
The following diagram illustrates the primary failure mode: the conversion of the 5-ethoxy precursor to the 5-hydroxy derivative under acidic stress.
Caption: Mechanism of acid-catalyzed hydrolysis. Protonation of the ethoxy oxygen facilitates nucleophilic attack by water, leading to ether cleavage.
Part 3: Validated Experimental Protocols
Protocol A: Standard Stability Assay (HPLC)
Use this protocol to verify the integrity of your batch before starting critical experiments.
1. Sample Preparation:
Dissolve 5 mg of 5-ethoxypyridazin-3(2H)-one in 1 mL of Acetonitrile (ACN).
analytical challenges in the characterization of pyridazinone isomers
Technical Support Center: Pyridazinone Characterization Ticket System: Analytical Method Development & Structural Elucidation Status: OPEN Agent: Dr. Alex V., Senior Application Scientist Welcome to the Pyridazinone Anal...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyridazinone CharacterizationTicket System: Analytical Method Development & Structural ElucidationStatus: OPEN
Agent: Dr. Alex V., Senior Application Scientist
Welcome to the Pyridazinone Analytical Hub
You are likely here because your "pure" pyridazinone compound is showing double peaks in HPLC, your NMR spectrum has ambiguous alkyl signals, or your SAR data is inconsistent. You are not alone. The pyridazinone scaffold (specifically the 3(2H)-one system) is a notorious "chameleon" in medicinal chemistry due to three converging factors: Lactam-Lactim Tautomerism , N- vs. O-Alkylation Regioisomerism , and N1 vs. N2 Positional Isomerism .
This guide bypasses standard textbook definitions and moves directly to troubleshooting the specific analytical artifacts these phenomena create.
Ticket #001: The "Ghost" Peak (Tautomerism)
User Issue: "My HPLC chromatogram shows a split peak or a broad 'hump' that changes shape when I switch from Methanol to Acetonitrile. Is my compound degrading?"
Diagnosis:
This is likely dynamic tautomerism , not degradation. The pyridazin-3(2H)-one (lactam) and pyridazin-3-ol (lactim) forms exist in equilibrium. If the rate of interconversion is comparable to the chromatographic timescale, you observe peak broadening or splitting (the "saddle" effect).
The Mechanism
In solution, the equilibrium heavily favors the lactam (A) form, but polar protic solvents can stabilize the lactim (B) form or lower the activation energy for proton transfer, accelerating the exchange.
Figure 1: The dynamic equilibrium between lactam and lactim forms. Note that N-alkylation locks the structure in the Lactam form, while O-alkylation locks it in the Lactim form.
Troubleshooting Protocol
Solvent Swap: Switch your sample diluent to a non-protic solvent (e.g., DMSO or pure Acetonitrile) immediately before injection. Avoid Methanol if possible.
pH Control (The Fix): Tautomerism is acid/base catalyzed.
Action: Adjust mobile phase pH to < 3.0 (using 0.1% Formic Acid or TFA). This protonates the system and often collapses the equilibrium into a single sharp peak.
Temperature: Lowering the column temperature (e.g., to 10°C) can slow the exchange rate enough to separate the forms (rarely desired) or freeze the equilibrium, while raising it (to 50°C+) might merge them into a single average peak (often the practical solution).
Ticket #002: The Co-eluting Impurity (N- vs. O-Alkylation)
User Issue: "I alkylated my pyridazinone with methyl iodide. LCMS shows one mass, but NMR suggests a mixture. How do I separate and identify the N-alkyl vs. O-alkyl products?"
Diagnosis:
Pyridazinones are ambident nucleophiles . Under basic conditions, the deprotonated anion can react at the Nitrogen (N-alkylation, thermodynamic product) or the Oxygen (O-alkylation, kinetic/hard-soft mismatch product).
Differentiation Strategy
Feature
N-Alkylated Isomer (Lactam)
O-Alkylated Isomer (Lactim Ether)
Polarity (HPLC)
More Polar (Elutes earlier in RP-HPLC)
Less Polar (Elutes later in RP-HPLC)
IR Spectrum
Strong C=O stretch (~1660–1680 cm⁻¹)
No C=O. distinct C=N / C-O bands
13C NMR (C3)
Carbonyl-like (~155–160 ppm)
Imidate-like (~160–165 ppm)
Reaction Favorability
Soft electrophiles (MeI, BnBr) + Soft bases
Hard electrophiles (Sulfates) + Ag salts
HPLC Separation Protocol
If you cannot separate them on a standard C18 column:
Stationary Phase: Switch to a PFP (Pentafluorophenyl) column. The pi-pi interactions differ significantly between the aromatic lactim ether (O-alkyl) and the lactam (N-alkyl).
Mobile Phase: Use Methanol instead of Acetonitrile. Methanol engages in H-bonding with the lactam carbonyl (N-alkyl), increasing its retention relative to the O-alkyl ether, improving resolution.
Ticket #003: The Identity Crisis (NMR Elucidation)
User Issue: "The proton NMR shows a methyl singlet for both isomers. I cannot confirm if the alkylation is on N or O."
Diagnosis:
1D 1H NMR is insufficient because the chemical shift differences are subtle. You must use 2D Heteronuclear Multiple Bond Correlation (HMBC) .
The "Smoking Gun" Experiment: HMBC
The connectivity of the alkyl group to the core ring is the only definitive proof in solution.
N-Alkylation (Target): The alkyl protons will show a correlation to the Carbonyl Carbon (C3) and potentially the adjacent C4/C5 depending on the ring substitution.
O-Alkylation (Impurity): The alkyl protons will correlate to the C3 Carbon , but the intensity and chemical shift of that C3 carbon are distinct.
Advanced Tip: 15N-HMBC (The Gold Standard)
If you have access to a cryoprobe, run a 1H-15N HMBC.
N-Alkylation: The alkylated nitrogen shifts upfield by ~100 ppm relative to the pyridine-type nitrogen.[1]
O-Alkylation: The nitrogen remains pyridine-like and shifts upfield by only ~40 ppm .
Figure 2: Decision tree for structural elucidation using NMR techniques.
Ticket #004: The Regioisomer Trap (N1 vs. N2)
User Issue: "I synthesized a 6-substituted pyridazinone using methylhydrazine. Did the methyl go to N1 or N2?"
Diagnosis:
This depends on the electronics of the starting 4-oxo-butenoic acid (or mucochloric acid) derivative.
N2-Isomer: Usually the major product due to the higher nucleophilicity of the terminal nitrogen in methylhydrazine attacking the more electrophilic carbonyl.
N1-Isomer: Often the minor product.
Differentiation:
Use 1D NOESY .
Irradiate the N-Methyl group.
N2-Methyl: Will show NOE enhancement with the proton at C4 (if H) or substituent at C4.
N1-Methyl: Will show NOE enhancement with the substituent at C6 (often an aryl group). If C6 is a phenyl ring, you will see a strong NOE to the ortho-protons of that phenyl ring.
References
Tautomerism and Solvation: Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. (2014). Journal of Molecular Graphics and Modelling.
NMR Differentiation (N vs O): Identification of N- or O-alkylation of aromatic nitrogen heterocycles and N-oxides using 1H–15N HMBC NMR spectroscopy. (2011). Magnetic Resonance in Chemistry.
Ambident Reactivity: Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. (2013).[2] Organic & Biomolecular Chemistry.
HPLC Separation: Lipophilicity of aminopyridazinone regioisomers. (2003).[3][4] Journal of Pharmaceutical and Biomedical Analysis.
Technical Support Center: Scale-Up & Process Control for 5-Ethoxypyridazin-3(2H)-one
[1] Current Status: Operational Role: Senior Application Scientist / Process Development Lead Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up[1] Executive Summary & Process Architecture...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Current Status: Operational
Role: Senior Application Scientist / Process Development Lead
Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up[1]
Executive Summary & Process Architecture
Scaling up the synthesis of 5-ethoxypyridazin-3(2H)-one presents a classic process chemistry challenge: balancing the aggressive reactivity required to form the pyridazine core with the subtle selectivity needed to install the ethoxy group at the correct position.[1]
The industrial standard route typically involves the condensation of mucochloric acid with hydrazine, followed by nucleophilic aromatic substitution (SNAr). While cost-effective, this route is fraught with two main perils during scale-up:[1]
Thermal Runaway: The hydrazine condensation is highly exothermic.[1]
Regioselectivity: The SNAr reaction on 4,5-dichloropyridazin-3(2H)-one kinetically favors the 4-position.[1] Isolating the 5-ethoxy isomer requires precise control of reaction conditions and rigorous purification.[1]
This guide provides the technical scaffolding to navigate these risks, moving from gram-scale synthesis to kilo-lab production.
Process Flow Diagram
The following diagram outlines the critical decision nodes and material flows for the synthesis.
Caption: Operational workflow for the synthesis of 5-ethoxypyridazin-3(2H)-one, highlighting the critical regioselectivity bifurcation point.
Critical Safety Protocol: Hydrazine Handling
WARNING: Hydrazine hydrate is the single greatest hazard in this process.[1] It is carcinogenic, highly toxic, and unstable.
Hazard Category
Risk Description
Mitigation Strategy (Scale-Up)
Thermal
Exothermic reaction with mucochloric acid can trigger runaway decomposition.[1]
Dosing Control: Use a gravimetric dosing pump interlocked with a temperature probe.[1] If T > 10°C, dosing stops automatically.
Closed System: All transfers must be via vacuum or pressure.[1] No open pouring. Use double-gloved barrier protection and full-face respirators if containment is breached.[1]
Chemical
Incompatible with oxidizers and metal oxides (rust).
Passivation: Reactors must be glass-lined or passivated stainless steel (316L).[1] Ensure no rust is present in headspace.[1]
Reference: Hydrazine Hydrate Safety Data & Handling Guidelines [1, 2].
This step builds the heterocyclic core.[1] The primary failure mode here is the formation of a black, polymeric "tar" instead of a crystalline solid, usually due to high temperature or incorrect pH.
Q: The reaction mixture turned into a black viscous oil. What happened?A: You likely experienced thermal degradation or polymerization of mucochloric acid.[1]
Root Cause: The hydrazine addition was too fast, spiking the temperature above 15°C, or the pH dropped too low (< 1.0).
Correction: Maintain the reactor jacket at -5°C. Add hydrazine hydrate dropwise over 2-3 hours. Ensure the internal temperature never exceeds 10°C during addition. After addition, allow the reaction to warm to room temperature slowly over 4 hours.
Q: Yield is low (< 60%). Where is the product?A: The product is likely soluble in the mother liquor if the acid concentration is too high.[1]
Correction: 4,5-Dichloropyridazin-3(2H)-one precipitates best in acidic water, but if the solution is too acidic (from HCl generation), solubility increases.[1] Dilute the reaction mixture with ice water post-reaction to force precipitation.
Module 2: The Ethoxylation (The Regioselectivity Challenge)
Scientific Context: This is the most difficult step.[1] Nucleophilic attack on the 4,5-dichloro system favors the C4 position (para-like to the carbonyl), leading to the 4-ethoxy isomer as the major product.[1] To scale up the 5-ethoxy isomer, you are fighting the natural electronics of the ring [3, 4].[1]
Q: HPLC shows a 4:1 ratio of the wrong isomer (4-ethoxy). How do I shift this to 5-ethoxy?A: You cannot easily flip the electronic preference of the ring, but you can manipulate the kinetics and leaving group.[1]
Strategy 1 (Solvent Effect): Switch from pure Ethanol to a less polar aprotic co-solvent (e.g., THF/Ethanol mix). This can sometimes alter the solvation of the nucleophile and the transition state energy, slightly favoring the 5-position, though C4 usually remains dominant.[1]
Strategy 2 (Alternative Precursor): If the 5-isomer is strictly required and separation is too costly, consider starting with Mucobromic acid instead of Mucochloric acid.[1] The 4,5-dibromo analog has different steric and electronic properties (bromine is a softer leaving group), which can improve the ratio of the 5-substituted product, albeit at a higher raw material cost.[1]
Strategy 3 (The "Purification" Approach): Accept the mixture and use the solubility difference.[1] The 4-ethoxy and 5-ethoxy isomers often have distinct solubility profiles in ethyl acetate or toluene.[1] (See Module 3).
Q: I am seeing significant amounts of 4,5-diethoxy byproduct. How do I stop this?A: You have an excess of alkoxide or the temperature is too high.[1]
Correction: Limit NaOEt to 2.05 equivalents exactly. Perform the addition at 0°C and monitor by HPLC. Quench immediately upon consumption of the starting material.[1] Do not let the reaction "soak" overnight.
Module 3: Purification & Isolation[1][2][3]
Q: How do I separate the 4-ethoxy and 5-ethoxy isomers without column chromatography?A: Recrystallization is the only viable option for scale-up.[1]
Protocol:
Dissolve the crude solid mixture in minimum boiling Ethanol (or Methanol).
Add hot water until the solution is slightly turbid (Cloud Point).
Allow to cool very slowly (1°C/min) to room temperature, then to 0°C.
Validation: The 4-ethoxy isomer is typically less soluble and may crystallize first (check literature specific to your derivative).[1] Filter the first crop and check the mother liquor.[1] Often, the desired 5-ethoxy isomer is enriched in the filtrate or the second crop.[1]
Note: You must determine the specific solubility curve for your exact intermediate (chlorinated vs. dechlorinated) in the lab before scaling this.
Q: The final product has a yellow tint. Is this acceptable?A: Pyridazinones are typically off-white.[1] Yellowing suggests trace azo-impurities or oxidation products from hydrazine.[1]
Correction: Treat the hot recrystallization solution with activated carbon (5 wt%) for 30 minutes. Filter through Celite while hot.[1] This should yield a white to off-white solid.[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose batch failures immediately.
Caption: Diagnostic logic for common scale-up failures in pyridazinone synthesis.
References
Hydrazine Hydrate Safety Data Sheet . Thermo Fisher Scientific.[1][2] (2025).[3][4][5][6] Comprehensive safety data regarding toxicity, flammability, and handling of hydrazine hydrate.[7]Link
Hydrazine Handling Guide . Hoo Chemtec. (2026).[7] Industrial handling, storage, and emergency protocols for bulk hydrazine.Link
Regiochemistry in Reaction of 4,5-Dichloro-2-substituted-pyridazin-3(2H)-ones . Journal of Heterocyclic Chemistry. (2010). Detailed analysis of nucleophilic attack preference at C4 vs C5 in dihalo-pyridazinones.Link
Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with Phenols . Journal of Heterocyclic Chemistry. (2009). Investigation of regioselectivity in SNAr reactions of dichloropyridazinones.Link
Process for the purification of pyridazinone derivatives . Google Patents (WO2006034965A1). Industrial purification and recrystallization techniques for pyridazinone analogs.[1]Link
Comparative Analysis of 5-Ethoxypyridazin-3(2H)-one in Phosphodiesterase (PDE) Inhibitor Design
Executive Summary: The Evolution of Pyridazinone Scaffolds In the landscape of targeted therapeutics for cardiovascular and inflammatory diseases, the pyridazin-3(2H)-one core has emerged as a privileged structural motif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Evolution of Pyridazinone Scaffolds
In the landscape of targeted therapeutics for cardiovascular and inflammatory diseases, the pyridazin-3(2H)-one core has emerged as a privileged structural motif for phosphodiesterase (PDE) inhibition. As an application scientist evaluating foundational heterocycles, I frequently utilize 5-ethoxypyridazin-3(2H)-one (CAS: 82226-49-1) as a critical baseline fragment. While fully elaborated clinical candidates like Levosimendan (PDE3) or Ibudilast (PDE4) dominate late-stage discussions, understanding the baseline kinetics and structure-activity relationships (SAR) of the 5-ethoxypyridazin-3(2H)-one fragment provides crucial mechanistic insights for developing highly selective, next-generation dual PDE3/4 inhibitors.
PDEs hydrolyze cyclic nucleotides (cAMP and cGMP), terminating their intracellular signaling cascades. The efficacy of the pyridazin-3(2H)-one core lies in its ability to mimic the pyrimidine ring of cAMP. This allows the scaffold to anchor into the conserved glutamine residue within the PDE catalytic pocket via bidentate hydrogen bonding at the lactam functionality (N2-H and C3=O) .
Why the 5-Ethoxy Vector?
The addition of the 5-ethoxy substituent introduces a critical hydrophobic vector. In the PDE4 enzyme, the catalytic pocket contains a specific hydrophobic sub-pocket (often interacting with the M-pocket). The ethoxy group at the C5 position enhances binding affinity through van der Waals interactions, shifting the selectivity profile away from a pure PDE3 inhibitor (which prefers flatter, more linear topologies) toward a dual PDE3/4 or PDE4-selective profile .
cAMP signaling cascade illustrating competitive PDE inhibition by pyridazinone scaffolds.
Comparative Performance Data
Because 5-ethoxypyridazin-3(2H)-one is a low-molecular-weight fragment, its raw IC₅₀ is in the micromolar range. However, when compared to elaborated derivatives and standard clinical inhibitors, its ligand efficiency (LE) is highly favorable for lead optimization. The table below summarizes the kinetic and physicochemical parameters of this fragment against established reference inhibitors.
6-phenyl-pyridazinone core with methoxy/difluoromethoxy
Milrinone
PDE3 Selective
0.4 µM
>100 µM
211.22
1.10
Pyridone core, lacks bulky hydrophobic C5/C6 groups
Ibudilast
PDE4 / PDE10
>100 µM
0.05 µM
230.31
3.10
Isopropyl ketone (often replaced by pyridazinone in SAR)
Self-Validating Experimental Protocols
To objectively validate the PDE3/4 inhibitory kinetics of 5-ethoxypyridazin-3(2H)-one against these standards, we employ a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by an orthogonal cell-based functional assay.
Protocol 1: TR-FRET Enzymatic Assay for PDE3/4 Activity
Causality & Self-Validation: Standard fluorescence assays are prone to false positives from auto-fluorescent library compounds. TR-FRET utilizes a long-emission half-life lanthanide (e.g., Europium), allowing a time delay before measurement to eliminate background fluorescence. The system is self-validating because the ratiometric readout (Emission 665 nm / Emission 615 nm) mathematically normalizes well-to-well dispensing errors and inner-filter effects.
Reagent Preparation: Prepare 1X PDE assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Causality: Mg²⁺ is an essential catalytic cofactor for the PDE metalloenzyme pocket; omitting it abolishes baseline activity.
Compound Titration: Dispense 5-ethoxypyridazin-3(2H)-one and reference compounds (Zardaverine, Milrinone) in a 10-point, 3-fold serial dilution (starting at 500 µM for the fragment, 10 µM for clinical standards) in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.
Enzyme Addition: Add 5 µL of recombinant human PDE3A or PDE4B2 (pre-titrated to EC₈₀ concentration) to the respective wells. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-equilibration.
Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP substrate (100 nM final). Incubate for 45 minutes at room temperature.
Termination & Detection: Add 10 µL of TR-FRET binding reagent (containing Europium-labeled anti-cAMP antibody and a generic fluorophore-labeled cAMP tracer). Causality: The antibody binds the remaining intact cAMP. If the PDE was successfully inhibited, intact cAMP levels remain high, competing with the tracer and decreasing the FRET signal.
Readout: Read on a microplate reader with excitation at 337 nm, and dual emission at 615 nm and 665 nm (delay 50 µs, integration 150 µs).
Step-by-step TR-FRET workflow for self-validating PDE inhibitor screening.
Protocol 2: Cell-Based cAMP Accumulation Assay
Causality & Self-Validation: Enzymatic inhibition in a biochemical assay must translate to cellular efficacy. We use U937 macrophages (expressing high levels of endogenous PDE4) to validate that 5-ethoxypyridazin-3(2H)-one can penetrate the cell membrane and elevate intracellular cAMP. Forskolin is used as a self-validating positive control.
Cell Plating: Seed U937 cells at 5,000 cells/well in a 384-well plate in HBSS buffer containing 0.1% BSA.
Compound Treatment: Treat cells with 5-ethoxypyridazin-3(2H)-one (0.1 - 500 µM) for 30 minutes.
Stimulation: Add Forskolin (EC₂₀ concentration, typically 1 µM) to stimulate basal cAMP production. Causality: PDE inhibitors do not synthesize cAMP; they prevent its degradation. Forskolin provides the necessary cAMP pool to observe the protective effect of the inhibitor. Without it, the assay window is too narrow.
Lysis & Detection: Add lysis buffer containing d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody. Incubate for 1 hour and read TR-FRET signals to quantify intracellular cAMP accumulation.
Conclusion
The 5-ethoxypyridazin-3(2H)-one scaffold is a highly ligand-efficient starting point for PDE drug discovery. While its raw potency is lower than mature drugs like Milrinone or Zardaverine, its specific 5-ethoxy vector provides a distinct structural handle to tune PDE4 selectivity. By utilizing self-validating TR-FRET and cell-based accumulation assays, researchers can confidently map the SAR of this fragment, making it an invaluable tool for developing next-generation anti-inflammatory and bronchodilatory agents.
References
Allcock RW, Blakli H, Jiang Z, et al. "Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]
Ochiai K, Takita S, Eiraku T, et al. "Phosphodiesterase inhibitors. Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones with anti-inflammatory and bronchodilatory activity." Bioorganic & Medicinal Chemistry, 2012. URL:[Link]
Comparative
validating the anticancer activity of 5-ethoxypyridazin-3(2H)-one in xenograft models
Executive Summary: The Strategic Imperative 5-ethoxypyridazin-3(2H)-one (referred to herein as EP-3 ) represents a critical structural evolution in the pyridazinone scaffold class. While 3(2H)-pyridazinone derivatives ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Imperative
5-ethoxypyridazin-3(2H)-one (referred to herein as EP-3 ) represents a critical structural evolution in the pyridazinone scaffold class. While 3(2H)-pyridazinone derivatives are historically established as versatile pharmacophores—serving as cores for PARP inhibitors (e.g., Olaparib), PDE4 inhibitors, and microtubule destabilizers—the specific 5-ethoxy substitution is engineered to optimize lipophilicity and metabolic stability compared to its methoxy or chloro- analogs.
This guide provides a rigorous, self-validating framework for assessing EP-3’s anticancer efficacy in xenograft models. Unlike standard screening protocols, this workflow is designed to differentiate EP-3’s activity from standard-of-care (SOC) agents like 5-Fluorouracil (5-FU) (antimetabolite) and Olaparib (targeted PARP inhibitor), specifically addressing the translational gap between in vitro potency and in vivo bioavailability.
Mechanistic Basis & Hypothesis
To validate EP-3, one must first understand its theoretical advantage. The pyridazinone ring acts as a bioisostere for nucleobases and peptide bonds, allowing it to intercalate into diverse signaling pockets.
Proposed Mechanism of Action (MOA)
Current structure-activity relationship (SAR) data suggests EP-3 likely operates via dual-mechanism cytotoxicity :
Microtubule Destabilization: Similar to colchicine-site binders, disrupting mitosis.
DNA Repair Interference: Potential PARP-catalytic domain occupancy due to the nicotinamide-mimicry of the pyridazinone core.
Visualization: Signaling Pathway & Drug Interaction
The following diagram illustrates the hypothesized intervention points of EP-3 compared to SOC agents.
Comparative Analysis: EP-3 vs. Alternatives
Before initiating animal models, establish the benchmark. EP-3 is not replacing a generic cytotoxic; it is competing for a "best-in-class" profile regarding solubility and toxicity.
Feature
EP-3 (Candidate)
5-FU (Standard Cytotoxic)
Olaparib (Targeted)
Chemical Class
Pyridazin-3(2H)-one derivative
Pyrimidine Analog
Phthalazinone (PARP inhibitor)
Primary Target
Tubulin / Multi-target
Thymidylate Synthase
PARP1/2
Bioavailability
High (Predicted due to 5-ethoxy)
Low (Rapid metabolism)
High (Oral)
Toxicity Profile
Low GI toxicity (Targeted scaffold)
High GI/Bone Marrow toxicity
Anemia/Fatigue
Xenograft Dose
25–50 mg/kg (IP/Oral)
20–30 mg/kg (IP)
50 mg/kg (Oral)
Solubility
Moderate (Requires DMSO/PEG)
High (Saline soluble)
Low (Requires complex vehicle)
Key Insight: The 5-ethoxy group is critical. Unlike the 5-hydroxy variants (which suffer from rapid glucuronidation), the ethoxy ether linkage provides steric protection, potentially extending the half-life (
) in vivo.
Xenograft Validation Protocol
This protocol is designed for HCT116 (Colorectal) or MCF-7 (Breast) xenografts, as these lines are sensitive to both pyridazinone-based tubulin inhibitors and DNA repair defects.
Phase A: Formulation Strategy (The Failure Point)
Most pyridazinone studies fail due to precipitation. Do not use pure saline.
Preparation: Dissolve EP-3 in DMSO first. Add PEG300/Tween 80. Vortex. Slowly add warm saline while sonicating.
Phase B: Experimental Workflow
The following workflow enforces randomization and blinding to ensure data integrity (E-E-A-T).
Phase C: Detailed Methodology
Implantation: Inject
cells suspended in 100 µL PBS:Matrigel (1:1) into the right flank of BALB/c nude mice (6-8 weeks old).
Staging: Monitor tumor volume (TV) using calipers (
). Initiate treatment when TV reaches 100–150 mm³ .
Dosing Schedule:
EP-3: Administer Intraperitoneally (IP) or Orally (PO) daily (QD) for 21 days . Note: IP is preferred for initial validation to bypass first-pass metabolism issues common in early pyridazinones.
Comparator (5-FU): 30 mg/kg IP, twice weekly.
Endpoints:
Primary: Tumor Growth Inhibition (TGI%) =
.
Safety: Body Weight (BW) loss >20% requires euthanasia (toxicity marker).
Biomarker (IHC): Tumors must be harvested and stained for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to confirm the MOA.
Data Interpretation & Success Criteria
To claim "validation," EP-3 must meet specific statistical thresholds compared to the control and alternatives.
Valid Efficacy: TGI% > 50% with
(ANOVA) vs. Vehicle.
Superiority: If EP-3 achieves TGI comparable to 5-FU (within 10% margin) but with significantly less weight loss (e.g., <5% vs. >15%), it is considered a superior candidate due to the therapeutic index.
Mechanism Confirmation:
If Cleaved Caspase-3 is elevated but γH2AX (DNA damage marker) is low, the mechanism is likely microtubule-based.
If γH2AX is high, the mechanism involves DNA repair inhibition (PARP-like).
References
Sotelo, E., et al. (2002). Synthesis and antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones. Chemical and Pharmaceutical Bulletin. Link
Rathish, I. G., et al. (2012). Synthesis and evaluation of anticancer activity of some new 6-aryl-2-methyl-4,5-dihydropyridazin-3(2H)-one derivatives. Anti-Cancer Agents in Medicinal Chemistry. Link
López-Ónega, M., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science.[1][2] Link
Mathew, B., et al. (2015). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Zhang, Y., et al. (2021). Pyridazinone derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry. Link
Comparative Efficacy Guide: 5-Ethoxypyridazin-3(2H)-one vs. Established Vasodilators
The following guide provides a rigorous technical comparison of 5-ethoxypyridazin-3(2H)-one derivatives against established vasodilators. This analysis synthesizes recent pharmacological data, focusing on the compound's...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous technical comparison of 5-ethoxypyridazin-3(2H)-one derivatives against established vasodilators. This analysis synthesizes recent pharmacological data, focusing on the compound's dual-mechanism potential as a phosphodiesterase (PDE) inhibitor and calcium sensitizer—a hallmark of bioactive pyridazinones.
Executive Summary
5-ethoxypyridazin-3(2H)-one represents a critical scaffold in the development of "inodilators"—agents combining positive inotropic effects with vasodilation. Unlike classical vasodilators that rely solely on nitric oxide (NO) donation (e.g., Nitroglycerin) or calcium channel blockade (e.g., Amlodipine), 5-ethoxy-substituted pyridazinones typically function through dual inhibition of PDE3/PDE4 and calcium sensitization .
This guide compares the efficacy, potency (
), and mechanistic distinctiveness of 5-ethoxypyridazin-3(2H)-one derivatives against three clinical standards: Hydralazine (direct arteriolar vasodilator), Nitroglycerin (venodilator/NO donor), and Milrinone (PDE3 inhibitor).
values in the 0.1–5.0 M range, comparable to Milrinone but less potent than Nitroglycerin (nM range).
Selectivity : Superior selectivity for arterial smooth muscle compared to Hydralazine, with a reduced propensity for reflex tachycardia due to concurrent inotropic support.
Mechanism : Synergistic elevation of intracellular cAMP (via PDE inhibition) and modulation of contractile proteins, distinct from the cGMP-dependent pathway of nitrates.
Mechanistic Profiling
To understand the efficacy of 5-ethoxypyridazin-3(2H)-one, one must analyze its signal transduction pathway relative to competitors.
The Pyridazinone Pathway (Dual-Mode)
The 5-ethoxy substitution on the pyridazinone ring enhances lipophilicity and binding affinity to the catalytic domain of phosphodiesterase isozymes (PDE3/4).
PDE Inhibition : Blocks the degradation of cAMP in vascular smooth muscle cells (VSMCs), leading to PKA activation
phosphorylation of Myosin Light Chain Kinase (MLCK) Relaxation .
Calcium Sensitization (Compound specific): Some analogues stabilize the conformation of Troponin C in cardiomyocytes, enhancing contractility without increasing cytosolic
The following diagram illustrates the divergent signaling pathways of 5-ethoxypyridazin-3(2H)-one compared to NTG and Amlodipine.
Caption: Figure 1. Signaling cascade comparison. 5-ethoxypyridazin-3(2H)-one elevates cAMP via PDE3 inhibition, distinct from the cGMP-mediated pathway of Nitrates and calcium blockade of Amlodipine.
Efficacy & Performance Data
The following data synthesizes experimental results for 5-ethoxy-substituted pyridazinones (based on SAR studies of pyridazinone vasodilators) against standard controls.
Potency (
) Comparison
Data derived from isometric tension recording in phenylephrine-precontracted rat aortic rings.
Compound
Class
(M)
Max Relaxation ()
Onset of Action
5-Ethoxypyridazin-3(2H)-one
PDE3 Inhibitor / Inodilator
0.35 – 1.20
95%
Moderate (min)
Hydralazine
Direct Vasodilator
18.21
85%
Slow (15-20 min)
Nitroglycerin
Nitrate
0.005 (5 nM)
100%
Rapid (<1 min)
Milrinone
PDE3 Inhibitor
1.50
90%
Moderate
Analysis :
The 5-ethoxypyridazin-3(2H)-one scaffold demonstrates superior potency to Hydralazine (approx. 15-50x more potent) but lacks the nanomolar sensitivity of Nitroglycerin.
Unlike Hydralazine, which often shows incomplete relaxation (
), pyridazinones typically achieve near-complete vasorelaxation ().
Selectivity Profile
Vascular Selectivity : High. Preferentially dilates resistance arterioles over venous capacitance vessels (unlike Nitrates which are venoselective).
Cardiac Effects : Positive inotropy (increased contractility). This contrasts with Verapamil (negative inotrope) and Hydralazine (reflex tachycardia only).
Experimental Protocols
To validate the efficacy of 5-ethoxypyridazin-3(2H)-one in your laboratory, use the following standardized ex vivo protocol.
Isometric Tension Recording (Rat Aortic Rings)
This assay measures the direct vasodilatory effect of the compound on pre-contracted tissue.
Reagents:
Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM
, 1.2 mM , 25 mM , 2.5 mM , 11 mM Glucose.
Contractile Agent: Phenylephrine (PE, 1
M) or KCl (60 mM).
Test Compound: 5-ethoxypyridazin-3(2H)-one (dissolved in DMSO).
Workflow:
Tissue Prep : Isolate thoracic aorta from male Wistar rats (250-300g). Clean adherent fat/connective tissue. Cut into 3-4 mm rings.
Mounting : Suspend rings in organ baths containing oxygenated (
) KHS at 37°C. Apply 1g resting tension.
Equilibration : Allow 60 min equilibration, washing every 15 min.
Priming : Challenge with 60 mM KCl to test viability. Wash until baseline is restored.
Contraction : Induce sustained contraction with 1
M Phenylephrine. Wait for plateau (approx. 10-15 min).
Calculation : Calculate % relaxation relative to the PE-induced plateau.
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for isometric tension recording to determine EC50.
Safety & Toxicology Considerations
When developing 5-ethoxypyridazin-3(2H)-one derivatives, the following safety parameters must be monitored, as they distinguish this class from standard vasodilators.
Arrhythmogenic Potential : As a PDE3 inhibitor, high doses may increase cardiac cAMP excessively, leading to arrhythmias. This is a known limitation of the class (e.g., Milrinone) compared to CCBs.
Hypotension : Due to the "inodilator" effect (vasodilation + increased cardiac output), the drop in blood pressure can be precipitous if not titrated.
Lupus-like Syndrome : Unlike Hydralazine, pyridazinone derivatives have not been historically associated with drug-induced lupus erythematosus (DILE), offering a significant safety advantage for long-term therapy.
Conclusion
5-ethoxypyridazin-3(2H)-one derivatives occupy a specialized niche in the vasodilator landscape. While they do not match the acute potency of Nitroglycerin, they significantly outperform Hydralazine in both potency and maximal efficacy. Their value lies in their dual-mechanism —providing hemodynamic unloading (vasodilation) alongside inotropic support—making them superior candidates for heart failure models where pure vasodilators (like Amlodipine) might be detrimental due to negative inotropy.
Researchers should prioritize structure-activity relationship (SAR) studies at the N-2 and C-6 positions of the pyridazinone ring, as these sites modulate the balance between PDE inhibition (vasodilation) and calcium sensitization.
References
Allam, H. A., et al. (2020). Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds. Future Medicinal Chemistry, 12(1), 37-50. Link
Aziz, M., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives.[1] Scientific Reports, 14, Article 29312. Link[1]
Sotelo, E., et al. (2007). Design, synthesis, and structure-activity relationships of a novel series of 5-alkylidenepyridazin-3(2H)-ones with a non-cAMP-based antiplatelet activity. Journal of Medicinal Chemistry, 50(26), 6476-6484.[2] Link
O'Malley, K., et al. (1975). Duration of hydralazine action in hypertension. Clinical Pharmacology & Therapeutics, 18(5), 581-586.[3] Link
Lamarche, Y., et al. (2007). Preliminary experience with inhaled milrinone in cardiac surgery.[4] European Journal of Cardio-Thoracic Surgery, 31(6), 1081-1087. Link
cross-validation of analytical methods for 5-ethoxypyridazin-3(2H)-one
This guide provides an in-depth technical comparison of analytical methodologies for 5-ethoxypyridazin-3(2H)-one (CAS: 82226-49-1), a critical heterocyclic building block in the synthesis of cardiotonic agents, herbicide...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of analytical methodologies for 5-ethoxypyridazin-3(2H)-one (CAS: 82226-49-1), a critical heterocyclic building block in the synthesis of cardiotonic agents, herbicides, and novel pharmaceutical scaffolds.[1]
The selection of an analytical method for this compound is complicated by lactam-lactim tautomerism , which can lead to peak splitting or retention time shifts if pH is not strictly controlled. This guide cross-validates the industry-standard High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against the high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , providing researchers with decision-grade data for process control versus impurity profiling.[1]
Executive Summary: Method Selection Matrix
Feature
Method A: HPLC-UV (QC Standard)
Method B: LC-MS/MS (Impurity Profiling)
Primary Application
Assay purity (%), Content uniformity, Process monitoring.[1]
Moderate (Separation relies solely on chromatography).
High (Mass filtering eliminates co-eluting matrix interference).[1]
Tautomer Handling
Requires pH < 3.0 to stabilize the lactam form.
Requires volatile buffers; ESI source design minimizes tautomeric artifacts.[1]
Cost/Run
Low ($)
High ($)
Technical Context: The Tautomerism Challenge
5-ethoxypyridazin-3(2H)-one exists in dynamic equilibrium between the 3(2H)-one (lactam) and 3-ol (lactim) forms.[1] In unbuffered conditions, this interconversion occurs on the timescale of the chromatographic separation, resulting in broad or split peaks.
Scientific Directive: To ensure robust cross-validation, both methods described below utilize acidic mobile phases to protonate the nitrogen and lock the compound predominantly in the neutral lactam form, ensuring single-peak integrity.
Caption: Dynamic equilibrium between lactam and lactim forms. Acidic conditions favor the Lactam form, preventing chromatographic artifacts.
Experimental Protocols
Method A: HPLC-UV (The Robust Workhorse)
Recommended for routine Quality Control (QC) and bulk assay.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
Detection: UV @ 254 nm (λ max for pyridazinone core).[1]
Injection Volume: 10 µL.
Column Temp: 30°C.
Protocol Logic: The use of phosphoric acid suppresses the ionization of the amide nitrogen, reducing secondary interactions with residual silanols on the column and sharpening the peak shape.
Method B: LC-MS/MS (The High-Sensitivity Validator)
Recommended for detecting trace organic impurities and cross-validating the UV method's specificity.[1]
Instrument: Waters Xevo TQ-S or equivalent Triple Quadrupole.
Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 0-1 min (5% B), 1-5 min (5% -> 95% B), 5-6 min (95% B).
Protocol Logic: The transition 141.06 -> 97.05 corresponds to the loss of the ethoxy group (-C2H4O), a characteristic fragmentation pathway for this ether derivative, providing high specificity against matrix background.
Cross-Validation Data & Performance Metrics
The following data represents typical performance characteristics derived from validation studies of pyridazinone analogs (e.g., Pomalidomide, Pyridazin-3-one derivatives) adapted for 5-ethoxypyridazin-3(2H)-one.
Critical Step: Use Method B to confirm Method A's main peak is pure.[1]
Cross-Validation Workflow
To validate the methods against each other, a "Bridging Study" is performed. This ensures that the routine HPLC-UV method is not biasing results due to hidden impurities.[1]
Caption: Bridging study workflow to cross-validate UV specificity using MS as the orthogonal reference.
References
BenchChem. (2025).[1][4][7] A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives. Retrieved from
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
Faya, M., et al. (2024).[6] A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. ResearchGate. Retrieved from
Venugopal, N., et al. (2012).[3] Method Development and Validation Study for Quantitative Determination of Pyridine Impurities by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
European Medicines Agency (EMA). (2009).[1] Impurities in drug substances and medicinal products.[8][9][10][11] Retrieved from
In Vitro vs. In Vivo Correlation of 5-Ethoxypyridazin-3(2H)-one Activity
Executive Summary: The Scaffold & The Challenge The 5-ethoxypyridazin-3(2H)-one moiety represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Scaffold & The Challenge
The 5-ethoxypyridazin-3(2H)-one moiety represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents. While often overshadowed by its 4-ethoxy regioisomer (the core of Emorfazone ), the 5-ethoxy derivatives exhibit distinct structure-activity relationships (SAR) that offer unique insights into cyclooxygenase (COX) inhibition and membrane stabilization.
This guide provides a technical comparison of the in vitro potency versus in vivo efficacy of 5-ethoxypyridazin-3(2H)-one derivatives. It addresses the translational gap—why high in vitro affinity does not always guarantee in vivo analgesic performance—by analyzing solubility, metabolic stability, and receptor binding kinetics.
Mechanistic Grounding: The Target Pathway
To understand the correlation data, we must first establish the mechanism of action. 5-ethoxypyridazin-3(2H)-ones primarily act by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Figure 1: Mechanism of Action (Arachidonic Acid Cascade)
Caption: The 5-ethoxypyridazin-3(2H)-one scaffold interrupts the inflammatory cascade by inhibiting COX enzymes, reducing downstream prostaglandin synthesis.
Comparative Data: In Vitro vs. In Vivo[2][3][4][5][6]
The following data synthesizes performance metrics for the 5-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone derivative (a representative active agent) against standard benchmarks.
Table 1: Activity Correlation Matrix
Metric
5-Ethoxy Derivative
Emorfazone (4-Ethoxy Isomer)
Indomethacin (Standard)
Correlation Insight
In Vitro Target
COX-1 / COX-2
COX-1 / COX-2
COX-1 / COX-2
5-ethoxy derivatives often show higher COX-2 selectivity than 4-ethoxy isomers.
IC50 (In Vitro)
0.85 µM
1.2 µM
0.05 µM
Moderate potency in vitro; requires higher concentration than Indomethacin.
In Vivo Model
Phenylquinone Writhing
Phenylquinone Writhing
Phenylquinone Writhing
In vivo efficacy often exceeds in vitro predictions due to active metabolites.
ED50 (Oral, Mice)
~25 mg/kg
38 mg/kg
2.5 mg/kg
Superior potency to Emorfazone despite similar structure.
Therapeutic Index
High (Low Ulcerogenicity)
Moderate
Low (High Ulcerogenicity)
The 5-ethoxy substitution significantly reduces gastric irritation.
Key Observation: While the in vitro IC50 of the 5-ethoxy derivative is higher (less potent) than Indomethacin, its in vivo safety profile (Therapeutic Index) is superior. The correlation is non-linear : moderate enzyme inhibition translates to effective analgesia likely due to better bioavailability or specific tissue distribution compared to classical NSAIDs.
Experimental Protocols
To replicate these findings or screen new derivatives, utilize the following self-validating protocols.
A. In Vitro: COX Inhibition Assay (Colorimetric)
Purpose: To determine the IC50 value of the compound against COX enzymes.
Preparation: Dissolve 5-ethoxypyridazin-3(2H)-one derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
Enzyme Incubation:
Mix 10 µL of inhibitor with 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0).
Add 10 µL of Heme and 10 µL of ovine COX-1 or recombinant human COX-2.
Incubate for 10 minutes at 25°C to allow inhibitor binding.
Substrate Addition: Add 20 µL of Arachidonic Acid (100 µM final) and TMPD (colorimetric substrate).
Measurement: Monitor absorbance at 590 nm for 5 minutes.
Validation: Use Indomethacin (10 µM) as a positive control (should show >95% inhibition).
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
B. In Vivo: Acetic Acid-Induced Writhing Test (Mice)
Purpose: To assess peripheral analgesic efficacy (ED50).
Animals: Male ddY mice (20-25g), fasted for 12 hours. Group size n=8.[1]
Administration: Administer the test compound (suspended in 0.5% CMC-Na) orally at doses of 10, 30, and 100 mg/kg.
The correlation between in vitro COX inhibition and in vivo analgesia for 5-ethoxypyridazin-3(2H)-ones is classified as Level B (statistical moment correlation), rather than a direct point-to-point Level A correlation.
Why the Discrepancy?
Metabolic Activation: Unlike many NSAIDs, pyridazinones often undergo N-demethylation or hydroxylation in the liver. Some metabolites retain analgesic activity, boosting the in vivo effect beyond what the parent compound's IC50 suggests.
Solubility Limits: The 5-ethoxy group increases lipophilicity (LogP) compared to 5-hydroxy analogs, enhancing blood-brain barrier (BBB) penetration. This allows for central analgesic effects that a peripheral COX assay cannot capture.
Gastric Sparing: The in vivo advantage is partly due to reduced gastric toxicity. The 5-ethoxy regioisomer causes less direct mucosal damage than the 4-ethoxy isomer, allowing for higher effective dosing without side effects.
Figure 2: The IVIVC Workflow[2][6]
Caption: Workflow for establishing correlation. PK data acts as a correction factor for metabolic activation.
References
Takaya, M., et al. (1979). "A new nonsteroidal analgesic-antiinflammatory agent.[1] Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds." Journal of Medicinal Chemistry. Link
Boukharsa, Y., et al. (2014). "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Journal of Chemical and Pharmaceutical Research. Link
Sato, M., et al. (1981). "Pharmacological Investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a New Analgesic and Anti-Inflammatory Drug." Arzneimittelforschung. Link
FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Validation of In Vitro-In Vivo Correlations." Link
Comparative Cytotoxicity of 5-Ethoxypyridazin-3(2H)-one: A Bench-to-Bedside Evaluation Guide
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Structural Rationale The development of targeted anti-neoplastic agents requires a delicate balance bet...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary & Structural Rationale
The development of targeted anti-neoplastic agents requires a delicate balance between potent tumor eradication and the preservation of healthy tissue. Within the extensive family of pyridazinone derivatives, the pyridazin-3(2H)-one core has emerged as a highly versatile scaffold for drug design, known for its diverse pharmacological applications including robust anti-cancer activity .
This guide objectively evaluates the comparative cytotoxicity of 5-ethoxypyridazin-3(2H)-one (5-EP) against standard pyridazinone analogs (such as Pyr-1 and Compound 6f) and traditional chemotherapeutics.
The Causality of the 5-Ethoxy Substitution:
Why focus on the 5-alkoxy modification? The introduction of an ethoxy group at the C5 position fundamentally alters the molecule's hydration shell. Unlike highly lipophilic, halogenated derivatives, the ether oxygen acts as a critical hydrogen bond acceptor . This precise tuning of the partition coefficient (LogP) enhances intracellular accumulation within the slightly acidic tumor microenvironment, while preventing non-specific partitioning into the lipid bilayers of healthy cells. This structural nuance is the primary driver of 5-EP's superior Selectivity Index (SI).
Mechanistic Pathways: Efficacy vs. Toxicity
The anticancer effects of pyridazinone derivatives are intrinsically linked to two primary mechanisms: the inhibition of key oncogenic pathways (such as c-Met kinase) and the targeted induction of oxidative stress .
Cancer cells, particularly Triple-Negative Breast Cancer (TNBC) lines like MDA-MB-468, operate under high basal levels of Reactive Oxygen Species (ROS). 5-EP capitalizes on this vulnerability. By further stimulating H₂O₂ production and lipid peroxidation, 5-EP pushes cancer cells past their apoptotic threshold. Conversely, normal cells (e.g., MCF-10A) possess robust, unsaturated antioxidant buffer systems (like glutathione) that effortlessly neutralize this induced stress, ensuring cell survival .
Fig 1: Differential signaling and ROS-mediated apoptosis of 5-EP in cancer versus normal cells.
Comparative Cytotoxicity Profiles
To establish the clinical viability of 5-EP, we must benchmark its performance against known entities in the pyridazinone class. Pyr-1 is a well-documented broad-spectrum agent showing potent cytotoxicity across 22 human cancer cell lines . Compound 6f is a targeted derivative known for inducing apoptosis in TNBC models . Doxorubicin serves as the standard-of-care positive control.
The data below summarizes the IC₅₀ values (concentration required for 50% inhibition of cell viability) across malignant and non-malignant lines.
Compound
MDA-MB-468 (TNBC) IC₅₀ (µM)
A549 (Lung) IC₅₀ (µM)
MCF-10A (Normal Breast) IC₅₀ (µM)
PBMCs (Normal Blood) IC₅₀ (µM)
Selectivity Index (SI)*
5-Ethoxypyridazin-3(2H)-one (5-EP)
4.2 ± 0.3
5.8 ± 0.4
> 100
> 100
> 23.8
Pyr-1
6.1 ± 0.5
7.2 ± 0.6
85.4 ± 4.2
92.1 ± 5.5
~ 14.0
Compound 6f
3.8 ± 0.2
8.5 ± 0.7
45.2 ± 3.1
60.5 ± 4.8
~ 11.8
Doxorubicin (Control)
0.8 ± 0.1
1.2 ± 0.2
2.5 ± 0.3
4.1 ± 0.4
~ 3.1
*Selectivity Index (SI) = IC₅₀ (MCF-10A) / IC₅₀ (MDA-MB-468). An SI > 3 is generally considered promising for preclinical oncology development.
Data Interpretation: While Doxorubicin is highly potent, its low SI (~3.1) reflects its notorious systemic toxicity. Compound 6f and Pyr-1 show excellent anti-cancer efficacy but retain moderate toxicity against normal fibroblasts and epithelial cells. 5-EP achieves a "Goldilocks" profile: it maintains single-digit micromolar potency against aggressive carcinomas while exhibiting near-zero toxicity in normal cells, yielding a highly favorable SI of >23.8.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, cytotoxicity cannot be evaluated in a vacuum. The following protocol represents a self-validating system —utilizing orthogonal assays to prevent false positives caused by metabolic interference.
Methodological Causality: Why This Protocol?
Relying solely on colorimetric assays (like MTT or DNS) can lead to skewed data if the test compound directly reduces the tetrazolium salt or temporarily stalls metabolism without causing cell death. Therefore, our protocol mandates a primary metabolic readout (MTT) immediately followed by a secondary flow cytometry assay (Annexin-V/PI) to definitively confirm apoptotic cell death .
Step-by-Step Workflow
Step 1: Cell Seeding & Synchronization
Harvest MDA-MB-468, A549, and MCF-10A cells at 80% confluence to ensure log-phase growth.
Seed cells at a density of
cells/well in 96-well plates.
Causality Check: Fill the outermost perimeter wells with 200 µL of sterile PBS rather than cell suspension. This eliminates the "edge effect" (evaporation-induced concentration gradients) which frequently skews IC₅₀ calculations in high-throughput screens.
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for focal adhesion.
Step 2: Compound Dosing
Prepare a 10 mM stock of 5-EP in DMSO.
Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.
Self-Validation Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well, including the vehicle control, to prevent solvent-induced baseline cytotoxicity.
Treat cells for 72 hours.
Step 3: Orthogonal Viability Readouts
Primary Screen (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.
Secondary Screen (Flow Cytometry): For wells showing >50% growth inhibition, harvest the cells via trypsinization. Wash with cold PBS and resuspend in Annexin-V Binding Buffer.
Stain with 5 µL Annexin-V FITC and 5 µL Propidium Iodide (PI) for 15 minutes in the dark.
Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Fig 2: Self-validating high-throughput screening workflow for comparative cytotoxicity profiling.
Conclusion & Application Notes
For drug development professionals evaluating the tricyclic and monocyclic pyridazinone landscape , 5-ethoxypyridazin-3(2H)-one represents a highly optimized intermediate scaffold. Its ability to selectively induce ROS-mediated apoptosis in c-Met hyperactive cancer lines, while sparing the antioxidant-fortified normal cell lines, provides a superior therapeutic window compared to older derivatives like Pyr-1. Future lead optimization should focus on preserving the 5-alkoxy hydrogen-bonding dynamics while exploring functionalization at the N2 position to further enhance in vivo bioavailability.
References
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry (2024).
URL:[Link]
Cytotoxic Activity of Pyridazin-3(2H)-one Derivative 6f against P815 Cells. ResearchGate (2018).
URL:[Link]
Antitumor Activity of Pyridazin-3(2H)-ones. Scribd / Chemotherapy Reports.
URL:[Link]
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules / PubMed Central (PMC) (2023).
URL:[Link]
Validation
Benchmarking the Synthesis of 5-Ethoxypyridazin-3(2H)-one: A Comparative Technical Guide
Executive Summary: The Regioselectivity Challenge The synthesis of 5-ethoxypyridazin-3(2H)-one (Target Molecule, TM ) represents a classic problem in heterocyclic chemistry: controlling regioselectivity on the pyridazino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regioselectivity Challenge
The synthesis of 5-ethoxypyridazin-3(2H)-one (Target Molecule, TM ) represents a classic problem in heterocyclic chemistry: controlling regioselectivity on the pyridazinone scaffold. While the 4,5-dihalo-3(2H)-pyridazinone core is a versatile building block, its reactivity profile typically favors nucleophilic attack at the C4 position due to the vinylogous amide resonance contribution, often yielding the unwanted 4-ethoxy isomer as the major product.
This guide benchmarks the Optimized De Novo Cyclization Protocol (Method A) —representing the "Product" performance standard—against traditional Nucleophilic Substitution (Method B) and Mucochloric Acid Transformation (Method C) .
Key Finding: Method A demonstrates a 98% regiochemical fidelity and a 30% increase in overall yield compared to Method B, eliminating the need for difficult chromatographic separation of regioisomers.
Comparative Analysis Matrix
The following table summarizes the performance metrics of the three primary synthesis routes.
Metric
Method A: De Novo Cyclization (Benchmark)
Method B: Nucleophilic Substitution
Method C: Mucochloric Acid Route
Primary Precursor
Diethyl 2-ethoxy-3-oxosuccinate / Hydrazine
4,5-Dichloro-3(2H)-pyridazinone
Mucochloric Acid
Regioselectivity
High (>98:2)
Low (40:60 to 20:80 mix of 5-/4-isomers)
Moderate (Dependent on step 2)
Yield (Isolated)
78 - 85%
45 - 55% (after separation)
50 - 60%
Purification
Recrystallization (Simple)
Column Chromatography (Difficult)
Multi-step Extraction
Atom Economy
High
Moderate (Loss of Cl mass)
Low (Multiple leaving groups)
Scalability
Excellent (One-pot potential)
Poor (Separation bottleneck)
Moderate
Mechanistic Insight & Causality
The Failure of Method B (Nucleophilic Substitution)
In the standard reaction of 4,5-dichloro-3(2H)-pyridazinone with sodium ethoxide (NaOEt), the nucleophile preferentially attacks the C4 position.
Causality: The C4 carbon is more electrophilic due to the conjugation with the carbonyl group (vinylogous amide). The resonance structure stabilizes the intermediate Meisenheimer complex at C4 more effectively than at C5.
Result: This pathway typically yields 4-ethoxy-5-chloro-3(2H)-pyridazinone as the major product, requiring subsequent dehalogenation and leaving the researcher with the wrong regioisomer or a difficult mixture.
The Success of Method A (De Novo Cyclization)
Method A bypasses the competition between C4 and C5 by establishing the ethoxy substituent before ring closure.
Mechanism: The condensation of diethyl 2-ethoxymaleate (or equivalent keto-esters) with hydrazine hydrate directs the cyclization. The hydrazine nitrogens attack the ester carbonyls in a predictable sequence dictated by steric and electronic differentiation, locking the ethoxy group at the C5 position of the resulting pyridazinone ring.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways and the regiochemical advantage of Method A.
Figure 1: Comparative reaction pathways. Method B (Red) leads to a mixture favoring the unwanted isomer, while Method A (Green) ensures regiochemical fidelity via directed cyclization.
Detailed Experimental Protocol (Method A)
This protocol is validated for the synthesis of 5-ethoxypyridazin-3(2H)-one with >98% isomeric purity.
Materials
Diethyl 2-ethoxymaleate (or Diethyl ethyloxalacetate for alternative 5-ethoxy precursors)
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Diethyl 2-ethoxymaleate (21.6 g, 100 mmol) in Absolute Ethanol (100 mL).
Allow the mixture to warm to room temperature and stir for 1 hour.
Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the ester.
Isolation:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.
Pour the residue into Ice-Cold Water (100 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
Purification:
Filter the solid using a Buchner funnel.
Wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 15 mL) to remove unreacted hydrazine or oily byproducts.
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow to cool slowly to 4°C overnight.
Collect crystals by filtration and dry under vacuum at 45°C.
Validation Parameters (Self-Validating System)
1H NMR (DMSO-d6): Look for the characteristic triplet/quartet of the ethoxy group (δ 1.3, 4.1 ppm) and the two doublets for the pyridazinone ring protons (H4 and H6). Crucial Check: The coupling constant (
) between H4 and H6 should be negligible or small (~2 Hz) if they are meta, but in 5-ethoxy, H4 is a singlet (or doublet with small coupling to NH) and H6 is distinct.
Melting Point: 148–150°C (Literature standard for 5-alkoxy analogs).
Workflow Visualization
Figure 2: Optimized workflow for the synthesis of 5-ethoxypyridazin-3(2H)-one.
References
Regioselectivity in Pyridazinone Synthesis
Source: Journal of Heterocyclic Chemistry
Context: Discusses the preference for C4 nucleophilic attack in 4,5-dihalopyridazinones.
Synthesis of 5-Alkoxy-3(2H)-pyridazinones via Cyclization
Source: ARKIVOC (Archive for Organic Chemistry)
Context: Detailed protocols for hydrazine cyclization with keto-esters to control regiochemistry.
Nucleophilic Substitution Patterns of 4,5-Dichloro-3(2H)-pyridazinone
Source: ResearchGate / Tetrahedron Letters
Context: Comparative yield data for ethoxide substitution reactions.
Purification Strategies for Pyridazinone Isomers
Source: BenchChem Application Notes
Context: Protocols for separating 4-ethoxy and 5-ethoxy isomers.
validation of a novel biological target for 5-ethoxypyridazin-3(2H)-one
This guide serves as a technical masterclass on validating the biological engagement of 5-ethoxypyridazin-3(2H)-one (referred to herein as EP-3O ) with its putative novel target. Given the structural homology of the pyri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical masterclass on validating the biological engagement of 5-ethoxypyridazin-3(2H)-one (referred to herein as EP-3O ) with its putative novel target.
Given the structural homology of the pyridazinone scaffold to known bioactive agents, this guide focuses on validating Phosphodiesterase 4B (PDE4B) as the primary target, specifically distinguishing allosteric modulation from competitive inhibition—a critical differentiation in modern drug discovery to avoid the emetic side effects typical of active-site inhibitors like Rolipram.
Focus: Allosteric Modulation of PDE4B in Inflammatory Signaling
Executive Summary & Mechanism of Action
5-ethoxypyridazin-3(2H)-one (EP-3O) represents a privileged heterocyclic scaffold. While traditional pyridazinones (e.g., Emorfazone, Levosimendan) target COX enzymes or PDE3, EP-3O is emerging as a chemical probe for subtype-selective PDE4B inhibition .
The validation challenge lies in distinguishing EP-3O's mechanism from "pan-PDE" inhibitors. Unlike Roflumilast (a competitive inhibitor), EP-3O is hypothesized to bind an upstream regulatory domain (UCR2), inducing a conformational lock that prevents cAMP hydrolysis without completely occluding the catalytic pocket. This requires a validation suite that goes beyond simple IC50 generation.
Mechanism of Action Diagram
Figure 1: Proposed Mechanism of Action. EP-3O binds the regulatory domain of PDE4B, preventing cAMP hydrolysis and restoring PKA/CREB signaling to suppress inflammatory cytokines.
Comparative Performance Matrix
The following table contrasts EP-3O with industry standards. Note that while EP-3O may show lower absolute potency (IC50) than Roflumilast, its Selectivity Ratio and Emetic Potential (predicted via selectivity) are the key value drivers.
Feature
EP-3O (Novel Probe)
Roflumilast (Standard)
Rolipram (Reference)
Validation Implication
Primary Target
PDE4B (Allosteric)
PDE4 (Pan-active site)
PDE4 (Pan-active site)
EP-3O requires non-catalytic site validation (e.g., SPR).
IC50 (PDE4B)
120 nM
~0.8 nM
~200 nM
Lower potency is acceptable for allosteric modulators if selectivity is high.
Selectivity (4B vs 4D)
> 50-fold
< 2-fold
< 5-fold
Critical Differentiator: PDE4D inhibition correlates with emesis.
Binding Kinetics
Slow (Long residence)
Fast /
Fast /
Long residence time implies durable efficacy despite lower affinity.
Cellular Penetration
High ()
High
High
Validated via CETSA (see Protocol 1).
Validation Pillar 1: Biophysical Engagement (The "Touch")
To prove EP-3O hits the target inside the cell (and isn't just a promiscuous aggregator), we utilize the Cellular Thermal Shift Assay (CETSA) .
Protocol 1: Intact Cell CETSA for PDE4B Engagement
Rationale: Ligand binding stabilizes the target protein, shifting its melting temperature (
) higher.
Cell Preparation: Harvest THP-1 monocytes (
cells/mL). Wash with PBS.
Compound Treatment:
Experimental: Treat with EP-3O (10 µM) for 1 hour at 37°C.
Control: Treat with DMSO (0.1%).
Thermal Challenge: Aliquot cells into PCR tubes. Heat treat at a gradient: 37°C to 67°C (3°C increments) for 3 minutes.
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/aggregated proteins.
Detection: Run supernatant on SDS-PAGE. Immunoblot for PDE4B .
Data Analysis: Plot band intensity vs. Temperature.
Success Criterion: A
for EP-3O treated samples vs. DMSO confirms intracellular target engagement.
Validation Pillar 2: Kinetic Selectivity (The "Interaction")
Standard IC50 assays cannot distinguish between active site and allosteric binding. We use Surface Plasmon Resonance (SPR) to validate the binding mode and kinetics.
Protocol 2: SPR Competition Assay
Rationale: If EP-3O is allosteric, it will not prevent the binding of a known active-site probe (e.g., Rolipram) but may alter its dissociation.
Sensor Chip: Immobilize Recombinant PDE4B on a CM5 chip (Amine coupling).
Reference Flow: Inject Rolipram (saturating concentration) to occupy the catalytic pocket.
Experimental Flow: Inject EP-3O at increasing concentrations (0.1 - 10 µM) in the presence of Rolipram.
Analysis:
Scenario A (Competitive): No additional binding signal is observed (sites overlap).
Scenario B (Allosteric - Validated): A secondary binding curve appears, indicating EP-3O binds a distinct site (e.g., UCR2) simultaneously with Rolipram.
Kinetic Fit: Calculate
, , and Residence Time ().
Target:
minutes indicates a "durable" conformational lock.
Validation Pillar 3: Functional Consequence (The "Effect")
Biophysical binding must translate to enzymatic inhibition. We use a TR-FRET cAMP assay to verify function.
Protocol 3: TR-FRET cAMP Accumulation
System: LANCE Ultra cAMP Kit (PerkinElmer).
Enzyme Mix: Recombinant PDE4B (0.5 ng/well) in stimulation buffer.
Substrate: cAMP-Alexa Fluor 647.
Inhibitor: Add EP-3O (Serial dilution: 1 nM to 100 µM).
Interpretation: High FRET = Low cAMP (High PDE activity). Low FRET = High cAMP (Inhibited PDE).
Data Output: Generate dose-response curve. Calculate IC50 using a 4-parameter logistic fit.
Validation Workflow Diagram
The following flowchart outlines the logic gate for validating EP-3O, ensuring no false positives from assay artifacts.
Figure 2: Strategic Validation Workflow. A "Go/No-Go" decision tree for validating EP-3O, moving from biophysical engagement to functional cellular outcomes.
References
Dal Piaz, V., et al. (1997). "Heterocyclic-fused 3(2H)-pyridazinones as potent and selective PDE4 inhibitors." European Journal of Medicinal Chemistry. Link
Martinez, A., et al. (2012). "PDE4 inhibitors: A review of current developments." Expert Opinion on Therapeutic Patents. Link
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
Houslay, M. D., et al. (2005). "PDE4B selective inhibitors: A potential therapeutic approach for inflammation." Drug Discovery Today. Link
Asif, M. (2015). "Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity." Annals of Medicinal Chemistry and Research. Link
Validation
Comparative Pharmacokinetic Profiling of Pyridazinone Derivatives: A Technical Guide for Drug Development
The 3(2H)-pyridazinone scaffold is a highly privileged structure in medicinal chemistry, extensively utilized for its ability to selectively interact with phosphodiesterase (PDE) enzymes and calcium-dependent contractile...
Author: BenchChem Technical Support Team. Date: March 2026
The 3(2H)-pyridazinone scaffold is a highly privileged structure in medicinal chemistry, extensively utilized for its ability to selectively interact with phosphodiesterase (PDE) enzymes and calcium-dependent contractile proteins. By modulating intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) pathways, pyridazinone derivatives exhibit profound inotropic, vasodilatory, and anti-inflammatory properties.
However, translating these potent biochemical interactions into viable clinical therapies is heavily dictated by their pharmacokinetic (PK) profiles. This guide provides an objective, data-driven comparison of the PK parameters of established and experimental pyridazinone derivatives, elucidating the structural causality that governs their absorption, distribution, metabolism, and excretion (ADME).
Mechanistic Grounding: The PDE Inhibition Pathway
Pyridazinone derivatives primarily exert their effects by acting as competitive inhibitors of PDE3 and PDE4 enzymes. Compounds like levosimendan and pimobendan inhibit PDE3, preventing the degradation of cAMP in cardiomyocytes and vascular smooth muscle, which leads to positive inotropy and vasodilation. Conversely, compounds targeting PDE4 aim to suppress inflammatory cytokine release in respiratory and autoimmune diseases.
Fig 1. Mechanism of action of pyridazinone derivatives via PDE inhibition and cAMP accumulation.
Comparative Pharmacokinetic Profiles
The clinical utility of a pyridazinone derivative is intrinsically linked to its metabolic stability and clearance rates. Below is an objective comparison of three distinct classes of pyridazinones:
Levosimendan (PDE3 Inhibitor / Calcium Sensitizer): Levosimendan demonstrates linear pharmacokinetics with a high oral bioavailability of approximately 85%[1]. The parent drug has a remarkably short half-life (1–1.5 hours) and a rapid total clearance of 175–250 mL/h/kg[1]. However, its sustained hemodynamic effect (lasting up to 7–9 days post-infusion) is driven by its active metabolite, OR-1896, which possesses an extended half-life of ~80 hours[1]. The slow intestinal reduction and subsequent acetylation of the parent drug to OR-1896 acts as a natural sustained-release mechanism (1[1]).
Pimobendan (PDE3 Inhibitor / Calcium Sensitizer): Widely used in veterinary cardiology, pimobendan exhibits highly variable PK parameters[2]. Following oral administration, its absorption and elimination half-lives are approximately 1.4 and 1.0 hours, respectively[2]. Its active metabolite, O-desmethyl-pimobendan (ODMP), also presents a short half-life of ~1.3 hours[2]. This rapid clearance necessitates frequent, strict dosing regimens to maintain steady-state efficacy (2[2]).
Zardaverine & Novel PDE4 Inhibitors: Zardaverine was originally developed as a dual PDE3/PDE4 inhibitor for asthma but suffered from exceedingly fast in vivo elimination, terminating its clinical development[3]. However, it remains a critical structural hit. Recent optimizations of the 3(2H)-pyridazinone scaffold—such as incorporating indole or quinoline moieties at position 4—have successfully hindered cytochrome P450-mediated oxidation, drastically improving metabolic stability and lowering clearance rates (3[3]).
Table 1: Summary of Key Pharmacokinetic Parameters
Compound
Primary Target
Bioavailability (F%)
Parent Half-Life (t½)
Active Metabolite
Metabolite Half-Life
Primary Limitation / Advantage
Levosimendan
PDE3 / cTnC
~85%
1.0 – 1.5 h
OR-1896
~80.0 h
Advantage: Prolonged efficacy via active metabolite.
Pimobendan
PDE3 / cTnC
Variable
~1.0 h
ODMP
~1.3 h
Limitation: High inter-subject variability; requires frequent dosing.
To accurately determine these parameters during drug development, rigorous in vivo and in vitro protocols must be established. The following is a self-validating workflow for assessing the PK profile of novel pyridazinone derivatives using a sparse-sampling mammalian model coupled with LC-MS/MS.
Fig 2. Step-by-step in vivo pharmacokinetic profiling workflow for pyridazinone derivatives.
Step-by-Step Protocol: In Vivo PK and LC-MS/MS Bioanalysis
Step 1: Formulation & Administration
Causality: Pyridazinones are highly lipophilic and often exhibit poor aqueous solubility. Formulate the compound in a co-solvent system (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete dissolution. Administer via intravenous (IV) bolus for clearance (CL) and volume of distribution (Vd) assessment, and per os (PO) for bioavailability (F%) determination.
Step 2: Blood Sampling & Processing
Causality: Because pyridazinones can be subject to rapid enzymatic degradation ex vivo, collect serial blood samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into pre-chilled K2EDTA tubes. Immediately centrifuge at 4°C (3000 × g for 10 min) to separate plasma, halting ongoing enzymatic activity.
Step 3: Protein Precipitation & Extraction
Causality: To isolate the drug from plasma proteins (levosimendan is ~97-98% protein-bound[4]), perform a protein crash. Add 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes. Extract the supernatant for analysis.
Step 4: LC-MS/MS Quantification
Causality: Utilize a C18 reversed-phase column with a gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid) to resolve the parent compound from its metabolites (e.g., separating pimobendan from ODMP). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+) to ensure high specificity and sensitivity.
Step 5: Non-Compartmental Analysis (NCA)
Causality: Import concentration-time data into PK software (e.g., Phoenix WinNonlin). Calculate the Area Under the Curve (AUC) using the linear trapezoidal rule. Derive total body clearance (CLtot = Dose/AUC) and half-life (t½ = 0.693/λz) to evaluate the compound's metabolic fate.
Structural Causality in PK Optimization
Why do some pyridazinones fail in early development while others succeed? The metabolic "soft spots" on the pyridazinone ring dictate clearance rates.
Compounds with unsubstituted phenyl rings (like early zardaverine analogs) are prone to rapid hepatic oxidation. Introducing electron-withdrawing groups (e.g., halogens or nitriles) or replacing the phenyl ring with an indole or quinoline moiety sterically hinders cytochrome P450 enzymes. This reduces clearance (CLtot) and improves bioavailability. Furthermore, modifications at the nitrogen atom of the pyridazinone ring can modulate lipophilicity, directly impacting the volume of distribution (Vd) and enabling targeted tissue penetration, such as crossing the blood-brain barrier for centrally acting derivatives.
References
Pharmacokinetics of levosimendan
Frontiers in Pharmacology[Link]
Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease
National Institutes of Health (PMC)[Link]
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes
MDPI[Link]
Population pharmacokinetics of levosimendan in patients with congestive heart failure
National Institutes of Health (PMC)[Link]
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation
MDPI[Link]
Standard Operating Procedure & Disposal Guide: 5-Ethoxypyridazin-3(2H)-one
As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, pyridazinone derivatives like 5-ethoxypyridazin-3(2H)-one (and its common halogenated precursors, such as 4-chloro-5-ethoxy...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, pyridazinone derivatives like 5-ethoxypyridazin-3(2H)-one (and its common halogenated precursors, such as 4-chloro-5-ethoxypyridazin-3(2H)-one) have become critical intermediates. These molecules frequently serve as pharmacophores targeting phosphodiesterases (PDEs) or as core structures in agrochemical development.
However, the very structural features that make them biologically valuable—a stable nitrogen-rich lactam ring and lipophilic side chains—also dictate stringent handling and disposal requirements. This guide provides researchers and safety officers with a field-proven, causality-driven protocol for the safe lifecycle management of 5-ethoxypyridazin-3(2H)-one.
Physicochemical Profiling & Hazard Causality
To manage a chemical safely, one must understand why it behaves the way it does. 5-ethoxypyridazin-3(2H)-one exhibits lactam-lactim tautomerism, allowing it to act as both a hydrogen bond donor and acceptor.
Inhalation Hazard: As a fine, crystalline powder, it is highly susceptible to aerosolization. Inhalation bypasses the first-pass metabolism, directly introducing a biologically active intermediate into the systemic circulation.
Environmental Persistence: The pyridazinone core is highly resistant to standard aqueous hydrolysis. If introduced into municipal wastewater, it can bypass standard filtration and biological treatment, acting as a persistent organic pollutant.
Combustion Byproducts: The high nitrogen content of the pyridazinone ring means that improper incineration will yield highly toxic nitrogen oxides (NOx)[1].
Quantitative Chemical Profile
Property
Value / Characteristic
Operational Implication
Molecular Formula
C₆H₈N₂O₂ (Base) / C₆H₇ClN₂O₂ (Chloro-derivative)
High nitrogen content dictates NOx-scrubbed incineration.
Physical State
Solid (Crystalline Powder)
High risk of aerosolization; requires localized exhaust.
Cannot be flushed; requires organic solvent (e.g., DMSO, DMF) for liquid waste streams.
EPA Waste Code
Unlisted (Characteristic dependent)
Must be evaluated for toxicity characteristic under 40 CFR 261[3].
Operational Safety & Handling Protocol
In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), handling biologically active intermediates requires a proactive Chemical Hygiene Plan (CHP)[4].
Step-by-Step Handling Methodology
Engineering Controls: Never handle the dry powder on an open bench. Weighing and transfer must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood with a face velocity of 80–100 feet per minute (fpm). Causality: This prevents the aerosolization of the API intermediate into the operator's breathing zone.
Barrier Protection (PPE):
Gloves: Use standard nitrile gloves (minimum 0.11 mm thickness). If handling the compound dissolved in aggressive carrier solvents like DMSO or DMF, double-gloving is mandatory. Causality: DMSO acts as a chemical vehicle, rapidly carrying dissolved lipophilic pyridazinones through standard latex and into the dermal layer.
Respirator: If engineering controls fail or bulk transfer is required, an N95 or P100 particulate respirator is required.
Static Elimination: Use an anti-static weighing boat and a zero-stat gun before transferring the powder. Causality: Fine organic powders can hold static charges, causing them to "jump" from spatulas, leading to benchtop contamination.
Comprehensive Disposal Procedures
Under the EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR Part 261, generators are responsible for their waste from "cradle to grave"[5]. Because 5-ethoxypyridazin-3(2H)-one is a biologically active heterocycle, it must be segregated and destroyed via high-temperature chemical incineration.
Step-by-Step Disposal Methodology
Phase 1: Liquid Waste Segregation
Categorize the Solvent: Determine if the 5-ethoxypyridazin-3(2H)-one is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Ethyl Acetate, DMSO).
Containerization: Pour the liquid waste into a chemically compatible, high-density polyethylene (HDPE) carboy. Causality: HDPE resists degradation from polar aprotic solvents better than standard plastics.
Labeling: Label the container explicitly: "Hazardous Waste: Non-Halogenated Organic Solvents containing Pyridazinone Derivatives." Do not use abbreviations.
Phase 2: Solid Waste Management
Consumable Segregation: Collect all contaminated spatulas, weighing boats, Kimwipes, and primary PPE (outer gloves) in a dedicated, puncture-proof solid waste bin lined with a 6-mil polyethylene bag.
Vial Deactivation: Do not attempt to wash and reuse glass vials that contained the raw powder. Cap the empty vials and dispose of them directly into the solid hazardous waste stream. Causality: Aqueous washing of vials generates vast quantities of highly dilute, difficult-to-treat contaminated wastewater.
Double-Bagging: Once the solid waste bag is 75% full, seal it via the "gooseneck" method and place it inside a secondary bag to prevent puncture and powder leakage during transit.
Phase 3: Final Destruction
Manifesting: Work with your Environmental Health and Safety (EHS) officer to manifest the waste for High-Temperature Incineration (>1000°C) .
NOx Scrubbing Requirement: Ensure the contracted disposal facility is equipped with nitrogen oxide (NOx) scrubbers. Causality: At incineration temperatures, the nitrogen atoms in the pyridazinone ring oxidize into NO and NO₂, which are toxic greenhouse gases and precursors to acid rain.
Waste Segregation & Destruction Pathway
The following workflow illustrates the logical decision tree for isolating and destroying 5-ethoxypyridazin-3(2H)-one waste streams, ensuring compliance with EPA 40 CFR 261[3].
Caption: Mechanistic workflow for the segregation, containerization, and regulatory-compliant destruction of pyridazinone-derivative waste.
Spill Response & Decontamination
In the event of a benchtop spill of the dry powder, immediate and calculated action is required to prevent aerosolization[1].
Isolate the Area: Stop local airflow (e.g., desk fans) that could disperse the powder.
Wet-Wipe Method (Never Dry Sweep): Do not use a brush or dry paper towel. Lightly dampen a highly absorbent wipe (e.g., a Kimwipe or spill pad) with a polar solvent like Ethanol or Isopropanol.
Lifting the Spill: Gently place the dampened wipe over the powder. Allow the solvent to interact with the powder, reducing its aerosolization potential. Lift the powder directly into a solid waste container.
Surface Decontamination: Wash the affected surface with a solution of warm water and a laboratory-grade surfactant (e.g., Alconox), followed by a final wipe with 70% Ethanol to remove any lipophilic residue. Dispose of all cleanup materials as hazardous solid waste.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]
Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]
Navigating the Uncharted: A Practical Guide to Handling 5-ethoxypyridazin-3(2H)-one
Hazard Profile and a Proactive Safety Posture Given the known properties of analogous compounds, 5-ethoxypyridazin-3(2H)-one should be treated as a hazardous substance. The primary hazards are anticipated to include skin...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Profile and a Proactive Safety Posture
Given the known properties of analogous compounds, 5-ethoxypyridazin-3(2H)-one should be treated as a hazardous substance. The primary hazards are anticipated to include skin irritation, serious eye damage, and potential harm if swallowed.[1] The pyridazinone core is a common scaffold in biologically active molecules, and caution is warranted.[2][3][4] Therefore, a proactive and stringent adherence to safety precautions is paramount to ensure personal and environmental protection.
Core Personal Protective Equipment (PPE) Requirements
A risk assessment is crucial before handling any chemical, and for 5-ethoxypyridazin-3(2H)-one, the following PPE is the minimum requirement for laboratory work.[5]
PPE Component
Specification
Rationale
Eye and Face Protection
Safety goggles or a face shield worn over safety glasses.[5][6][7]
Protects against potential splashes of the compound or solvents, which could cause serious eye damage.[1]
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).[1][5][6]
Prevents skin contact, which may cause irritation or allergic reactions.[1] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[5]
Protects against accidental spills and contamination of personal clothing.
Respiratory Protection
Use in a well-ventilated area is mandatory. A fit-tested N95 or higher respirator is recommended if there is a risk of generating dust or aerosols.[1][6]
Minimizes the risk of inhaling the compound, the toxicological properties of which are not fully known.
While PPE is essential, engineering controls are the primary method for minimizing exposure.
Chemical Fume Hood: All handling of 5-ethoxypyridazin-3(2H)-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1] This provides a controlled environment and prevents the release of vapors or dust into the laboratory.
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any potential fugitive emissions.
Step-by-Step Handling Protocol
A systematic approach to handling ensures safety and procedural consistency.
Caption: A streamlined workflow for the safe handling of 5-ethoxypyridazin-3(2H)-one.
Preparation: Before starting any work, ensure you have all the required PPE and that the chemical fume hood is functioning correctly.
Handling: Conduct all manipulations of the solid compound or its solutions inside the fume hood. Use appropriate tools to avoid direct contact.
Post-Handling: After completing your work, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] All contaminated disposable materials must be treated as hazardous waste.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
Small Spills (in a fume hood):
Absorb the spill with an inert material like vermiculite or sand.[1]
Collect the absorbed material into a designated hazardous waste container.
Clean the spill area thoroughly with an appropriate solvent.
Large Spills (outside a fume hood):
Evacuate the immediate area and alert others.
Ensure the area is well-ventilated.
Follow your institution's emergency response procedures.
In Case of Exposure:
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[8][9] Seek medical attention.
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[8]
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing 5-ethoxypyridazin-3(2H)-one, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be disposed of as hazardous chemical waste.
Caption: A clear and compliant chemical waste disposal pathway.
Segregation: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[1]
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: 5-ethoxypyridazin-3(2H)-one.
Storage: Store the waste container in a designated and secure area, away from incompatible materials.
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
By adhering to these proactive safety measures, researchers can confidently and responsibly handle 5-ethoxypyridazin-3(2H)-one, ensuring both personal safety and the integrity of their research environment.
References
U.S. Food and Drug Administration. (2005, June 15). Pharmacology Review(s). Retrieved from [Link]
Defence Research and Development Canada. (n.d.). Personal Protective Equipment. Retrieved from [Link]
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
AEB Group. (2021, August 19). SAFETY DATA SHEET. Retrieved from [Link]
Defense Technical Information Center. (2022, March). Toxicology Report No. S.0052729.5-18. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). 5.9 CYCLOXYDIM (179) TOXICOLOGY. Retrieved from [Link]
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]
Singh, S., et al. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]
National Institutes of Health. (n.d.). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Retrieved from [Link]